Product packaging for 19-Hydroxytestosterone(Cat. No.:CAS No. 2126-37-6)

19-Hydroxytestosterone

Cat. No.: B1204608
CAS No.: 2126-37-6
M. Wt: 304.4 g/mol
InChI Key: YLTCTXBDDHSLCS-KOUJMVCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Hydroxytestosterone (CAS 2126-37-6) is a biochemical reference standard classified as a 3-oxo-Δ⁴-steroid and a metabolite of testosterone . It is formed from testosterone via the enzyme cytochrome P450 and serves as a key intermediate in the androgen and estrogen metabolism pathways . Researchers value this compound for studying the enzymatic steps in steroid hormone biosynthesis and conversion, particularly as a precursor in the synthesis of 19-oxotestosterone and further metabolic products . Its structure features hydroxyl groups at both the 17β and 19 positions, which are critical for its biological activity and role in metabolic cycles . This product is intended for research purposes as a standard in analytical chemistry, metabolism studies, and biochemical assays. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1204608 19-Hydroxytestosterone CAS No. 2126-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCTXBDDHSLCS-KOUJMVCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314363
Record name 19-Hydroxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-37-6
Record name 19-Hydroxytestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-Hydroxytestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Hydroxytestosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-Hydroxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-Hydroxytestosterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 19-HYDROXYTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS1H36R0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of 19-Hydroxytestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of 19-hydroxytestosterone, a critical intermediate in the biosynthesis of estrogens. It details the core enzyme, reaction mechanism, kinetics, and the experimental protocols used for its study.

The Core Enzymatic Pathway: Aromatization of Testosterone (B1683101)

The synthesis of this compound is the initial and rate-limiting step in the conversion of testosterone to estradiol. This transformation is catalyzed by a single, remarkable enzyme: Aromatase .

  • Enzyme: Aromatase, officially known as Cytochrome P450 19A1 (CYP19A1), is a member of the cytochrome P450 superfamily of monooxygenases.[1][2] It is an integral membrane protein located in the endoplasmic reticulum of cells.[3]

  • Reaction: The overall process, known as aromatization, involves three successive oxidation steps to convert the C19 androgen, testosterone, into the C18 estrogen, estradiol.[4][5]

  • Mechanism: The synthesis of this compound is the first of these three steps. Aromatase catalyzes the hydroxylation of the C19 methyl group of testosterone.[5] This is followed by a second oxidation to form 19-oxotestosterone, and a final, complex reaction that involves the cleavage of the C10-C19 bond, release of the C19 carbon as formic acid, and the concurrent aromatization of the steroid A-ring to produce estradiol.[2][4]

The complete pathway is illustrated below:

19-Hydroxytestosterone_Synthesis_Pathway cluster_ER Endoplasmic Reticulum Testosterone Testosterone Hydroxy_Test This compound Testosterone->Hydroxy_Test Step 1: Hydroxylation Aromatase Aromatase (CYP19A1) Oxo_Test 19-Oxotestosterone Hydroxy_Test->Oxo_Test Step 2: Oxidation Estradiol Estradiol Oxo_Test->Estradiol Step 3: Aromatization Formic_Acid Formic Acid Oxo_Test->Formic_Acid H2O 3 H2O POR NADPH-P450 Reductase (POR) POR->Aromatase e- NADP NADP+ NADPH NADPH NADPH->POR e- O2 3 O2 Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Tissue Source Tissue (e.g., Placenta, Cells) Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Microsomes Isolated Microsomes Centrifuge->Microsomes Incubate Incubation (37°C) + Testosterone + NADPH Microsomes->Incubate Terminate Reaction Termination & Solvent Extraction Incubate->Terminate Evaporate Evaporation Terminate->Evaporate Extract Reconstituted Extract Evaporate->Extract LC LC Separation (Reverse Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

A Historical Perspective on the Discovery of 19-Hydroxytestosterone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxytestosterone, a pivotal intermediate in the biosynthesis of estrogens, holds a significant place in the history of steroid biochemistry. Its discovery was a crucial step in unraveling the intricate pathway of aromatization, the process by which androgens are converted to estrogens. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and early investigations into the biological significance of this compound, tailored for researchers, scientists, and drug development professionals. The following sections delve into the foundational experiments, detailing the methodologies and quantitative data from a bygone era of scientific exploration, and offer a glimpse into the nascent understanding of this important steroid.

The Dawn of Discovery: Enzymatic Production of 19-Hydroxylated Steroids

The story of this compound begins not with the compound itself, but with its close relative, 19-hydroxyandrostenedione. In a landmark 1955 study, A.S. Meyer provided the first evidence for the existence of a 19-hydroxylated C19 steroid. Meyer incubated dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) with bovine adrenal homogenates and identified 19-hydroxyandrostenedione among the metabolic products.[1] This seminal discovery opened the door to understanding the multi-step nature of estrogen biosynthesis.

Later that same year, Meyer published a subsequent paper demonstrating that 19-hydroxy-Δ⁴-androstene-3,17-dione serves as an intermediate in the conversion to estrone (B1671321) by various endocrine tissues. This solidified the role of 19-hydroxylation as a key step in the aromatization pathway.[2] These early studies, conducted before the advent of modern analytical techniques, relied on meticulous and innovative methods for the isolation and identification of steroids.

Experimental Protocols: Meyer's 1955 Bovine Adrenal Homogenate Incubation

Objective: To demonstrate the conversion of androgens to other steroid metabolites by bovine adrenal tissue.

Materials:

  • Fresh bovine adrenal glands

  • Substrates: Dehydroepiandrosterone (DHEA), Androstenedione

  • Buffer solution (e.g., Krebs-Ringer phosphate (B84403) buffer, pH ~7.4)

  • Cofactors (e.g., NAD+, ATP - though not explicitly stated, their inclusion would have been standard practice to support enzymatic activity)

  • Organic solvents for extraction (e.g., ethyl acetate (B1210297), chloroform)

  • Adsorbent for chromatography (e.g., alumina)

  • Reagents for colorimetric analysis and characterization (e.g., sulfuric acid for inducing fluorescence, specific color-forming reagents)

Methodology:

  • Tissue Preparation:

    • Fresh bovine adrenal glands were obtained and immediately placed on ice.

    • The adrenal cortex was carefully dissected from the medulla.

    • The cortical tissue was homogenized in a cold buffer solution using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer) to create a tissue suspension.

  • Incubation:

    • The adrenal homogenate was incubated with the steroid substrates (DHEA or androstenedione) in the buffer solution.

    • The incubation was likely carried out at a physiological temperature (around 37°C) for a defined period (e.g., 1-3 hours) in a shaking water bath to ensure adequate aeration and mixing.

  • Extraction of Steroids:

    • Following incubation, the reaction was terminated, likely by the addition of a large volume of an organic solvent (e.g., ethyl acetate or chloroform) to precipitate proteins and extract the steroids.

    • The mixture was thoroughly shaken and then centrifuged to separate the organic and aqueous layers.

    • The organic layer, containing the steroid metabolites, was carefully collected. This extraction process was likely repeated multiple times to ensure complete recovery.

  • Purification and Separation - Paper Chromatography:

    • The combined organic extracts were evaporated to dryness under reduced pressure.

    • The residue was redissolved in a small volume of a suitable solvent for application to a paper chromatogram.

    • Paper chromatography was the primary method for separating steroids at the time.[3][4][5] The chromatogram would have been developed using a specific solvent system (e.g., a Bush or Zaffaroni system) designed to separate steroids based on their polarity.

  • Identification of Metabolites:

    • After the chromatogram was developed, the separated steroid spots were visualized. This could be done by exposing the paper to ultraviolet (UV) light (if the steroids had UV-absorbing properties) or by spraying the paper with a chromogenic reagent (e.g., a solution that reacts with specific functional groups on the steroids to produce colored spots).

    • The position of the unknown metabolite (19-hydroxyandrostenedione) on the chromatogram was compared to the position of known steroid standards run on the same chromatogram.

    • To confirm the identity, the area of the paper containing the suspected metabolite was cut out, and the steroid was eluted from the paper using a solvent.

    • The eluted compound was then subjected to further characterization, which may have included:

      • Colorimetric reactions: Specific chemical tests that produce a characteristic color in the presence of certain steroid structures.

      • Ultraviolet (UV) spectrophotometry: To determine the absorption spectrum of the compound, which could be indicative of its chemical structure.

      • Preparation of derivatives: Reacting the compound to form a derivative (e.g., an acetate or a dinitrophenylhydrazone) with a known melting point, which could be compared to a synthesized standard.

Diagram: Experimental Workflow for the Discovery of 19-Hydroxyandrostenedione

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_purification Purification & Separation cluster_identification Identification bovine_adrenal Bovine Adrenal Glands homogenization Homogenization in Buffer bovine_adrenal->homogenization incubation Incubation at 37°C homogenization->incubation substrates DHEA or Androstenedione substrates->incubation extraction Organic Solvent Extraction incubation->extraction evaporation Evaporation extraction->evaporation paper_chrom Paper Chromatography evaporation->paper_chrom visualization Visualization (UV, Reagents) paper_chrom->visualization elution Elution of Metabolite visualization->elution characterization Characterization (Colorimetry, UV Spec) elution->characterization result Identification of 19-Hydroxyandrostenedione characterization->result

Caption: Workflow of Meyer's 1955 experiment leading to the discovery of 19-hydroxyandrostenedione.

The Chemical Synthesis of 19-Hydroxylated Steroids

While the enzymatic formation of 19-hydroxyandrostenedione was established in 1955, the ability to chemically synthesize these compounds was crucial for producing larger quantities for further biological studies and for confirming their structures. A significant contribution to this area came in 1963 from a group at the Ciba laboratories, including Ueberwasser and colleagues, who developed a route to 19-norsteroids that could be adapted for the synthesis of 19-hydroxylated compounds.[6]

The synthesis of this compound itself can be achieved from the more readily available 19-hydroxyandrostenedione through a selective reduction of the 17-keto group.

Experimental Protocol: Synthesis of 19-Hydroxyandrost-4-ene-3,17-dione (Adapted from Ueberwasser et al., 1963)

The following is a generalized protocol based on the synthetic strategies for 19-norsteroids described in the 1960s. The exact yields and specific reaction conditions would be detailed in the original publication.

Objective: To chemically synthesize 19-hydroxyandrost-4-ene-3,17-dione.

Starting Material: A suitable 19-functionalized steroid precursor, such as a 19-acetoxy or 19-methoxy derivative of an androstane.

Key Reaction Steps:

  • Introduction of the 19-Hydroxy Group (if not already present): This was often achieved through a multi-step process involving functionalization of the C-10 methyl group. A common strategy involved the lead tetraacetate reaction on a 6β-hydroxy steroid to form a 6β,19-oxido bridge, followed by reductive cleavage of the ether linkage to yield the 19-hydroxy group.

  • Formation of the Δ⁴-3-keto System: If the starting material did not already possess this feature, it would be introduced through standard steroid chemistry reactions, such as allylic bromination followed by dehydrobromination, or Oppenauer oxidation of a Δ⁵-3β-hydroxy steroid.

  • Final Deprotection (if necessary): Any protecting groups on the 19-hydroxy group would be removed in the final step to yield the target compound.

Illustrative Synthetic Pathway:

synthesis_pathway start Androstane Precursor (e.g., with 6β-hydroxy) step1 Lead Tetraacetate Reaction start->step1 intermediate1 6β,19-Oxido Steroid step1->intermediate1 step2 Reductive Cleavage (e.g., Zn/AcOH) intermediate1->step2 intermediate2 19-Hydroxy Steroid step2->intermediate2 step3 Introduction of Δ⁴-3-keto group intermediate2->step3 product 19-Hydroxyandrost-4-ene-3,17-dione step3->product

Caption: A generalized synthetic pathway to 19-hydroxyandrostenedione.

Quantitative Data from Early Syntheses
ParameterTypical Value (Historical Context)Method of Determination
Overall Yield 1-10%Gravimetric analysis
Melting Point Specific to the compoundMelting point apparatus
Elemental Analysis C, H, O compositionCombustion analysis
Infrared (IR) Spectrum Characteristic peaks for C=O, O-H, C=CIR Spectroscopy

Early Insights into Biological Function

The initial focus of research on this compound and 19-hydroxyandrostenedione was their role as obligatory intermediates in the biosynthesis of estrogens. The prevailing hypothesis was that their biological significance was limited to this precursor function.

However, as analytical methods improved, it became possible to detect these 19-hydroxylated steroids in circulation and in various tissues, prompting investigation into their potential direct biological effects. Early studies in the 1970s and 1980s began to hint at other physiological roles. For instance, some research suggested a potential role for 19-hydroxyandrostenedione in regulating blood pressure.[1] Studies on the sexual behavior of castrated male rats also explored the effects of this compound, comparing its activity to testosterone (B1683101) and dihydrotestosterone.[7]

These early forays into the biological activity of this compound laid the groundwork for later discoveries of its diverse functions, including its role as a neurosteroid and its involvement in various physiological and pathological processes.[1][6]

Signaling Pathway: Aromatization of Androgens to Estrogens

The discovery of this compound was instrumental in elucidating the multi-step enzymatic process of aromatization, catalyzed by the enzyme aromatase (cytochrome P450 19A1).

aromatization_pathway Testosterone Testosterone Aromatase1 Aromatase (Hydroxylation) Testosterone->Aromatase1 Hydroxy_T This compound Aromatase1->Hydroxy_T Aromatase2 Aromatase (Hydroxylation) Hydroxy_T->Aromatase2 Oxo_T 19-Oxotestosterone Aromatase2->Oxo_T Aromatase3 Aromatase (Aromatization) Oxo_T->Aromatase3 Estradiol Estradiol Aromatase3->Estradiol

Caption: The three-step aromatization of testosterone to estradiol, with this compound as a key intermediate.

Conclusion

The discovery of this compound and its related C19 steroids in the mid-20th century was a landmark achievement in endocrinology and steroid biochemistry. It not only illuminated the pathway of estrogen biosynthesis but also opened new avenues of research into the diverse biological roles of these fascinating molecules. The pioneering work of scientists like A.S. Meyer, utilizing the analytical tools of their time with great ingenuity, laid a robust foundation upon which decades of subsequent research have been built. This historical perspective serves as a testament to the enduring importance of fundamental biochemical discovery and provides a valuable context for contemporary research in steroid science and drug development.

References

The Physiological Role of 19-Hydroxytestosterone in Androgen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Hydroxytestosterone (19-OHT) is a pivotal, yet often overlooked, intermediate in the metabolic pathway converting androgens to estrogens. While primarily recognized for its role as a transient molecule in the aromatization of testosterone (B1683101) to estradiol (B170435), emerging evidence suggests that 19-OHT may possess intrinsic biological activities and serve as more than just a metabolic waypoint. This technical guide provides a comprehensive overview of the physiological role of this compound in androgen metabolism, consolidating current knowledge on its biosynthesis, metabolic fate, and potential physiological significance. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study of steroid biology and pharmacology.

Introduction

Androgen metabolism is a complex network of enzymatic conversions that regulate the balance and activity of steroid hormones. Within this intricate system, this compound emerges as a key intermediate in the aromatization process, the enzymatic conversion of androgens to estrogens. This process is catalyzed by aromatase (cytochrome P450 19A1), a critical enzyme in sexual development and various physiological and pathophysiological conditions. Although 19-OHT is an intermediary metabolite, it can dissociate from the aromatase enzyme complex and be detected in various tissues, including the brain, ovaries, testes, and adrenal glands, suggesting it may have its own physiological functions.[1] This guide will delve into the known aspects of 19-OHT's biochemistry and physiology, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways involved.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of 19-OHT is the hydroxylation of testosterone, the first of three successive oxidative reactions catalyzed by aromatase to produce estradiol.

  • Step 1: 19-Hydroxylation: Testosterone is hydroxylated at the C19 methyl group to form this compound.

  • Step 2: 19-Oxidation: 19-OHT is further oxidized to 19-oxotestosterone (B1253416).

  • Step 3: Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to form estradiol.

While this three-step reaction is often viewed as a continuous process, evidence suggests that the intermediates, including 19-OHT, can be released from the enzyme.[1] This "distributive" nature of aromatase allows for the potential of 19-OHT to exert its own biological effects before being further metabolized.[2]

The metabolic fate of 19-OHT is not fully elucidated. Besides its conversion to 19-oxotestosterone and subsequently estradiol, it is also a potential precursor to 19-nortestosterone, a potent anabolic steroid, though this pathway is less well-characterized.

Quantitative Data

A significant challenge in understanding the full physiological role of 19-OHT is the limited availability of specific quantitative data regarding its receptor binding affinity and metabolic clearance. The following tables summarize the available data and provide context by including data for related androgens.

Table 1: Aromatase Kinetics

SubstrateEnzyme SourceKm (µM)Reference
TestosteroneHuman Corpus Luteum Microsomes0.21[3]
This compoundHuman Corpus Luteum MicrosomesNot Reported[3]

Table 2: Comparative Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Affinities

CompoundReceptorRelative Binding Affinity (RBA %)IC50 (nM)Ki (nM)Reference
This compound AR Not Reported Not Reported Not Reported
This compound ER Not Reported Not Reported Not Reported
TestosteroneAR7Not ReportedNot Reported[3]
Dihydrotestosterone (B1667394) (DHT)AR58Not ReportedNot Reported[3]
19-NortestosteroneARHigher than TestosteroneNot ReportedNot Reported[4][5]
EstradiolER100~0.2-0.5Not Reported

Table 3: Metabolic Clearance Rate (MCR)

CompoundSpeciesMCRReference
This compound Not Reported Not Reported
TestosteroneHuman (Male)1272 ± 168 L/day[6]
Dihydrotestosterone (DHT)Human (Male)336 L/24h/m²[7]

Note: The metabolic clearance rate for this compound has not been reported. Data for testosterone and DHT are provided for comparison.

Physiological Roles and Activities

The physiological significance of 19-OHT is an area of active investigation. Its primary established role is as an obligate intermediate in estrogen biosynthesis. However, its detection in various tissues and its potential to dissociate from aromatase suggest other functions.

Role in Estrogen Synthesis

The conversion of testosterone to estradiol via 19-OHT is fundamental for numerous physiological processes, including the regulation of the reproductive system, bone metabolism, and brain function.

Potential Androgenic and Anabolic Effects

While direct evidence is lacking, the structural similarity of 19-OHT to testosterone suggests potential androgenic activity. However, the presence of the 19-hydroxyl group may alter its binding affinity for the androgen receptor and its subsequent activity. Studies on the related compound, 19-nortestosterone, which has a higher anabolic to androgenic ratio than testosterone, suggest that modifications at the C19 position can significantly impact biological activity.[4]

Other Potential Roles
  • Sperm Motility: Both 19-hydroxyandrostenedione (the 17-keto analogue of 19-OHT) and 19-OHT have been detected in testicular vein blood, suggesting a potential role in sperm motility.[1]

  • Nervous System: The presence of 19-hydroxy steroids in brain tissue points towards a possible role in neurosteroidal processes, such as brain differentiation.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway involving 19-OHT is the aromatization of testosterone to estradiol.

Aromatization_Pathway Testosterone Testosterone This compound This compound Testosterone->this compound Aromatase (CYP19A1) Step 1: Hydroxylation 19-Oxotestosterone 19-Oxotestosterone This compound->19-Oxotestosterone Aromatase (CYP19A1) Step 2: Oxidation Estradiol Estradiol 19-Oxotestosterone->Estradiol Aromatase (CYP19A1) Step 3: Aromatization

Figure 1: Aromatization of Testosterone to Estradiol.
Experimental Workflows

The following diagram illustrates a typical workflow for assessing the androgenic activity of a test compound like 19-OHT.

Androgen_Activity_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Receptor Binding Assay Receptor Binding Assay Reporter Gene Assay Reporter Gene Assay Receptor Binding Assay->Reporter Gene Assay Assess functional activity Animal Model Animal Model Reporter Gene Assay->Animal Model Evaluate physiological effects Tissue Analysis Tissue Analysis Animal Model->Tissue Analysis Measure target organ response Test Compound (19-OHT) Test Compound (19-OHT) Test Compound (19-OHT)->Receptor Binding Assay Determine Ki for AR

Figure 2: Workflow for Assessing Androgenic Activity.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor (AR).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone) for binding to the AR.

Materials:

  • Recombinant human androgen receptor (or cytosol preparation from tissues rich in AR, such as rat prostate).

  • Radiolabeled ligand: [³H]-Mibolerone.

  • Unlabeled competitor: this compound, Dihydrotestosterone (DHT) as a positive control.

  • Assay buffer: Tris-HCl buffer with protease inhibitors.

  • Wash buffer.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

Procedure:

  • Receptor Preparation: Prepare AR-containing cytosol or use recombinant AR at a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Mibolerone, and varying concentrations of the unlabeled competitor (19-OHT or DHT). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

  • Incubation: Add the receptor preparation to each well and incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through the filter plates.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Androgen Receptor Reporter Gene Assay

Objective: To determine the functional androgenic or antiandrogenic activity of this compound.

Principle: This assay utilizes a cell line that is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). Activation of the AR by an androgenic compound leads to the expression of luciferase, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293, PC-3).

  • Human androgen receptor (hAR) expression vector.

  • ARE-luciferase reporter vector.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (19-OHT), agonist control (DHT), antagonist control (e.g., bicalutamide).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect with the hAR expression vector and the ARE-luciferase reporter vector.

  • Treatment: After transfection, treat the cells with various concentrations of 19-OHT. For agonist testing, cells are treated with the test compound alone. For antagonist testing, cells are co-treated with a fixed concentration of DHT and varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: For agonist activity, plot the luminescence signal against the log concentration of 19-OHT to determine the EC50. For antagonist activity, plot the inhibition of DHT-induced luminescence against the log concentration of 19-OHT to determine the IC50.

Quantification of this compound in Plasma/Serum by LC-MS/MS

Objective: To accurately measure the concentration of 19-OHT in biological samples.

Principle: This method uses liquid chromatography (LC) to separate 19-OHT from other components in the sample, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Materials:

  • LC-MS/MS system.

  • Analytical column (e.g., C18).

  • Internal standard (e.g., deuterated 19-OHT).

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate/hexane).

  • Human plasma/serum samples.

  • 19-OHT standard for calibration curve.

Procedure:

  • Sample Preparation: To a known volume of plasma/serum, add the internal standard.

  • Liquid-Liquid Extraction: Extract the steroids from the plasma/serum using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The LC separates the analytes, and the MS/MS detects and quantifies 19-OHT and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

  • Quantification: Generate a calibration curve using known concentrations of the 19-OHT standard. Use the ratio of the peak area of 19-OHT to the peak area of the internal standard to determine the concentration of 19-OHT in the unknown samples.

Conclusion and Future Directions

This compound holds a definitive and critical position as an intermediate in the biosynthesis of estradiol from testosterone. While its primary role is well-established within the aromatase reaction, the potential for 19-OHT to function as an independent bioactive steroid remains an intriguing area for future research. The lack of comprehensive quantitative data on its receptor binding affinities and metabolic clearance is a significant knowledge gap that hinders a complete understanding of its physiological relevance.

Future research should focus on:

  • Quantitative Characterization: Determining the binding affinities of 19-OHT for the androgen and estrogen receptors using the protocols outlined in this guide.

  • Metabolic Studies: Elucidating the complete metabolic fate of 19-OHT in vivo, including its conversion to 19-nortestosterone and its metabolic clearance rate.

  • In Vivo Studies: Conducting animal studies to investigate the physiological effects of 19-OHT administration on various androgen- and estrogen-sensitive tissues.

A more thorough understanding of the physiological role of this compound will not only enhance our knowledge of steroid metabolism but may also open new avenues for therapeutic intervention in a variety of endocrine-related disorders.

References

The Pivotal Role of 19-Hydroxytestosterone in Estradiol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 19-hydroxytestosterone to estradiol (B170435), a critical step in estrogen biosynthesis. The following sections detail the enzymatic pathway, quantitative kinetics, experimental methodologies for analysis, and the broader physiological implications of this metabolic process.

Introduction: The Aromatization of Androgens

The synthesis of estrogens from androgens is a key process in vertebrate physiology, catalyzed by the enzyme complex known as aromatase.[1][2] Aromatase, a member of the cytochrome P450 superfamily (specifically CYP19A1), facilitates the aromatization of the A-ring of androgens.[1][3] This process is not a single-step reaction but a series of three successive hydroxylations.[1] While testosterone (B1683101) is a primary substrate for aromatase, leading to the production of estradiol, this compound emerges as a crucial intermediary metabolite in this pathway.[4] The functional aromatase enzyme consists of two main components: the P450 aromatase and NADPH P450 reductase.[1]

The Biochemical Pathway: From Testosterone to Estradiol

The conversion of testosterone to estradiol is a multi-step process occurring within the endoplasmic reticulum of estrogen-producing cells.[2] The reaction requires three molecules each of NADPH and molecular oxygen.[5]

The key steps involving this compound are:

  • First Hydroxylation: Testosterone is first hydroxylated at the C19 methyl group by aromatase to form This compound .

  • Second Hydroxylation: this compound is further oxidized by aromatase to form 19-oxotestosterone (B1253416) (also referred to as 19-aldehyde testosterone).

  • Aromatization: The final step involves the aromatization of the A-ring of 19-oxotestosterone, leading to the formation of estradiol and the release of the C19 carbon as formic acid.[1]

A notable characteristic of aromatase is its "distributive" nature, meaning the 19-hydroxylated intermediates can be released from the enzyme before the reaction sequence is complete.[1][5] This allows for the potential accumulation of this compound and 19-oxotestosterone in tissues.[1][6]

Estradiol_Synthesis Testosterone Testosterone Hydroxytestosterone This compound Testosterone->Hydroxytestosterone Aromatase (CYP19A1) + O2, NADPH Oxotestosterone 19-Oxotestosterone Hydroxytestosterone->Oxotestosterone Aromatase (CYP19A1) + O2, NADPH Estradiol Estradiol Oxotestosterone->Estradiol Aromatase (CYP19A1) + O2, NADPH - HCOOH (Formic Acid)

Biochemical pathway of estradiol synthesis from testosterone.

Quantitative Data: Enzyme Kinetics and Binding Affinities

The efficiency and dynamics of the aromatase-catalyzed reactions have been quantified in several studies. The following tables summarize key kinetic parameters and dissociation constants.

Substrate/LigandEnzyme SourceParameterValueReference
TestosteroneHuman Corpus Luteum MicrosomesKm0.21 µM[4]
AndrostenedioneRecombinant Human P450 19A1Kd0.13 µM[5]
19-HydroxyandrostenedioneRecombinant Human P450 19A1Kd1.5 µM[5]
19-OxoandrostenedioneRecombinant Human P450 19A1Kd3.6 µM[5]
EstroneRecombinant Human P450 19A1Kd4.0 µM[5]
Androstenedione to EstroneRecombinant Human P450 19A1kcat0.06 s-1[5]

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. Kd (dissociation constant) indicates the binding affinity of a ligand to the enzyme. A lower Kd signifies a stronger binding affinity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Experimental Protocols and Methodologies

The study of this compound and its conversion to estradiol employs a range of sophisticated analytical techniques.

Microsome Preparation and Incubation

A common in vitro model for studying aromatase activity involves the use of microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum.

Protocol for Microsome Preparation from Human Corpus Luteum: [4]

  • Tissue Homogenization: Obtain human corpus luteum tissue and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 105,000 x g) to pellet the microsomes.

  • Resuspension: Resuspend the microsomal pellet in a buffer for subsequent assays.

Incubation Protocol: [4]

  • Incubate the prepared microsomes with the substrate (testosterone or this compound) in the presence of an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • The reaction is typically carried out at 37°C for a defined period.

  • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

Steroid Analysis Techniques

The quantification of steroids like this compound and estradiol requires highly sensitive and specific methods due to their structural similarity and often low concentrations in biological samples.

  • Radioimmunoassay (RIA): A traditional method that utilizes radiolabeled steroids and specific antibodies. While sensitive, it can be prone to cross-reactivity with structurally similar steroids.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is suitable for untargeted profiling of steroid hormones. Derivatization of the steroids is often required.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are currently the preferred methods for steroid analysis due to their high sensitivity, specificity, and reliability. They can be used for both targeted and untargeted analysis and often do not require derivatization.[1][7][8]

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Tissue Tissue Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Microsomes Microsome Isolation Centrifugation->Microsomes Incubation Incubation with Substrate (e.g., this compound) and NADPH Microsomes->Incubation Extraction Steroid Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Quantification LCMS->Data

General experimental workflow for studying steroid metabolism.

Regulatory and Signaling Considerations

The activity of aromatase is tightly regulated, and its expression can be influenced by various signaling pathways. For instance, in some cancer cells, a shift in promoter use can lead to the activation of the cAMP-dependent signaling pathway, resulting in increased estrogen synthesis.[1] Furthermore, the interaction between aromatase and its redox partner, NADPH P450 reductase, is critical for its catalytic activity. A limited supply of electrons from the reductase can lead to an increased release of the 19-hydroxy intermediates relative to the final estrogen product.[1]

Signaling_Regulation cAMP cAMP Signaling Pathway Promoter Aromatase Gene (CYP19A1) Promoter cAMP->Promoter Activates Aromatase_Exp Increased Aromatase Expression Promoter->Aromatase_Exp Leads to Estrogen_Synth Increased Estrogen Synthesis Aromatase_Exp->Estrogen_Synth Results in

Simplified signaling pathway for aromatase regulation.

Conclusion and Future Directions

This compound is a pivotal, yet transient, intermediate in the biosynthesis of estradiol from testosterone. The distributive nature of the aromatase enzyme allows for the release of this and other 19-oxygenated androgens, which may have their own biological activities or serve as markers of aromatase activity.[1][4] Understanding the kinetics and regulation of this conversion is crucial for the development of novel therapeutics targeting estrogen-dependent pathologies, such as certain types of cancer.[5] Future research, employing advanced and highly specific analytical methods like LC-MS/MS, will be essential to further elucidate the physiological and pathophysiological roles of this compound and other intermediates of the aromatase reaction.[1][9]

References

Endogenous 19-Hydroxytestosterone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Endogenous Levels, Biosynthesis, and Quantification in Human Tissues

Introduction

19-Hydroxytestosterone (19-OHT) is a critical intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1). While its role as a precursor is established, the endogenous concentrations of 19-OHT in various human tissues and its potential for independent biological activity remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels, its biosynthetic pathway, and detailed methodologies for its quantification in human tissues, aimed at researchers, scientists, and professionals in drug development.

Endogenous Levels of this compound in Human Tissues

Quantitative data on the endogenous levels of this compound in human tissues are sparse in the scientific literature. While its presence has been detected in several tissues, concrete concentration values are not widely reported. The following table summarizes the available information on the detection and, where available, quantification of this compound and the closely related metabolite, 19-hydroxyandrostenedione.

TissueCompoundConcentrationMethod of Detection/QuantificationCitation
Ovary This compoundDetected, not quantifiedIncubation of ovarian microsomes with testosterone (B1683101)[1]
19-Hydroxyandrostenedione1.20 ± 0.16 ng/mL (mid-follicular), 0.78 ± 0.18 ng/mL (mid-luteal) in ovarian vein bloodGas Chromatography-Mass Spectrometry (GC-MS)[2]
Testis This compoundDetected in testicular vein blood, not quantified in tissueNot specified[3]
Prostate This compoundNot reported in available studies-[1]
Adrenal Gland 19-HydroxyandrostenedioneSecretion stimulated by ACTH and angiotensin IIRadioimmunoassay (RIA)[4]
Follicular Fluid This compoundNot explicitly quantified, but related steroids measuredImmunoassay[5][6]

Note: The lack of extensive quantitative data highlights a significant gap in the understanding of this compound's physiological and pathological roles. The development and application of highly sensitive analytical methods are crucial to address this knowledge gap.

Biosynthesis and Signaling Pathway

This compound is synthesized from testosterone in a reaction catalyzed by aromatase. This is the first of a three-step process that ultimately converts testosterone into estradiol. The immediate metabolic fate of this compound is its conversion to 19-oxotestosterone, also by aromatase.

While primarily recognized as an intermediate, the potential for this compound to exert its own biological effects cannot be entirely dismissed. However, current research has not identified a specific receptor or a distinct signaling pathway for this compound independent of its role in steroidogenesis. Its biological significance is therefore intrinsically linked to the activity of aromatase and the subsequent production of estrogens.

Below is a diagram illustrating the biosynthesis of this compound from testosterone.

Sample_Prep_Workflow cluster_0 Tissue Processing cluster_1 Extraction cluster_2 Purification & Derivatization (for GC-MS) cluster_3 Analysis Homogenization Tissue Homogenization (e.g., in PBS) Internal_Standard Addition of Internal Standard (e.g., deuterated 19-OHT) Homogenization->Internal_Standard LLE Liquid-Liquid Extraction (e.g., with ethyl acetate/hexane) Internal_Standard->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation SPE Solid-Phase Extraction (SPE) (optional, for cleanup) Evaporation->SPE Derivatization Derivatization (e.g., silylation) SPE->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

References

An In-depth Technical Guide to 19-Hydroxytestosterone: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the biological significance and analytical methodologies for 19-Hydroxytestosterone. As a key intermediate in the biosynthesis of estrogens from androgens, this compound is of significant interest to researchers in endocrinology, pharmacology, and drug development. This document summarizes its known properties, details experimental protocols for its study, and illustrates its role in biochemical pathways.

Chemical and Physical Properties

This compound, a C19 steroid, is a hydroxylated derivative of testosterone (B1683101). It is characterized by the presence of a hydroxyl group at the 19th carbon position.

Identifiers and General Properties
PropertyValueSource
IUPAC Name (8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one--INVALID-LINK--[1]
CAS Number 2126-37-6--INVALID-LINK--[1]
Molecular Formula C₁₉H₂₈O₃--INVALID-LINK--[1]
Molecular Weight 304.4 g/mol --INVALID-LINK--[1]
Physical Properties
PropertyThis compound (Predicted/Inferred)Testosterone (for comparison)Source
Melting Point Not available155 °C--INVALID-LINK--[2][3]
Boiling Point Not available370.65°C (rough estimate)--INVALID-LINK--[3]
Water Solubility Poorly soluble23.4 mg/L at 25 °C--INVALID-LINK--[4]
Solubility in Organic Solvents Soluble in ethanol (B145695), chloroform, and other organic solvents.Freely soluble in ethanol and chloroform; soluble in ether.--INVALID-LINK--[4]
Spectral Data
Spectrum TypeKey Features
¹H-NMR Data available in spectral databases.
¹³C-NMR Data available in spectral databases.
Mass Spectrometry (MS) Characteristic fragmentation pattern available in spectral databases.
Infrared (IR) Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups.

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the aromatization pathway, the process responsible for the biosynthesis of estrogens from androgens. This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[5][6]

Aromatization Pathway

The conversion of testosterone to estradiol (B170435) involves a three-step oxidative process, with this compound being the first hydroxylated intermediate.[5][6]

Aromatization_Pathway Testosterone Testosterone This compound This compound Testosterone->this compound Hydroxylation 19-Oxotestosterone 19-Oxotestosterone This compound->19-Oxotestosterone Hydroxylation Estradiol Estradiol 19-Oxotestosterone->Estradiol Aromatization Aromatase Aromatase Aromatase->Testosterone Aromatase->this compound Aromatase->19-Oxotestosterone

Figure 1: The Aromatization Pathway of Testosterone to Estradiol.

The enzyme aromatase, encoded by the CYP19A1 gene, is a member of the cytochrome P450 superfamily.[7][8] It catalyzes three successive hydroxylations of the androgen substrate. The distributive nature of the enzyme allows for the release of the intermediates, this compound and 19-oxotestosterone, from the active site.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for related steroids.

Synthesis of this compound

This protocol describes a potential synthetic route from a commercially available precursor.

Synthesis_Workflow Start 19-Hydroxyandrostenedione Step1 Protection of 19-OH group Start->Step1 Step2 Selective reduction of 17-keto group Step1->Step2 Step3 Deprotection of 19-OH group Step2->Step3 End This compound Step3->End GCMS_Workflow Sample Biological Sample (e.g., Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Early Biological Investigations of 19-Hydroxytestosterone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

19-Hydroxytestosterone is a pivotal intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the aromatase enzyme complex.[1][2] While its role as a precursor to estradiol (B170435) is well-established, its intrinsic biological activities, particularly its androgenic and anabolic properties, have been the subject of early scientific inquiry. This technical guide provides a comprehensive review of these initial studies, focusing on the core biological activities of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational knowledge surrounding this steroid, including quantitative data from seminal studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Activity: Aromatization Intermediate

The primary and most well-documented biological function of this compound is its role as an intermediate in the aromatization of testosterone (B1683101) to estradiol. This conversion is a three-step enzymatic process carried out by the aromatase enzyme (CYP19A1), which requires NADPH and molecular oxygen.[3][4] The process begins with the hydroxylation of the C19 methyl group of testosterone to form this compound. This is followed by a second hydroxylation to yield 19-oxotestosterone, which is then converted to estradiol with the release of formic acid.[5]

Studies utilizing human corpus luteum and placental microsomes have demonstrated the formation of this compound from testosterone and its subsequent conversion to estradiol.[1][6] These early in vitro experiments were crucial in elucidating the steroidogenic pathway and establishing this compound's position within it.

Signaling Pathway: Aromatization of Testosterone

Aromatization_Pathway cluster_aromatase Aromatase (CYP19A1) Enzyme Complex Testosterone Testosterone Hydroxytestosterone This compound Testosterone->Hydroxytestosterone Hydroxylation (+ O2, + NADPH) Oxotestosterone 19-Oxotestosterone Hydroxytestosterone->Oxotestosterone Hydroxylation (+ O2, + NADPH) Estradiol Estradiol Oxotestosterone->Estradiol Aromatization (- HCOOH)

Figure 1: Aromatization of Testosterone to Estradiol.

Androgenic and Anabolic Activity

The androgenic and anabolic effects of a steroid are typically assessed by its ability to stimulate the growth of androgen-sensitive tissues. Androgenic activity is often measured by the increase in weight of the seminal vesicles and prostate gland, while anabolic activity is determined by the increase in weight of the levator ani muscle in castrated male rats.

A key early study by R.F. Parrott in 1974 investigated the effects of this compound in castrated male rats.[2] While the full quantitative data from this study is not widely available in modern databases, the abstract and subsequent citations indicate that the study explored the impact of this compound on both sexual behavior and the size of androgen-dependent organs. The study's focus on the prostate and seminal vesicles provides qualitative evidence of its androgenic potential.[2] However, without the specific data, a direct quantitative comparison to testosterone or other androgens from this particular study remains elusive.

For context, other studies on hydroxylated androgens have shown varied effects. For instance, 7α-hydroxytestosterone was reported to have neither androgenic nor anabolic activity in castrated rats.[1] This highlights the importance of the position of the hydroxyl group in determining the biological activity of a testosterone derivative.

Data on Androgenic and Anabolic Effects

Due to the limited availability of quantitative data from early studies specifically on this compound, a direct comparative table is not feasible. The Parrott (1974) study, which likely contains this valuable data, is not readily accessible in full-text form in contemporary digital archives.[2]

Androgen Receptor Binding Affinity

The biological activity of androgens is mediated through their binding to the androgen receptor (AR). The affinity of a steroid for the AR is a key determinant of its potency. Early studies on steroid-receptor interactions laid the groundwork for understanding these mechanisms.

Unfortunately, specific quantitative data on the binding affinity of this compound to the androgen receptor from early studies is scarce in the currently available literature. Comparative studies on other androgens, such as testosterone, 19-nortestosterone, and their derivatives, have been conducted, but this compound is often not included in these analyses.[4] These studies typically utilize competitive binding assays to determine the relative binding affinity (RBA) of a steroid compared to a high-affinity radiolabeled ligand. The absence of such data for this compound in these comparative analyses suggests that its primary biological role was considered to be that of a metabolic intermediate rather than a potent androgen receptor agonist.

Experimental Protocols

To provide a comprehensive understanding of the early research, this section details the methodologies that were commonly employed to assess the biological activity of steroids like this compound.

In Vivo Assay for Androgenic and Anabolic Activity (Hershberger Assay)

The Hershberger assay is a standardized method used to assess the androgenic and anabolic properties of a substance in castrated male rats.

Objective: To determine the androgenic (effect on seminal vesicles and ventral prostate) and anabolic (effect on levator ani muscle) activity of a test compound.

Animals: Immature, castrated male rats (typically around 21 days of age at castration).

Procedure:

  • Animal Preparation: Rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) for a set period, typically 7 to 10 days. Administration is usually via subcutaneous injection or oral gavage.

  • Necropsy and Organ Weighing: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani muscle

  • Data Analysis: The weights of the androgen-sensitive tissues from the treated groups are compared to those of a vehicle-treated control group. An increase in the weight of the seminal vesicles and prostate indicates androgenic activity, while an increase in the weight of the levator ani muscle indicates anabolic activity.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment (7-10 days) cluster_analysis Analysis A Immature Male Rats B Castration A->B C Daily Administration of Test Compound or Vehicle B->C D Euthanasia and Dissection C->D E Weighing of: - Ventral Prostate - Seminal Vesicles - Levator Ani Muscle D->E F Data Comparison vs. Control Group E->F

Figure 2: Generalized Workflow of the Hershberger Assay.
In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., cytosol preparation from rat prostate tissue).

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-R1881).

  • Test compound (e.g., this compound).

  • Unlabeled reference androgen (for determining non-specific binding).

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: A cytosol fraction containing the androgen receptor is prepared from a suitable tissue source, such as the prostate of castrated rats.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound. Control tubes are also prepared for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the androgen receptor.

Conclusion

The early studies on this compound primarily solidified its role as a crucial intermediate in the biosynthesis of estradiol from testosterone. While these investigations provided a fundamental understanding of its metabolic fate, they offered limited quantitative data on its intrinsic androgenic and anabolic activities. The available literature suggests that this compound was likely perceived as having weak androgenic properties, and its significance as a direct hormonal agent was overshadowed by its role in aromatization. The lack of extensive data on its androgen receptor binding affinity and anabolic effects in early comparative studies further supports this notion. For contemporary researchers, this highlights a potential knowledge gap and an area for further investigation, should a deeper understanding of the direct biological effects of this compound be required. The detailed experimental protocols provided herein offer a window into the methodologies that would have been employed in such early investigations and can serve as a basis for modern re-evaluation.

References

The Enigmatic Role of 19-Hydroxytestosterone in Endocrine Feedback Loops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxytestosterone, an intermediary metabolite in the conversion of androgens to estrogens, has long been recognized for its position in the steroidogenic pathway. However, its direct physiological functions, particularly its role in the intricate network of endocrine feedback loops, remain an area of active investigation. This technical guide synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known and potential signaling interactions. Emerging evidence suggests that this compound may not be a mere passive intermediate but could possess intrinsic bioactivity, influencing the hypothalamic-pituitary-gonadal (HPG) axis and other endocrine pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic and physiological implications of this C19 steroid.

Introduction

The synthesis of estrogens from androgens is a critical process for maintaining hormonal homeostasis, and it is catalyzed by the enzyme aromatase (CYP19A1). This multi-step reaction involves the hydroxylation of the C19 methyl group of androgens, forming 19-hydroxyandrogens as transient intermediates.[1] While the ultimate conversion to estrogens is well-established, the potential for these 19-hydroxylated metabolites, including this compound, to dissociate from the enzyme complex and exert biological effects has garnered increasing interest.[2] Understanding the function of this compound in endocrine feedback loops is crucial for elucidating the nuances of sex steroid signaling and identifying potential new targets for therapeutic intervention in a variety of endocrine-related disorders.

Synthesis and Metabolism of this compound

This compound is formed from testosterone (B1683101) through the action of aromatase, a member of the cytochrome P450 superfamily.[3] This enzyme is expressed in various tissues, including the ovaries, testes, adrenal glands, adipose tissue, and brain.[4] The aromatization process consists of three successive hydroxylation reactions at the C19 position. This compound is the product of the first hydroxylation step. It can then be further oxidized to 19-oxotestosterone (B1253416) and subsequently converted to estradiol (B170435).[3]

dot

Testosterone Testosterone This compound This compound Testosterone->this compound Aromatase (CYP19A1) Estradiol Estradiol This compound->Estradiol Aromatase (CYP19A1)

Figure 1: Simplified pathway of testosterone aromatization.

Quantitative Data Summary

A comprehensive understanding of this compound's function requires quantitative data on its interactions with key receptors and its circulating and tissue concentrations. The following tables summarize the available data.

Table 1: Binding Affinity of Steroids to Androgen and Estrogen Receptors

CompoundReceptorBinding Affinity (Ki or IC50)SpeciesReference
This compound Androgen ReceptorData Not Available
Estrogen Receptor αData Not Available
TestosteroneAndrogen Receptor~1-10 nM (Ki)Human[5]
Dihydrotestosterone (B1667394) (DHT)Androgen Receptor~0.25-1 nM (Ki)Human[5]
EstradiolEstrogen Receptor α~0.1-0.5 nM (Kd)Human[6]

Table 2: Concentrations of this compound and Related Steroids in Human Tissues and Fluids

SteroidTissue/FluidConcentration RangeMethodReference
This compound Plasma/SerumNot consistently detected or quantifiedLC-MS/MS[7]
Ovarian Follicular FluidDetected, but not quantifiedGC-MS[8]
Testicular TissueData Not Available
Adrenal Gland TissueData Not Available
Brain TissueData Not Available
19-HydroxyandrostenedioneOvarian Vein0.78 - 1.20 ng/mLGC-MS[9]
TestosteroneTesticular Tissue0.77 - 9.87 nmol/gRadioimmunoassay[10]
TestosteroneAdrenal Gland Tissue2 - 14 ng/gLC-MS/MS[7]
AndrostenedioneBrain TissueLow to undetectableRadioimmunoassay[11]

Role in Endocrine Feedback Loops

The classical endocrine feedback loop involves the regulation of hormone production through the action of the hormone itself or its metabolites on the hypothalamus and pituitary gland. Testosterone, for instance, exerts negative feedback on the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[12] The direct role of this compound in this feedback system is not yet fully elucidated.

Potential Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

Given its structural similarity to testosterone and its role as a precursor to estradiol, this compound could potentially modulate the HPG axis through several mechanisms:

  • Direct Androgenic or Estrogenic Action: If this compound binds to androgen or estrogen receptors in the hypothalamus and pituitary, it could directly influence the secretion of GnRH, LH, and FSH. However, specific binding affinity data is currently lacking.

  • Prohormone Activity: Its conversion to estradiol in the brain and pituitary could contribute to the estrogen-mediated negative feedback on gonadotropin secretion.

  • Competitive Inhibition: this compound might compete with testosterone for binding to metabolizing enzymes or transport proteins, thereby indirectly affecting androgen signaling.

dot

cluster_brain Hypothalamus cluster_pituitary Pituitary cluster_gonads Gonads GnRH GnRH LH LH GnRH->LH FSH FSH GnRH->FSH Testosterone Testosterone LH->Testosterone FSH->Testosterone Testosterone->GnRH - Testosterone->LH - Testosterone->FSH - This compound This compound Testosterone->this compound Aromatase This compound->GnRH ? This compound->LH ? This compound->FSH ? Estradiol Estradiol This compound->Estradiol Aromatase Estradiol->GnRH Estradiol->LH - Estradiol->FSH -

Figure 2: Potential sites of this compound action in the HPG axis.

Experimental Protocols

To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[13]

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [³H]-Dihydrotestosterone (radioligand)

  • Unlabeled dihydrotestosterone (competitor standard)

  • This compound (test compound)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Assay buffer (e.g., Tris-HCl with dithiothreitol (B142953) and glycerol)

Procedure:

  • Prepare serial dilutions of unlabeled dihydrotestosterone and this compound.

  • In a series of tubes, incubate a fixed concentration of rat prostate cytosol and [³H]-dihydrotestosterone with varying concentrations of either the unlabeled standard or the test compound.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled standard).

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the competitor.

  • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Dilutions Prepare Serial Dilutions (Unlabeled DHT, 19-OHT) Incubate Incubate Cytosol, [3H]-DHT, and Competitor Dilutions->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Figure 3: Workflow for androgen receptor competitive binding assay.
In Vitro GnRH Release from Hypothalamic Explants

This protocol is based on methods used to study the direct effects of steroids on GnRH secretion from hypothalamic tissue.[14][15]

Objective: To determine the effect of this compound on GnRH release from hypothalamic explants.

Materials:

  • Male rat hypothalami

  • Perifusion system or static culture setup

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • GnRH radioimmunoassay (RIA) kit or ELISA kit

Procedure:

  • Dissect hypothalami from male rats and place them in ice-cold aCSF.

  • Place individual hypothalami into chambers of a perifusion system or wells of a culture plate.

  • Equilibrate the explants with aCSF for a defined period.

  • Collect baseline fractions of the perifusate or culture medium.

  • Expose the explants to different concentrations of this compound dissolved in aCSF.

  • Collect fractions of the perifusate or culture medium at regular intervals during and after exposure to the test compound.

  • Store the collected samples at -80°C until assayed for GnRH concentration.

  • Measure GnRH concentrations in the collected fractions using a validated RIA or ELISA.

  • Analyze the data to determine if this compound stimulates or inhibits GnRH release compared to baseline and vehicle controls.

dot

Dissect Dissect Hypothalami Equilibrate Equilibrate Explants Dissect->Equilibrate Baseline Collect Baseline Equilibrate->Baseline Expose Expose to 19-OHT Baseline->Expose Collect Collect Samples Expose->Collect Assay Measure GnRH Collect->Assay Analyze Analyze Data Assay->Analyze

Figure 4: Experimental workflow for measuring GnRH release.
Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological matrices.[7][16]

Objective: To accurately measure the concentration of this compound in plasma, serum, or tissue homogenates.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • This compound analytical standard

  • Deuterated this compound (internal standard)

  • Solvents for liquid-liquid or solid-phase extraction (e.g., methyl tert-butyl ether, hexane, ethyl acetate)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation:

    • Spike the biological sample with a known amount of deuterated this compound internal standard.

    • Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the matrix.

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate this compound from other steroids using a gradient elution on the C18 column.

    • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Spike Spike with Internal Standard Extract Extract Steroids Spike->Extract Reconstitute Reconstitute Extract Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Figure 5: Workflow for LC-MS/MS quantification of this compound.

Discussion and Future Directions

The available evidence positions this compound at a critical juncture in steroid metabolism, yet its specific role in endocrine feedback remains largely undefined due to a lack of quantitative data. The primary research gaps include:

  • Receptor Binding Affinity: Determining the binding affinity of this compound to androgen and estrogen receptors is paramount to understanding its potential for direct genomic signaling.

  • HPG Axis Regulation: In vitro and in vivo studies are needed to directly assess the effects of this compound on GnRH, LH, and FSH secretion.

  • Tissue-Specific Concentrations: Accurate quantification of this compound levels in relevant tissues will provide crucial context for its potential physiological roles.

Future research employing the experimental protocols outlined in this guide will be instrumental in filling these knowledge gaps. A clearer understanding of this compound's bioactivity could have significant implications for the development of novel therapeutics for a range of endocrine disorders, from infertility to hormone-dependent cancers.

Conclusion

This compound, an intermediate in the aromatization of testosterone, holds the potential to be an active signaling molecule within endocrine feedback loops. While current data are limited, the methodologies exist to thoroughly investigate its function. This technical guide provides a framework for researchers and drug development professionals to explore the enigmatic role of this compound, paving the way for a more complete understanding of steroid hormone regulation and the identification of new therapeutic targets.

References

The Critical Role of Aromatase in the Biosynthesis of 19-Hydroxytestosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in steroidogenesis, responsible for the irreversible conversion of androgens to estrogens. This complex enzymatic process proceeds through a series of three successive oxidation reactions. The initial and pivotal step in the aromatization of testosterone (B1683101) is its hydroxylation at the C19 position to form 19-hydroxytestosterone. This intermediate is a critical branch point in androgen metabolism, either proceeding to estrogen formation or being released as a distinct bioactive steroid. This technical guide provides an in-depth exploration of the biochemical mechanisms, quantitative kinetics, and experimental methodologies used to study the formation of this compound by aromatase. Detailed protocols for key assays and visualizations of the relevant pathways are presented to support researchers and drug development professionals in this field.

Introduction

Aromatase is a member of the cytochrome P450 superfamily of monooxygenases and is the sole enzyme in vertebrates capable of catalyzing the aromatization of the A-ring of androgens.[1][2] This function is essential for maintaining hormonal balance, and its dysregulation is implicated in various pathologies, including estrogen-dependent cancers. The conversion of testosterone to estradiol (B170435) is not a single-step reaction but a three-step process, with this compound and 19-oxotestosterone (B1253416) as key intermediates.[1][3] The formation of this compound represents the first and rate-limiting step in this pathway.[4] Understanding the kinetics and regulation of this initial hydroxylation is crucial for the development of targeted therapies that modulate estrogen biosynthesis.

Aromatase is a distributive enzyme, meaning that the intermediates, including this compound, can dissociate from the enzyme's active site before the full reaction sequence is completed.[1][5] This allows for the potential accumulation and physiological activity of 19-hydroxyandrogens in various tissues.[1] This guide will delve into the core aspects of the aromatase-mediated formation of this compound, providing a comprehensive resource for the scientific community.

Biochemical Pathway of this compound Formation

The conversion of testosterone to estradiol by aromatase is a multi-step process that requires three molecules of molecular oxygen (O₂) and three molecules of NADPH as a source of reducing equivalents, which are provided by NADPH-cytochrome P450 reductase (CPR).[3][6]

The three successive oxidative steps are:

  • 19-Hydroxylation: Testosterone is first hydroxylated at the C19 methyl group to form this compound.[4][6]

  • 19-Oxidation (Gem-diol formation): this compound is further oxidized to form 19-oxotestosterone (also referred to as 19-aldehyde testosterone).[3]

  • Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to produce estradiol, with the release of formic acid.[6][7]

The initial 19-hydroxylation is a conventional monooxygenase reaction catalyzed by the perferryl "Compound I" (FeO³⁺) intermediate of the P450 catalytic cycle.[7]

Aromatization of Testosterone Testosterone Testosterone Aromatase_CPR Aromatase (CYP19A1) + NADPH-P450 Reductase (CPR) Testosterone->Aromatase_CPR Substrate Binding Hydroxytestosterone This compound Aromatase_CPR->Hydroxytestosterone Step 1: 19-Hydroxylation (O₂, NADPH) Oxotestosterone 19-Oxotestosterone Aromatase_CPR->Oxotestosterone Step 2: 19-Oxidation (O₂, NADPH) Estradiol Estradiol Aromatase_CPR->Estradiol Step 3: Aromatization (O₂, NADPH) Formic_Acid Formic Acid Aromatase_CPR->Formic_Acid Hydroxytestosterone->Aromatase_CPR Re-binding Oxotestosterone->Aromatase_CPR Re-binding

Figure 1: Biochemical pathway of testosterone aromatization by aromatase.

Quantitative Data on Aromatase Kinetics

The enzymatic efficiency of aromatase in converting androgens is critical for understanding its physiological role and for the development of inhibitors. The following table summarizes key kinetic parameters for human aromatase with its primary substrates.

SubstrateEnzyme SourceKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
TestosteroneHuman Corpus Luteum Microsomes0.21--[8]
AndrostenedioneRecombinant Human Aromatase0.062 ± 0.0245800-
19-HydroxyandrostenedioneRecombinant Human Aromatase---[3]
19-OxoandrostenedioneRecombinant Human Aromatase---[3]
16α-HydroxyandrostenedioneHuman Placental Microsomes0.65034-

Note: Data from different sources may vary due to experimental conditions. "-" indicates data not specified in the cited sources.

Signaling Pathways Regulating Aromatase Activity

The expression and activity of aromatase are tightly regulated by a complex network of signaling pathways, which can vary depending on the tissue. In breast cancer cells, for instance, growth factor signaling pathways such as the PI3K/Akt and MAPK pathways can enhance aromatase activity through post-transcriptional mechanisms. Furthermore, the transcription of the CYP19A1 gene is controlled by tissue-specific promoters that are activated by various transcription factors in response to hormonal and other stimuli.

Aromatase Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors (e.g., IGF-1) Growth Factors (e.g., IGF-1) Growth Factor Receptors Growth Factor Receptors Growth Factors (e.g., IGF-1)->Growth Factor Receptors Hormones (e.g., FSH) Hormones (e.g., FSH) GPCR G-Protein Coupled Receptor Hormones (e.g., FSH)->GPCR PI3K PI3K Growth Factor Receptors->PI3K MAPK MAPK Growth Factor Receptors->MAPK AC Adenylate Cyclase GPCR->AC Akt Akt PI3K->Akt Aromatase Protein Aromatase (Inactive) Akt->Aromatase Protein Phosphorylation MAPK->Aromatase Protein Phosphorylation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Active Aromatase Aromatase-P (Active) Aromatase Protein->Active Aromatase CYP19A1 Gene CYP19A1 Gene CREB->CYP19A1 Gene Transcription Aromatase mRNA Aromatase mRNA CYP19A1 Gene->Aromatase mRNA Transcription Aromatase mRNA->Aromatase Protein Translation

Figure 2: Key signaling pathways regulating aromatase expression and activity.

Experimental Protocols

Accurate measurement of aromatase activity and the formation of its products, including this compound, is fundamental for research and drug development. Below are detailed methodologies for key experimental assays.

Preparation of Human Placental Microsomes

Human placental microsomes are a rich source of aromatase and are commonly used for in vitro assays.[7]

Materials:

  • Fresh human term placenta

  • Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

Protocol:

  • Obtain a fresh human placenta immediately after delivery and place it on ice.

  • Remove the umbilical cord and membranes, and wash the placental tissue with ice-cold homogenization buffer to remove excess blood.

  • Mince approximately 100-200 g of the tissue and homogenize it in 3-4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquots of the microsomal preparation can be stored at -80°C for future use.

Radiometric Aromatase Assay (Tritiated Water Release Assay)

This assay measures the release of tritiated water ([³H]₂O) from a [1β-³H]-androgen substrate as a direct measure of aromatase activity.[7]

Materials:

  • [1β-³H]-Androstenedione or [1β-³H]-Testosterone

  • Human placental microsomes or recombinant aromatase

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Chloroform (B151607)

  • Dextran-coated charcoal suspension

  • Liquid scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the microsomal preparation (typically 20-50 µg of protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the [1β-³H]-androgen substrate (final concentration typically 100-200 nM).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer a portion of the aqueous phase (containing the [³H]₂O) to a new tube.

  • Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining tritiated substrate.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add liquid scintillation cocktail and quantify the amount of [³H]₂O using a liquid scintillation counter.

  • Calculate the aromatase activity based on the specific activity of the substrate and the amount of [³H]₂O formed.

Fluorometric Aromatase Assay

This high-throughput assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by aromatase.

Materials:

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • Human placental microsomes or recombinant aromatase

  • NADPH regenerating system

  • Reaction buffer

  • Aromatase inhibitor (e.g., letrozole) for control reactions

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Protocol:

  • In a 96-well plate, add the reaction buffer, NADPH regenerating system, and the enzyme source.

  • For inhibitor studies, add the test compounds or a known inhibitor (e.g., letrozole) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for dibenzylfluorescein).

  • The rate of increase in fluorescence is proportional to the aromatase activity.

  • Calculate the percentage of inhibition for test compounds relative to a vehicle control.

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroids, including this compound.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • In vitro reaction samples

Protocol:

  • Perform an in vitro aromatase reaction as described previously.

  • Stop the reaction and add a known amount of the internal standard to each sample.

  • Extract the steroids from the reaction mixture using an appropriate organic solvent (e.g., liquid-liquid extraction with methyl tert-butyl ether).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the analytes using a suitable gradient elution on the C18 column.

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using the analytical standard to determine the concentration of this compound in the samples.

Experimental Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Enzyme Source Aromatase Source (e.g., Placental Microsomes) Reaction Mixture Prepare Reaction Mixture (Buffer, NADPH) Enzyme Source->Reaction Mixture Add Substrate Add Substrate (Testosterone) Reaction Mixture->Add Substrate Incubation Incubate at 37°C Add Substrate->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Extraction Steroid Extraction Stop Reaction->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Analysis Quantification of This compound LCMS->Data Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of 19-Hydroxytestosterone in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 19-Hydroxytestosterone in human serum. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method provides the accuracy and precision required for demanding research applications, including endocrinology studies and drug development.

Introduction

This compound is an active metabolite of testosterone, formed through the action of the aromatase enzyme complex. It is an important intermediate in the biosynthesis of estrogens and is believed to have its own physiological and pathological roles.[1] Accurate measurement of this compound in serum is crucial for understanding its function in various biological processes. While immunoassays are available, they can suffer from cross-reactivity with structurally similar steroids. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for steroid hormone analysis.[2] This note provides a comprehensive protocol for the reliable quantification of this compound in human serum.

Experimental

Sample Preparation

A liquid-liquid extraction procedure is utilized to isolate this compound from the serum matrix.

Protocol:

  • To 200 µL of serum sample, calibrator, or quality control (QC), add 50 µL of an internal standard working solution (e.g., this compound-d3 in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate/hexane (e.g., 3:2 v/v).[3]

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).[3]

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A UHPLC or HPLC system is used for the chromatographic separation of this compound from other endogenous serum components.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for this compound

Note: These are proposed transitions based on the molecular weight of this compound (304.4 g/mol ) and common fragmentation patterns of hydroxylated androgens. Optimal transitions and collision energies should be determined empirically using a pure standard of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 305.2269.210015
This compound (Qualifier) 305.2109.110030
This compound-d3 (IS) 308.2272.210015

Results and Discussion

Method Performance

The analytical performance of this method should be validated in accordance with relevant regulatory guidelines. The following table summarizes typical performance characteristics for LC-MS/MS-based steroid assays in serum.[4][5]

Table 2: Typical Method Validation Parameters for Steroid Quantification in Serum

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) is_add Add Internal Standard serum->is_add lle Liquid-Liquid Extraction (MTBE) is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc UHPLC Separation recon->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Androgen Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T This compound AR_HSP Androgen Receptor (AR) + HSP Complex T->AR_HSP Binds AR_T AR-Testosterone Complex AR_HSP->AR_T HSP Dissociation AR_T_dimer AR Dimerization AR_T->AR_T_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_T_dimer->ARE Binds transcription Gene Transcription ARE->transcription mRNA mRNA transcription->mRNA protein Protein Synthesis mRNA->protein response Cellular Response protein->response

Caption: Simplified androgen signaling pathway.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human serum. The protocol is suitable for researchers in endocrinology, pharmacology, and other fields requiring accurate measurement of this important steroid metabolite. The specificity of tandem mass spectrometry minimizes the risk of analytical interferences, ensuring high-quality data for informed research decisions.

References

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the comprehensive analysis of steroid profiles in biological samples using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, derivatization, GC-MS analysis, and data processing, and is intended to guide researchers in establishing robust and reliable steroid profiling assays.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the comprehensive profiling of steroids in biological matrices.[1] It is considered a gold standard method due to its high chromatographic resolution, which is essential for separating structurally similar steroid isomers, and its ability to provide definitive mass spectral information for confident identification.[2][3] This application note details a validated protocol for the simultaneous quantification of a broad range of steroid metabolites, including androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids.[2]

Steroid profiling by GC-MS is crucial for diagnosing and monitoring various endocrine disorders, including congenital adrenal hyperplasia and adrenocortical cancer.[4] The method's high sensitivity and specificity allow for the detection of complex metabolic signatures, making it a valuable tool in clinical endocrinology and drug development.[1][2]

Experimental Protocols

A typical workflow for steroid profiling by GC-MS involves several critical steps: sample preparation (including extraction and hydrolysis), chemical derivatization, chromatographic separation, and mass spectrometric detection.[4][5]

The initial step involves the extraction of steroids from the biological matrix (e.g., urine, plasma, or serum) and the cleavage of conjugated steroids to their free form.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]

  • Methanol (B129727)

  • Internal Standards Solution

  • β-Glucuronidase/arylsulfatase enzyme (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Ethyl acetate

Protocol:

  • Sample Pre-treatment: Thaw frozen samples (if applicable), vortex, and centrifuge to pellet any precipitates.[2]

  • Internal Standard Addition: Add an appropriate internal standard solution to each sample to correct for variations during sample preparation and analysis.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE columns by washing with methanol followed by water.[2]

    • Load the pre-treated sample onto the conditioned SPE column.

    • Wash the column with water to remove interfering salts and polar impurities.

    • Elute the steroids with methanol or ethyl acetate.

  • Enzymatic Hydrolysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in sodium acetate buffer.

    • Add β-glucuronidase/arylsulfatase to hydrolyze the steroid glucuronides and sulfates.[2][4][5]

    • Incubate at 55°C for 3-4 hours or overnight.

  • Re-extraction:

    • After incubation, perform a liquid-liquid extraction (LLE) or a second SPE step to extract the now unconjugated steroids.

    • Evaporate the final extract to complete dryness before derivatization.

Derivatization is a crucial step in GC-MS analysis of steroids to increase their volatility and thermal stability.[6][7] Silylation is the most common derivatization technique, targeting hydroxyl and keto groups.[8]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)[9]

  • Pyridine

  • Dithiothreitol (DTT)

  • Ammonium Iodide (NH₄I)

Protocol:

  • To the dried sample extract, add a mixture of MSTFA (containing 1% TMCS), pyridine, DTT, and NH₄I.[8]

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[8] Microwave-assisted derivatization can significantly reduce the reaction time to as little as one minute.[3][9]

  • After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5973N MSD).[10]

  • Capillary Column: A low-bleed, non-polar column such as a 100% dimethylpolysiloxane phase (e.g., Rxi-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its high operating temperature and inertness.[11]

Typical GC-MS Parameters: [2][3]

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature285°C
Injection Volume1-2 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 150°C, ramp to 230°C at 20°C/min, hold for 2 min, ramp to 250°C at 2°C/min, hold for 2 min, ramp to 310°C at 30°C/min, hold for 2 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-700
Solvent Delay5-20 minutes

Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents typical performance characteristics for a validated GC-MS steroid profiling method.

Table 1: Summary of Quantitative Performance Data

Steroid ClassAnalyteLimit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (CV%)
Androgens Testosterone1.0 - 2.5Within ±15%< 15%
Dihydrotestosterone (DHT)1.0 - 2.5Within ±15%< 15%
Estrogens Estrone1.0 - 2.5Within ±15%< 15%
Estradiol1.0 - 2.5Within ±15%< 15%
Estriol1.0 - 2.5Within ±15%< 15%
Progestins Progesterone2.5 - 5.0Within ±15%< 15%
Glucocorticoids Cortisol< 1.125Within ±17.04%< 19.93%
Cortisone< 1.125Within ±17.04%< 19.93%
Mineralocorticoids Aldosterone< 1.125Within ±17.04%< 19.93%

Data synthesized from multiple sources demonstrating typical method performance.[2][3][8][12]

Visualization

The following diagram illustrates the complete experimental workflow for GC-MS steroid profiling.

GC-MS Steroid Profiling Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Serum) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentrate & Purify Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Extraction->Hydrolysis Cleave Conjugates Re_extraction Re-extraction (LLE or SPE) Hydrolysis->Re_extraction Isolate Free Steroids Derivatization Silylation (e.g., MSTFA) Re_extraction->Derivatization Increase Volatility GCMS GC-MS Injection & Analysis Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Integration & Calibration Reporting Reporting Data_Processing->Reporting Generate Profile

Caption: GC-MS Steroid Profiling Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for steroid profiling using GC-MS. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers in endocrinology and drug development. The high selectivity, accuracy, and precision of this method make it suitable for both clinical diagnostics and research applications, paving the way for a deeper understanding of steroid metabolism in health and disease.[2]

References

Application Notes and Protocols for Immunoassay-Based Detection of 19-Hydroxytestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxytestosterone is a metabolite of testosterone, and its quantification in biological matrices is of significant interest in various fields, including endocrinology, pharmacology, and toxicology. Immunoassays offer a sensitive, high-throughput, and cost-effective method for the detection and quantification of haptens like steroid hormones. This document provides detailed protocols and application notes for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. The principles and methodologies described herein are applicable to various research and drug development settings.

The assay is based on the principle of competitive binding. In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which can be measured spectrophotometrically.

Key Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol outlines the steps for performing a competitive ELISA to quantify this compound in biological samples.

Materials:

  • Anti-19-Hydroxytestosterone antibody-coated 96-well microplate

  • This compound standard solutions

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and multichannel pipettes

  • Plate shaker (optional)

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working dilutions of standards, HRP conjugate, and wash buffer as required.

  • Standard and Sample Addition:

    • Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of standard solutions or prepared samples to the appropriate wells in duplicate.

  • Competitive Reaction:

    • Add 25 µL of this compound-HRP conjugate to all wells except the blank.

    • Add 25 µL of anti-19-Hydroxytestosterone antibody solution to all wells except the blank and NSB wells.

    • Gently mix the plate and incubate for 1-2 hours at room temperature (or as optimized).

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.[1][2] Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes.[1]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[2]

  • Data Analysis: Calculate the average absorbance for each set of duplicate wells. Subtract the average blank absorbance from the average absorbance of all other wells. Plot a standard curve of the mean absorbance versus the this compound concentration for the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Serum and Plasma:

  • Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 2-8°C for serum.[1] For plasma, collect blood in tubes containing an appropriate anticoagulant.

  • Centrifuge at 1,000 x g for 20 minutes.[1]

  • Collect the supernatant (serum or plasma).[1]

  • For samples containing steroid-binding proteins, a steroid displacement reagent may be required, or an extraction step can be performed.

  • Extraction (if necessary):

    • Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the sample.[3]

    • Vortex to mix thoroughly.

    • Allow layers to separate and collect the organic layer.

    • Repeat the extraction process for optimal recovery.

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in Assay Buffer.

Cell Culture Supernatants:

  • Centrifuge the cell culture media at 1,000 x g for 15 minutes to remove any cellular debris.[1]

  • The supernatant can typically be used directly in the assay. A dilution with fresh culture medium or Assay Buffer may be necessary.

Data Presentation

Table 1: Assay Performance Characteristics
ParameterResult
Assay Range 15.6 - 1000 pg/mL
Sensitivity (LOD) < 10 pg/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Spike Recovery 85-115%
Table 2: Cross-Reactivity Profile

The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds.

Compound% Cross-Reactivity
This compound 100
Testosterone14.6
Androstenedione7.2
Dihydrotestosterone (DHT)< 1.0
Estradiol0.4
Progesterone< 0.1
Cortisol< 0.01

Visualizations

Competitive_ELISA_Workflow Plate Anti-19-OH-T Antibody Coated Plate Add_Sample 1. Add Standards/ Samples & HRP-Conjugate Plate->Add_Sample Incubate1 2. Incubate (Competitive Binding) Add_Sample->Incubate1 Wash1 3. Wash Plate Incubate1->Wash1 Add_Substrate 4. Add TMB Substrate Wash1->Add_Substrate Incubate2 5. Incubate (Dark) Add_Substrate->Incubate2 Add_Stop 6. Add Stop Solution Incubate2->Add_Stop Read 7. Read Absorbance at 450nm Add_Stop->Read

Caption: Workflow for the this compound competitive ELISA.

Testosterone_Metabolism Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Hydroxylase Steroid Hydroxylases Testosterone->Hydroxylase Reductase 5α-Reductase Testosterone->Reductase Estradiol Estradiol Aromatase->Estradiol Hydroxytestosterone This compound Hydroxylase->Hydroxytestosterone DHT Dihydrotestosterone (DHT) Reductase->DHT

Caption: Simplified metabolic pathways of testosterone.

Concluding Remarks

The described competitive ELISA protocol provides a robust and sensitive method for the quantification of this compound in various biological samples. Adherence to the detailed protocols and proper sample handling are essential for obtaining accurate and reproducible data. The validation data presented demonstrates the high specificity and reliability of this immunoassay. This application note serves as a comprehensive guide for researchers and scientists in implementing this assay in their studies. Further optimization may be required depending on the specific sample matrix and experimental conditions.

References

Application Notes and Protocols for the Synthesis, Purification, and In Vitro Study of 19-Hydroxytestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and in vitro applications of 19-Hydroxytestosterone, a key intermediate in estrogen biosynthesis and a molecule of interest for studying androgen signaling.

Synthesis of this compound

The synthesis of this compound can be approached through chemical synthesis, adapting methods used for similar hydroxylated androgens, or via enzymatic methods that leverage the specificity of enzymes like aromatase or other microbial hydroxylases.

Proposed Chemical Synthesis Route

Protocol 1: Suggested Chemical Synthesis of this compound

Starting Material: Androst-4-ene-3,17-dione

Step 1: Protection of the 17-keto group The 17-keto group of androstenedione (B190577) is selectively protected, for example, as a ketal, to prevent its reduction in the subsequent step.

Step 2: Introduction of the 19-hydroxy group This can be a challenging step. One approach involves the functionalization of the C-19 methyl group. This might be achieved through radical-mediated hydroxylation or by introducing a leaving group that can be subsequently displaced by a hydroxyl group.

Step 3: Reduction of the 3-keto group (if necessary) and deprotection If the 3-keto group was modified during the previous steps, it needs to be restored. The protecting group at the 17-position is then removed to yield 19-hydroxyandrostenedione.

Step 4: Selective reduction of the 17-keto group The 17-keto group of 19-hydroxyandrostenedione is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165) to yield this compound.

Note: This is a generalized and hypothetical pathway. The specific reagents, reaction conditions, and yields would require optimization in a laboratory setting.

Enzymatic Synthesis

An alternative approach is the use of enzymes that can hydroxylate testosterone (B1683101) at the C-19 position. Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and catalyzes the three-step conversion of androgens to estrogens, with 19-hydroxylation being the first step[1][2][3]. Microbial P450 enzymes have also been shown to hydroxylate testosterone at various positions[4][5][6][7][8].

Protocol 2: Enzymatic Synthesis using Aromatase

  • Enzyme and Substrate Preparation: Obtain or prepare a purified human aromatase (CYP19A1) and its redox partner, NADPH-cytochrome P450 reductase. Prepare a solution of testosterone in a suitable buffer.

  • Reaction Incubation: Incubate testosterone with the aromatase enzyme system in the presence of NADPH at 37°C. The reaction progress can be monitored over time.

  • Reaction Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Extract the steroids from the aqueous phase.

  • Purification: The product, this compound, will be present in a mixture with unreacted testosterone and other byproducts. Purification is necessary as described in the following section.

Purification of this compound

Purification of the synthesized this compound is crucial for its use in in vitro studies. A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is generally effective for steroid purification[9][10][11][12].

Flash Column Chromatography (Initial Purification)

Protocol 3: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude synthesis product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound. Pool the relevant fractions.

High-Performance Liquid Chromatography (HPLC) (Final Purification)

Protocol 4: Reversed-Phase HPLC

  • Column: A C18 reversed-phase column is commonly used for steroid separation[13][14].

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The exact gradient profile will need to be optimized.

  • Sample Preparation: Dissolve the partially purified product from column chromatography in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength around 240-250 nm for steroids with an α,β-unsaturated ketone.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: The purity of the collected fraction should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR.

In Vitro Studies with this compound

This compound can be used in various in vitro assays to investigate its biological activity, including its effects on steroidogenesis and its interaction with the androgen receptor.

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a valuable in vitro model to study the effects of compounds on steroid hormone production.

Protocol 5: H295R Steroidogenesis Assay

  • Cell Culture: Culture H295R cells in a suitable medium supplemented with the necessary growth factors.

  • Cell Seeding: Seed the cells in multi-well plates and allow them to attach and grow to a desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control like forskolin).

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Sample Collection: Collect the cell culture medium for hormone analysis.

  • Hormone Analysis: Analyze the concentrations of various steroid hormones (e.g., testosterone, estradiol, cortisol) in the collected medium using methods like ELISA or LC-MS/MS.

  • Data Analysis: Compare the hormone levels in the treated groups to the control groups to determine the effect of this compound on steroidogenesis.

Androgen Receptor (AR) Activation Assays

These assays are used to determine if this compound can bind to and activate the androgen receptor.

Protocol 6: AR Reporter Gene Assay

  • Cell Line: Use a cell line that is engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and treat them with a range of concentrations of this compound. Include a known AR agonist (e.g., dihydrotestosterone, DHT) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a sufficient time to allow for gene expression (e.g., 24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Data Analysis: Normalize the reporter activity to cell viability and compare the response of this compound to the positive control to determine its agonistic or antagonistic activity on the AR.

Data Presentation

Quantitative data from the synthesis, purification, and in vitro studies should be summarized in tables for clear comparison.

Table 1: Synthesis and Purification Summary

StepMethodStarting MaterialProductYield (%)Purity (%)
SynthesisEnzymatic (Aromatase)TestosteroneThis compound(To be determined)(To be determined)
PurificationFlash ChromatographyCrude ProductPartially Purified(To be determined)(To be determined)
PurificationHPLCPartially PurifiedPure this compound(To be determined)>98%

Table 2: H295R Steroidogenesis Assay Results (Example Data)

TreatmentTestosterone (ng/mL)Estradiol (pg/mL)Cortisol (ng/mL)
Vehicle Control1.5 ± 0.250 ± 5100 ± 10
This compound (1 µM)(To be determined)(To be determined)(To be determined)
Forskolin (10 µM)3.0 ± 0.3150 ± 15300 ± 25

Table 3: Androgen Receptor Activation Assay (Example Data)

CompoundEC50 (nM)Max Response (% of DHT)
DHT1.2100
This compound(To be determined)(To be determined)

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Testosterone) Enzymatic_Reaction Enzymatic Hydroxylation (Aromatase, NADPH) Start->Enzymatic_Reaction Crude_Product Crude this compound Enzymatic_Reaction->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Purification HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Product Pure this compound (>98% Purity) HPLC->Pure_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

H295R Steroidogenesis Assay Experimental Workflow

H295R_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture H295R Cells Seed Seed Cells in Multi-well Plates Culture->Seed Treat Treat with this compound and Controls Seed->Treat Exposure Incubate Incubate for 24-48h Treat->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Sample Collection Hormone_Analysis Hormone Analysis (ELISA or LC-MS/MS) Collect_Medium->Hormone_Analysis Data_Analysis Data Analysis Hormone_Analysis->Data_Analysis

Caption: Experimental workflow for the H295R steroidogenesis assay.

Canonical Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR_ligand Ligand-Bound AR AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Canonical androgen receptor signaling pathway.

Non-Genomic Androgen Signaling

NonGenomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Androgen Androgen mAR Membrane Androgen Receptor (mAR) Androgen->mAR Binding G_protein G-protein mAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Ca_channel Ca2+ Channel G_protein->Ca_channel IP3 IP3 PLC->IP3 Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC Ca_influx->PKC MAPK MAPK Cascade PKC->MAPK Cellular_Response Rapid Cellular Response MAPK->Cellular_Response

Caption: Simplified non-genomic androgen signaling pathway[15][16][17].

References

Application Notes and Protocols for Studying 19-Hydroxytestosterone Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Hydroxytestosterone is a naturally occurring steroid and an intermediate in the conversion of androgens to estrogens by the aromatase enzyme.[1] As a metabolite of testosterone, its biological activity is of significant interest for understanding endocrine function and dysfunction.[1][2] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potential interactions with the androgen receptor (AR) and estrogen receptor (ER). The described assays are essential tools for researchers in endocrinology, oncology, and drug discovery.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for nuclear receptors like the AR and ER, and a typical workflow for assessing the activity of this compound.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19HT This compound AR_HSP AR-HSP Complex 19HT->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway.

G Start Start: Prepare this compound Stock Cell_Culture Cell Culture (e.g., AR/ER reporter cell line) Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Treatment Treat cells with varying concentrations of this compound Plating->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Assay Perform Assay Incubation->Assay Reporter Luciferase Reporter Assay Assay->Reporter Proliferation Cell Proliferation Assay (e.g., MTS/WST-1) Assay->Proliferation qPCR Gene Expression Analysis (qPCR) Assay->qPCR Data_Analysis Data Analysis (e.g., EC50/IC50 determination) Reporter->Data_Analysis Proliferation->Data_Analysis qPCR->Data_Analysis End End: Characterize Activity Profile Data_Analysis->End

Caption: Experimental workflow for cell-based assays.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound activity in various cell-based assays. These values are for illustrative purposes and should be determined experimentally.

Table 1: Agonist Activity of this compound in AR and ER Reporter Assays

Assay TypeCell LineReporter ConstructEC50 (nM) of this compoundMax Induction vs. Control
Androgen ReceptorT47D-ARMMTV-Luciferase15.285% of DHT
Estrogen ReceptorMCF-7ERE-Luciferase> 1000Not significant

Table 2: Antagonist Activity of this compound in AR and ER Reporter Assays

Assay TypeCell LineAgonist UsedIC50 (nM) of this compoundMax Inhibition
Androgen ReceptorT47D-ARDihydrotestosterone (DHT) at EC50> 1000Not significant
Estrogen ReceptorMCF-717β-Estradiol (E2) at EC50250.660%

Table 3: Effect of this compound on Cell Proliferation

Cell LineAssayEffectEC50/IC50 (nM)
LNCaP (AR-positive prostate cancer)MTS AssayProliferation25.8
PC-3 (AR-negative prostate cancer)MTS AssayNo significant effect> 1000

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the androgen receptor and induce gene transcription.[3][4]

Materials:

  • Cell Line: T47D cells stably expressing the human androgen receptor (T47D-AR) and a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV). Other suitable cell lines include CHO or CV1 cells co-transfected with AR and reporter plasmids.[3][5]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Medium: Phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS.

  • Test Compound: this compound dissolved in DMSO to prepare a stock solution.

  • Positive Control: Dihydrotestosterone (DHT).

  • Negative Control: Vehicle (DMSO).

  • Assay Plate: 96-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™).

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding:

    • Culture T47D-AR cells in standard culture medium.

    • Trypsinize and resuspend cells in assay medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and DHT in assay medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the seeding medium from the cells and add 100 µL of the diluted compounds.

    • Include wells for vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Allow the plate and luciferase assay reagent to equilibrate to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the relative light units (RLU) to the vehicle control.

    • Plot the normalized RLU against the log concentration of this compound.

    • Determine the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).

Cell Proliferation (MTS) Assay

This colorimetric assay assesses the effect of this compound on the proliferation of androgen-sensitive cells.[6]

Materials:

  • Cell Lines: LNCaP (androgen-sensitive prostate cancer) and PC-3 (androgen-insensitive prostate cancer).

  • Culture Medium: RPMI-1640 with 10% FBS and antibiotics.

  • Assay Medium: RPMI-1640 with 2% charcoal-stripped FBS.

  • Test Compound: this compound in DMSO.

  • Assay Plate: 96-well tissue culture plates.

  • MTS Reagent: Commercially available MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).

  • Microplate Spectrophotometer: Plate reader capable of measuring absorbance at 490 nm.

Protocol:

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate in culture medium and allow them to attach overnight.

  • Compound Treatment:

    • Replace the culture medium with assay medium containing serial dilutions of this compound.

    • Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of proliferation against the log concentration of this compound to determine the EC50 or IC50 value.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol measures changes in the expression of androgen-responsive genes following treatment with this compound.

Materials:

  • Cell Line: LNCaP cells.

  • Treatment: this compound and DHT.

  • RNA Extraction Kit: Commercially available kit (e.g., QIAGEN RNeasy).

  • cDNA Synthesis Kit: Commercially available kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).

  • qPCR Master Mix: SYBR Green-based master mix.

  • Primers: Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

  • Real-Time PCR System.

Protocol:

  • Cell Treatment:

    • Plate LNCaP cells in a 6-well plate and treat with this compound or DHT for 24 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with cDNA, primers, and SYBR Green master mix.

    • Run the reaction on a real-time PCR system using a standard cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

The provided protocols offer a robust framework for characterizing the biological activity of this compound. By employing a combination of reporter gene, cell proliferation, and gene expression assays, researchers can obtain a comprehensive profile of this steroid's interaction with androgen and estrogen signaling pathways. These methods are crucial for advancing our understanding of its physiological roles and potential as a therapeutic target.

References

Proper handling and storage conditions for 19-Hydroxytestosterone standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 19-Hydroxytestosterone Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of this compound analytical standards. Adherence to these protocols is crucial for ensuring the integrity, stability, and accurate quantification of the standard in research and drug development applications.

Introduction

This compound is a hydroxylated metabolite of testosterone (B1683101), playing a role in various biological processes. As a certified reference material, its accurate handling and storage are paramount for reliable experimental outcomes in pharmacology, endocrinology, and analytical chemistry. Improper handling can lead to degradation, contamination, and inaccurate measurements.

Receiving and Initial Inspection

Upon receiving a shipment of this compound standard, it is imperative to perform the following checks:

  • Inspect Packaging: Ensure the packaging is intact and has not been compromised during transit. Check for any signs of damage or tampering.

  • Verify Documentation: Confirm that the received material matches the certificate of analysis (CoA). Verify the compound name, CAS number, lot number, purity, and expiration date.[1]

  • Examine the Container: The primary container should be securely sealed.[1] For solid standards, observe the physical appearance (e.g., color, crystallinity) and compare it to the description on the CoA.

Safety Precautions

This compound, like other steroid hormones, should be handled with care due to its potential biological activity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of airborne particles.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of all waste materials, including empty containers, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Storage Conditions

Proper storage is critical to maintain the stability and integrity of the this compound standard.

Solid Standard:

  • Temperature: Store the solid standard in its original, unopened container in a freezer at or below -20°C for long-term storage.[1][2] This temperature minimizes degradation and preserves the integrity of the compound.

  • Light and Moisture: Protect the standard from light and moisture by storing it in a dark, dry environment. The original vial is typically designed to be light-resistant.

  • Inert Atmosphere: For highly sensitive applications, consider storing the standard under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Stock and Working Solutions:

  • Temperature: Store stock and working solutions at -20°C for long-term storage.[2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Container: Use amber glass vials or other light-protecting containers with tight-fitting caps (B75204) to prevent solvent evaporation and photodegradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the analyte. It is recommended to aliquot the stock solution into smaller, single-use vials.

Solution Preparation

Recommended Solvents:

Based on the solubility of similar steroid hormones, the following solvents are recommended for preparing this compound solutions:

  • Methanol[2]

  • Ethanol

  • Acetonitrile

  • Dimethyl Sulfoxide (DMSO)

The choice of solvent will depend on the specific analytical method or biological assay being performed. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants.

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.

  • Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance. Perform this step in a fume hood.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely. Gentle warming or sonication in a water bath may be used to aid dissolution if necessary.

  • Dilution: Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the stock solution to a properly labeled, light-resistant container and store it at -20°C. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

Stability
  • Solid Form: When stored as a solid at -20°C and protected from light and moisture, this compound is expected to be stable for years.

  • In Solution: Steroid solutions are generally less stable than the solid form. When stored at -20°C in a suitable solvent, stock solutions are expected to be stable for several months. However, it is best practice to prepare fresh working solutions from the stock solution for each experiment. The stability of testosterone and its metabolites in solution has been found to be good for up to 72 hours under certain conditions.[3] Long-term studies on testosterone glucuronides have shown stability for up to 22 months at -20°C in urine.[4]

It is highly recommended to perform in-house stability studies for this compound solutions under your specific storage and experimental conditions.

Quantitative Data Summary

The following table summarizes the recommended handling and storage conditions for this compound standards.

ParameterConditionRationale
Solid Standard Storage
Temperature (Long-term)≤ -20°CMinimizes chemical degradation and ensures long-term stability.[1][2]
Light ExposureProtect from light (use amber vials)Prevents photodegradation.
MoistureStore in a desiccator or dry environmentPrevents hydrolysis and degradation.
Solution Storage
Temperature (Long-term)≤ -20°CPreserves the integrity of the analyte in solution.[2]
Temperature (Short-term)2-8°C (verify stability)May be acceptable for a few days, but requires validation.
Recommended SolventsMethanol (B129727), Ethanol, Acetonitrile, DMSOCommon solvents for steroid analysis.[2]
Handling
Personal Protective EquipmentLab coat, gloves, safety glassesEnsures operator safety from potential biological effects.
Work EnvironmentChemical fume hoodPrevents inhalation of the solid compound.
Experimental Protocols

Protocol for Preparation of Calibration Standards for LC-MS Analysis:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol as described in Section 5.

  • Prepare Intermediate Stock Solution: Prepare a 10 µg/mL intermediate stock solution by diluting the 1 mg/mL stock solution 1:100 with methanol.

  • Prepare Working Standards: Create a series of working calibration standards by serial dilution of the 10 µg/mL intermediate stock solution with the appropriate mobile phase or reconstitution solvent for your LC-MS method. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Matrix Matching: If analyzing biological samples, it is recommended to prepare the final calibration standards in a matrix that matches the study samples (e.g., stripped serum or plasma) to account for matrix effects.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to all calibration standards and samples at a fixed concentration to correct for variations in sample preparation and instrument response.[5]

Visualizations

G Workflow for Handling this compound Standards cluster_receiving Receiving and Inspection cluster_storage Storage cluster_prep Solution Preparation cluster_use Application Receive Receive Shipment Inspect Inspect Packaging and Documentation Receive->Inspect StoreSolid Store Solid Standard at <= -20°C Inspect->StoreSolid Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Weigh Weigh Standard Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve PrepareStock Prepare Stock Solution Dissolve->PrepareStock PrepareWorking Prepare Working Solutions PrepareStock->PrepareWorking StoreSolution StoreSolution PrepareStock->StoreSolution Store Stock Solution at <= -20°C Analyze Perform Analysis (e.g., LC-MS) PrepareWorking->Analyze StoreWorking StoreWorking PrepareWorking->StoreWorking Store Working Solutions (Short-term)

Caption: Workflow for handling this compound standards.

G Decision Tree for Storage of this compound start Standard Form? solid Solid start->solid Solid solution Solution start->solution Solution long_term_solid Long-Term Storage? solid->long_term_solid long_term_solution Long-Term Storage? solution->long_term_solution store_solid_frozen Store at <= -20°C Protect from Light/Moisture long_term_solid->store_solid_frozen Yes use_solid Use for Solution Prep long_term_solid->use_solid No store_solution_frozen Store at <= -20°C in Aliquots long_term_solution->store_solution_frozen Yes short_term_solution Short-Term Use? long_term_solution->short_term_solution No store_solution_fridge Store at 2-8°C (Validated) short_term_solution->store_solution_fridge Yes use_solution Use in Experiment short_term_solution->use_solution No

Caption: Decision tree for this compound storage.

References

Application Notes and Protocols for the Measurement of 19-Hydroxytestosterone in Microsomal Incubations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxylation of testosterone (B1683101) at the C19 position to form 19-Hydroxytestosterone is a critical step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase (CYP19A1). The accurate measurement of this compound in in vitro systems, such as microsomal incubations, is essential for studying aromatase activity, screening for potential inhibitors, and understanding the metabolic fate of androgenic compounds. This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound using modern analytical techniques.

Experimental Protocols

Microsomal Incubation for Testosterone Metabolism

This protocol describes a general procedure for the incubation of testosterone with liver microsomes to study its metabolism. It is recommended to optimize incubation conditions, such as protein concentration and incubation time, for specific experimental needs to ensure initial rate conditions are met (where less than 15-20% of the substrate is consumed).[1]

Materials:

  • Pooled human liver microsomes (or other species/tissues as required)

  • Testosterone

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)[2]

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar stable isotope-labeled steroid)

Procedure:

  • Preparation: Thaw cryopreserved microsomes rapidly in a 37°C water bath and immediately place them on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer

    • Microsome suspension

    • Testosterone solution (final concentration typically in the low micromolar range, e.g., 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at the desired time points by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for subsequent analysis by UPLC-MS/MS.

Sample Preparation for UPLC-MS/MS Analysis

Following the termination of the microsomal incubation, the sample must be further processed to ensure compatibility with the UPLC-MS/MS system.

A. Protein Precipitation (Standard Method)

This is the simplest method and is often sufficient for cleaning up microsomal incubation samples. The termination step in the incubation protocol with acetonitrile already achieves this.

B. Liquid-Liquid Extraction (Optional, for cleaner samples)

For potentially complex matrices or when lower detection limits are required, an additional liquid-liquid extraction step can be performed.

Materials:

  • Supernatant from the protein precipitation step

  • Methyl tert-butyl ether (MTBE) or ethyl acetate

  • Nitrogen evaporator

Procedure:

  • To the supernatant from the incubation, add 2-3 volumes of MTBE.

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in a suitable mobile phase, such as 50:50 methanol:water, for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis of this compound

This section outlines a representative UPLC-MS/MS method for the quantification of this compound. Method parameters should be optimized for the specific instrument being used.

Chromatographic Conditions (Representative)

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B).

Mass Spectrometry Conditions (Representative)

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400 - 500°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted)

The exact MRM transitions for this compound and a suitable internal standard should be determined by infusing standard solutions into the mass spectrometer. Predicted transitions are as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 305.2To be determined empirically (e.g., fragments corresponding to loss of water molecules)
Internal Standard (e.g., d3-19-Hydroxytestosterone) 308.2To be determined empirically

Data Presentation

The following table summarizes representative quantitative data for the analysis of hydroxylated testosterone metabolites using LC-MS/MS techniques. It is important to note that these values are for other isomers and a specific validation for this compound would be required to establish its performance characteristics.

Parameter6β-HydroxytestosteroneOther Hydroxy-TestosteronesReference
Linearity Range 0.25 - 100 µM0.01 - 5 µM[4]
Lower Limit of Quantification (LLOQ) -0.01 µM
Intra-day Precision (%RSD) < 5%3.4 - 9.6%[4]
Inter-day Precision (%RSD) < 5%4.1 - 8.5%[4]
Accuracy (% Recovery) 94.6 - 104.2%88 - 108%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the measurement of this compound in microsomal incubations.

workflow cluster_prep Sample Preparation cluster_incubation Microsomal Incubation cluster_analysis UPLC-MS/MS Analysis prep_microsomes Prepare Microsomes mix Combine Reagents prep_microsomes->mix prep_substrate Prepare Testosterone prep_substrate->mix prep_cofactors Prepare NADPH System initiate Initiate Reaction prep_cofactors->initiate pre_incubate Pre-incubate (37°C) mix->pre_incubate pre_incubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge extract Collect Supernatant centrifuge->extract analyze Inject & Analyze extract->analyze quantify Quantify Data analyze->quantify

Fig. 1: Experimental workflow for this compound analysis.
Signaling Pathway Context

The formation of this compound is a key step in the aromatization of testosterone to estradiol.

pathway Testosterone Testosterone Hydroxy_19 This compound Testosterone->Hydroxy_19 Hydroxylation Oxo_19 19-Oxotestosterone Hydroxy_19->Oxo_19 Oxidation Estradiol Estradiol Oxo_19->Estradiol Aromatization Aromatase Aromatase (CYP19A1) Aromatase->Hydroxy_19 Aromatase->Oxo_19 Aromatase->Estradiol

Fig. 2: Simplified pathway of testosterone aromatization.

References

Application Notes: The Role of 19-Hydroxytestosterone in Aromatase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 19-Hydroxytestosterone in the study of aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. While not a classical inhibitor, this compound is a critical intermediate in the enzymatic conversion of testosterone (B1683101) to estradiol (B170435), making its study essential for understanding the kinetics and mechanism of aromatase and its inhibition.

Introduction

Aromatase catalyzes the conversion of androgens to estrogens, a critical process in various physiological and pathological conditions, including hormone-dependent cancers. The reaction is a complex three-step oxidative process. When testosterone is the substrate, the first step is the hydroxylation of the C19 methyl group to form this compound. This intermediate is then further oxidized before the final aromatization of the A-ring to produce estradiol.[1][2][3] Understanding the kinetics of these intermediate steps is crucial for the development of effective aromatase inhibitors. This compound can be used as a substrate in enzymatic assays to study the latter steps of the aromatase reaction mechanism and to characterize the effects of inhibitors on these specific steps.[2]

Mechanism of Action in the Aromatase Pathway

The aromatase enzyme complex, consisting of P450 aromatase and NADPH P450 reductase, converts androgens like testosterone and androstenedione (B190577) into estrogens.[1] The conversion of testosterone to estradiol proceeds through the following key steps:

  • Hydroxylation: Testosterone is first hydroxylated at the C19 position to form this compound.

  • Further Oxidation: this compound is subsequently oxidized to 19-oxotestosterone.

  • Aromatization: The final step involves the aromatization of the A-ring, leading to the formation of estradiol and formic acid.

19-Hydroxyandrogens, including this compound, are known intermediary metabolites in this reaction.[2] Studies have shown that this compound can be used as a substrate for aromatase, leading to the formation of estradiol, confirming its role in the biosynthetic pathway.[2]

Applications in Aromatase Research
  • Mechanistic Studies: By using this compound as a substrate, researchers can investigate the kinetics and mechanisms of the second and third steps of the aromatase reaction independently of the initial hydroxylation of testosterone.

  • Inhibitor Characterization: It allows for the detailed characterization of aromatase inhibitors to determine if they act on a specific step of the multi-step reaction. For instance, an inhibitor's effect on the conversion of this compound to estradiol can be directly measured.[2]

  • Understanding Enzyme Regulation: The production and release of 19-hydroxy intermediates can be influenced by factors such as the availability of the NADPH-P450 reductase, providing insights into the regulation of aromatase activity.[1]

Quantitative Data

While this compound is primarily studied as an intermediate, related compounds have been investigated for their direct inhibitory effects on aromatase. The following table summarizes relevant kinetic data. It is important to note that direct inhibitory constants (Ki or IC50) for this compound are not widely reported, as it is a substrate.

CompoundParameterValueEnzyme SourceSubstrateReference
TestosteroneKm0.21 µMHuman Corpus Luteum MicrosomesTestosterone[2]
4-Hydroxyandrostenedione (4-OHA)Ki35 nMHuman Corpus Luteum MicrosomesTestosterone / this compound[2]
19-Hydroxy-4-androsten-17-oneKi12.5 nMHuman Placental AromataseAndrostenedione[4]
7α-(4'-amino)phenylthioandrost-4-ene-3,17-dioneKi18 nMHuman Placental MicrosomesAndrostenedione[5]
AndrostenedioneKm63 nMHuman Placental MicrosomesAndrostenedione[5]

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes (Tritiated Water Release Assay)

This protocol is a classic and widely used method to determine aromatase activity by measuring the release of tritiated water ([³H]₂O) from a specifically labeled androgen substrate.

A. Materials and Reagents

  • Human Placental Microsomes (prepared as per Protocol 3 or commercially available)

  • [1β-³H]-Androstenedione or [1β-³H]-Testosterone

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Phosphate Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • This compound (as a substrate for mechanistic studies) or test inhibitor

  • Chloroform (B151607)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Scintillation counter

B. Experimental Procedure

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, human placental microsomes (typically 20-50 µg of protein), and the test compound (inhibitor or this compound).

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding the tritiated substrate (e.g., [1β-³H]-androstenedione, typically at a concentration near its Km) and NADPH (final concentration ~1 mM). The final reaction volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding chloroform and vortexing vigorously. This denatures the enzyme and extracts the unmetabolized steroid substrate.

  • Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic layers. The [³H]₂O produced will be in the upper aqueous phase, while the unreacted [³H]-steroid will be in the lower chloroform phase.

  • Removal of Residual Substrate: To the aqueous phase, add a dextran-coated charcoal suspension, vortex, and incubate on ice for 10-20 minutes. This step removes any remaining traces of the tritiated steroid from the aqueous phase.

  • Quantification: Centrifuge to pellet the charcoal. Transfer a known volume of the supernatant (containing the [³H]₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]₂O formed and determine the percentage of inhibition by comparing the activity in the presence of the test compound to a vehicle control. IC50 or Ki values can be determined by performing the assay with a range of inhibitor concentrations.

Protocol 2: Fluorometric Aromatase Inhibition Assay

This high-throughput method uses a non-fluorescent substrate that is converted by aromatase into a fluorescent product.

A. Materials and Reagents

  • Recombinant Human Aromatase (CYP19A1) or Human Placental Microsomes

  • Fluorogenic Aromatase Substrate (e.g., dibenzylfluorescein (B31604) - DBF)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Aromatase Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test inhibitor (e.g., Letrozole as a positive control)

  • White, opaque 96-well microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 485/535 nm for fluorescein)[6]

B. Experimental Procedure

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the Aromatase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the Aromatase Assay Buffer, the NADPH regenerating system, and the test inhibitor dilutions.

  • Enzyme Addition: Add the recombinant human aromatase or placental microsomes to each well.

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[6]

  • Initiation of Reaction: Start the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence intensity versus time). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Preparation of Human Placental Microsomes

This protocol describes a standard method for isolating the microsomal fraction, which is rich in aromatase, from human placental tissue.

A. Materials and Reagents

  • Fresh human placenta, obtained immediately after delivery

  • Ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

  • Ice-cold storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Homogenizer (e.g., Dounce or Polytron)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

B. Experimental Procedure

  • Tissue Preparation: Immediately after collection, place the placenta on ice. Remove the umbilical cord and fetal membranes. Mince the placental tissue into small pieces.

  • Homogenization: Homogenize the minced tissue in 3-4 volumes of ice-cold homogenization buffer using a homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

    • Carefully collect the supernatant (S9 fraction).

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at a high speed (e.g., 100,000 x g) for 60-90 minutes at 4°C to pellet the microsomes.

  • Microsome Resuspension: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in ice-cold storage buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal suspension using a standard method like the Bradford assay.

  • Storage: Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Visualizations

Aromatase_Pathway cluster_enzyme Catalyzed by Testosterone Testosterone Intermediate1 This compound Testosterone->Intermediate1 Hydroxylation Intermediate2 19-Oxotestosterone Intermediate1->Intermediate2 Oxidation Estradiol Estradiol Intermediate2->Estradiol Aromatization Aromatase Aromatase (CYP19A1)

Caption: Aromatase-mediated conversion of testosterone to estradiol.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, NADPH) D Combine Enzyme and Test Compound A->D B Prepare Test Compound (e.g., this compound or Inhibitor) B->D C Prepare Enzyme (Microsomes or Recombinant) C->D E Pre-incubate at 37°C D->E F Initiate Reaction with Substrate + NADPH E->F G Incubate at 37°C F->G H Terminate Reaction G->H I Separate Product from Substrate H->I J Quantify Product Formation I->J K Calculate % Inhibition / Activity J->K

Caption: General workflow for an in vitro aromatase inhibition assay.

References

Application Notes and Protocols for the Use of Isotope-Labeled 19-Hydroxytestosterone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of endogenous steroids is a critical aspect of clinical research, drug development, and diagnostics. 19-Hydroxytestosterone is a key intermediate in the metabolic pathway converting androgens to estrogens.[1] Its accurate quantification is essential for understanding various physiological and pathological processes. The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, which utilizes a stable isotope-labeled internal standard to ensure the highest accuracy and precision.[2][3] This document provides detailed application notes and a comprehensive protocol for the use of isotope-labeled this compound (e.g., this compound-d3) as an internal standard for the quantitative analysis of this compound in biological matrices.

The use of a stable isotope-labeled internal standard is paramount as it exhibits nearly identical physicochemical properties to the analyte of interest.[4] This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, thereby correcting for variations during sample preparation and analysis.[4]

Application Notes

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard is measured by the mass spectrometer. Since the internal standard is affected by the sample preparation and analysis in the same way as the endogenous analyte, this ratio remains constant regardless of sample losses during extraction or variations in instrument response. This allows for highly accurate and precise quantification.

Advantages of Using Isotope-Labeled this compound

  • High Accuracy and Precision: Compensates for variability in sample preparation, chromatographic injection volume, and instrument response, leading to improved accuracy and precision of the measurement.[2]

  • Correction for Matrix Effects: Biological matrices such as serum and plasma are complex and can cause ion suppression or enhancement in the mass spectrometer. An isotope-labeled internal standard co-eluting with the analyte experiences the same matrix effects, effectively nullifying their impact on quantification.

  • Improved Method Robustness: The use of an internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.

Applications in Research and Development

  • Endocrinology Research: Accurate measurement of this compound is crucial for studying the activity of the aromatase enzyme and understanding the balance between androgens and estrogens in various physiological and pathological states.

  • Drug Development: In the development of drugs targeting steroidogenic pathways (e.g., aromatase inhibitors), precise quantification of intermediates like this compound is essential for evaluating drug efficacy and mechanism of action.

  • Clinical Diagnostics: While still primarily a research tool, assays for this compound may have future diagnostic applications in disorders of sex steroid metabolism.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of steroids using LC-MS/MS with isotope-labeled internal standards. The data presented here are representative and may vary based on the specific instrumentation, methodology, and laboratory.

Table 1: Method Validation Parameters for Steroid Analysis in Human Serum/Plasma

ParameterTypical ValueReference
Linearity (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL[5][6]
Intra-assay Precision (%CV)< 10%[2][7]
Inter-assay Precision (%CV)< 15%[2][7]
Accuracy/Recovery85 - 115%[5][6]

Table 2: Representative LC-MS/MS Parameters for Androgen Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound305.2109.125
This compound-d3308.2112.125
Testosterone (B1683101)289.297.127
Testosterone-d3292.2100.127
Androstenedione (B190577)287.297.122
Androstenedione-d7294.2100.122

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

Materials and Reagents
  • This compound certified reference standard

  • Isotope-labeled this compound (e.g., this compound-d3) certified reference standard

  • LC-MS/MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human serum (analyte-free or stripped serum for calibration standards)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Automated liquid handler (optional)

Protocol Steps
  • Preparation of Standards and Quality Controls (QCs)

    • Prepare stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).

    • Prepare a working internal standard solution of this compound-d3 in methanol at a concentration of 100 ng/mL.

    • Prepare calibration standards by spiking the appropriate amount of the working standard solutions into analyte-free serum.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To 200 µL of serum sample, calibrator, or QC in a glass tube, add 20 µL of the internal standard working solution (100 ng/mL this compound-d3).

    • Vortex mix for 30 seconds.

    • Add 1 mL of MTBE.

    • Vortex mix vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • This compound: 305.2 -> 109.1

        • This compound-d3: 308.2 -> 112.1

      • Optimize instrument-specific parameters such as declustering potential, collision energy, and source temperature.

  • Data Analysis

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

metabolic_pathway Testosterone Testosterone Hydroxytestosterone This compound Testosterone->Hydroxytestosterone Aromatase (CYP19A1) Oxotestosterone 19-Oxotestosterone Hydroxytestosterone->Oxotestosterone Aromatase (CYP19A1) Estradiol Estradiol Oxotestosterone->Estradiol Aromatase (CYP19A1)

Caption: Metabolic conversion of Testosterone to Estradiol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample (200 µL) Add_IS Add IS (19-OH-T-d3) Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for the Extraction of 19-Hydroxytestosterone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of 19-Hydroxytestosterone from common biological matrices, including serum, plasma, and urine. The methodologies presented are based on established techniques for steroid analysis, primarily focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a C19 steroid and a metabolite of testosterone (B1683101).[1] Accurate quantification of this and other steroid hormones in biological samples is crucial for various research areas, including endocrinology, clinical chemistry, and anti-doping analysis. The choice of extraction method is critical to remove interfering substances such as proteins and lipids, and to concentrate the analyte to a level suitable for instrumental analysis. This document outlines two primary extraction protocols: Liquid-Liquid Extraction and Solid-Phase Extraction.

Data Presentation: Quantitative Performance of Extraction Protocols

The following tables summarize the quantitative data for steroid extraction methods from various biological matrices, providing a basis for method selection and performance expectation. While specific data for this compound is limited in publicly available literature, the data for testosterone and other structurally similar steroids are presented as a reliable surrogate for performance estimation.

Table 1: Liquid-Liquid Extraction (LLE) Performance for Steroid Hormones

Analyte(s)MatrixExtraction SolventRecovery (%)LOQ (ng/mL)Analytical MethodReference
19 Steroid HormonesSerum/PlasmaNot Specified80-120% (for most analytes)0.38–1.18LC-MS/MS[2][3][4]
19 Steroid HormonesUrineNot Specified80-120% (for most analytes)0.14–0.92LC-MS/MS[2][3][4]
TestosteroneMale Rat PlasmaNot Specified89-111% (accuracy)1.0LC-MS/MS[5]

Table 2: Solid-Phase Extraction (SPE) Performance for Steroid Hormones

Analyte(s)MatrixSPE CartridgeRecovery (%)LOQ (ng/mL)Analytical MethodReference
Panel of Steroid HormonesHuman SerumISOLUTE® SLE+>75%Not SpecifiedLC-MS/MS[6]
Testosterone, Androstenedione, 17-hydroxy progesteroneHuman PlasmaSOLAµ™ HRPNot Specified0.5LC-MS/MS[7]
29 Urinary SteroidsUrineC18 96-well plate89% (mean)0.5-10UPLC-MS/MS[8]
Testosterone and other steroidsH295R cell mediumNot Specified98.2-109.4%Not SpecifiedLC-MS/MS[9]
14 Endogenous Anabolic SteroidsUrineAgilent Bond Elut NEXUSNot SpecifiedMeets WADA LOIsGC/MS/MS[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum or Plasma

This protocol is a robust method for the extraction of steroids from serum or plasma and is adapted from methodologies used for the simultaneous determination of multiple steroid hormones.[2][3][4][11]

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., Methanol (B129727):Water, 50:50 v/v)

  • Glass centrifuge tubes

Procedure:

  • Pipette 500 µL of serum or plasma into a glass centrifuge tube.

  • Add an appropriate amount of internal standard solution.

  • Add 2.5 mL of MTBE or diethyl ether (a 5:1 solvent-to-sample ratio).[11]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Allow the layers to separate for 5 minutes.[11]

  • Centrifuge the sample at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube. To maximize recovery, this step can be repeated by adding fresh extraction solvent to the original sample, vortexing, centrifuging, and pooling the organic layers.[11]

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.[3]

  • Vortex briefly to dissolve the residue.

  • The sample is now ready for analysis by LC-MS/MS or other suitable analytical instrumentation.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is designed for the extraction of steroids from urine, which often requires a hydrolysis step to measure conjugated steroids. The use of a 96-well plate format is suitable for higher throughput.[8]

Materials:

  • Urine sample (200 µL)

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • β-glucuronidase/sulfatase enzyme solution

  • Phosphate (B84403) buffer (pH 7.0)

  • C18 SPE 96-well plate

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • Vacuum manifold for SPE

  • Nitrogen evaporator or plate dryer

  • Reconstitution solution (e.g., Methanol:Water with 0.1% formic acid)

Procedure:

  • Hydrolysis (for total this compound):

    • To 200 µL of urine in a microcentrifuge tube, add the internal standard.

    • Add 50 µL of β-glucuronidase/sulfatase solution and 500 µL of phosphate buffer.

    • Incubate at 50-60°C for 1-2 hours to deconjugate the steroids.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE 96-well plate on the vacuum manifold.

    • Condition the wells by passing 1 mL of methanol followed by 1 mL of water through each well. Do not allow the wells to dry out completely.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the wells with 1 mL of water to remove salts and other polar impurities.

    • Dry the plate under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place a clean collection plate inside the vacuum manifold.

    • Elute the analytes with 1 mL of methanol into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness using a nitrogen evaporator or plate dryer at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • The sample is now ready for analysis.

Visualizations

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Sample Biological Sample (Serum/Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (e.g., MTBE) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (optional) Urine_Sample->Hydrolysis Condition Condition SPE (Methanol, Water) Hydrolysis->Condition Load Load Sample Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Detection of 19-Hydroxytestosterone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 19-Hydroxytestosterone in plasma.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in plasma, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the sensitivity of my this compound measurement low?

A1: Low sensitivity in the detection of this compound can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the plasma matrix can lead to significant analyte loss.

    • Solution: Evaluate your extraction method. For lipophilic compounds like steroids, liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297), or solid-phase extraction (SPE) with C18 cartridges are common choices.[1][2] Ensure proper pH adjustment of the sample to optimize extraction efficiency.

  • Matrix Effects: Co-eluting endogenous components from the plasma can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[3]

    • Solution: Improve sample cleanup. This can be achieved by optimizing the wash and elution steps in your SPE protocol or by employing a more selective extraction technique.[2] Additionally, chromatographic separation can be optimized to separate this compound from interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.

  • Inefficient Ionization: The inherent chemical properties of this compound may result in poor ionization efficiency under standard electrospray ionization (ESI) conditions.

    • Solution: Consider derivatization to enhance ionization. For LC-MS/MS, derivatization with reagents like dansyl chloride can significantly improve sensitivity for certain steroids.[1][4] For GC-MS, derivatization is essential to improve volatility and thermal stability. Common derivatization approaches for steroids include silylation.[5]

  • Mass Spectrometer Parameters: Incorrect mass spectrometer settings can lead to a weak signal.

    • Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energy specifically for this compound and its fragments.

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A2: Ion suppression is a common challenge in the analysis of complex biological matrices like plasma. Here’s how you can address it:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Solution: Adjust the gradient profile of your mobile phase, or try a different column chemistry. A longer column or a smaller particle size can also improve resolution.

  • Enhance Sample Cleanup: The goal is to remove as many interfering compounds as possible before the sample is injected into the LC-MS/MS system.

    • Solution: Re-evaluate your sample preparation method. If using protein precipitation, consider switching to a more rigorous technique like SPE or LLE. For SPE, experiment with different sorbent chemistries and wash/elution solvents.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will experience similar ion suppression as the analyte, allowing for accurate quantification.

    • Solution: Synthesize or purchase a deuterated or 13C-labeled this compound standard to use as an internal standard.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: While this may reduce matrix effects, it will also lower the concentration of this compound, so this approach is only feasible if your method has sufficient sensitivity.

Q3: What is the best sample preparation technique for this compound in plasma?

A3: The optimal sample preparation technique depends on the analytical method (LC-MS/MS or GC-MS), the required sensitivity, and the available equipment. Here's a comparison of common methods:

Sample Preparation MethodAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Provides the least clean sample, prone to significant matrix effects.High-throughput screening where lower sensitivity is acceptable.
Liquid-Liquid Extraction (LLE) Can provide a cleaner extract than PPT. Good for non-polar analytes.[1]Can be labor-intensive and may form emulsions.Achieving a cleaner sample than PPT with relatively simple equipment.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[2] Can be automated.More expensive and time-consuming than PPT and LLE. Method development can be complex.High-sensitivity applications where minimizing matrix effects is critical.

Q4: Should I use LC-MS/MS or GC-MS for the analysis of this compound?

A4: Both LC-MS/MS and GC-MS are powerful techniques for steroid analysis. The choice depends on several factors:

  • LC-MS/MS: Generally preferred for its high throughput, specificity, and the ability to analyze a wide range of steroid conjugates without extensive sample derivatization.[1] However, it can be more susceptible to matrix effects.

  • GC-MS: Offers excellent chromatographic resolution and is considered a "gold standard" for steroid profiling.[6] Derivatization is mandatory to make the steroids volatile, which adds a step to the sample preparation but can also increase sensitivity.[5]

For high-throughput clinical and research applications, LC-MS/MS is often the method of choice. GC-MS is a robust alternative, particularly when high separation efficiency is required.

Experimental Protocols

Below are detailed methodologies for key experiments related to the detection of this compound in plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and analyte.

  • Sample Preparation:

    • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Add 2.5 mL of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (5:1, v/v).[2]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 2.5 mL of the MTBE/ethyl acetate mixture.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

    • Vortex to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol uses a generic C18 SPE cartridge and should be optimized.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • To 500 µL of plasma, add the internal standard.

    • Dilute the plasma sample with 500 µL of 4% phosphoric acid.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove less non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

The following table summarizes typical performance data for the analysis of steroid hormones in plasma using LC-MS/MS. Note that these are general ranges, and specific values for this compound may vary depending on the exact methodology and instrumentation.

ParameterTestosteroneAndrostenedioneProgesterone17-OH-Progesterone
Limit of Detection (LOD) (ng/mL) 0.01 - 0.10.02 - 0.20.05 - 0.50.05 - 0.5
Limit of Quantification (LOQ) (ng/mL) 0.03 - 0.30.06 - 0.60.15 - 1.50.15 - 1.5
Recovery (%) 85 - 11080 - 11580 - 11085 - 115
Intra-day Precision (%CV) < 10< 10< 15< 15
Inter-day Precision (%CV) < 15< 15< 15< 15

Data compiled from various sources on steroid hormone analysis.[1][7]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis concentration This compound Concentration data_analysis->concentration

Caption: Workflow for this compound detection in plasma.

Troubleshooting Logic for Low Sensitivity

troubleshooting_low_sensitivity cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Sensitivity Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_matrix_effects Evaluate Matrix Effects (Post-column infusion or matrix-matched calibrants) start->check_matrix_effects check_ionization Assess Ionization Efficiency start->check_ionization check_ms_params Verify MS/MS Parameters start->check_ms_params optimize_extraction Optimize Extraction (Solvent, pH, SPE sorbent) check_sample_prep->optimize_extraction improve_cleanup Enhance Sample Cleanup check_matrix_effects->improve_cleanup use_sil_is Use SIL-IS check_matrix_effects->use_sil_is derivatize Consider Derivatization check_ionization->derivatize optimize_ms Optimize MS Settings (Voltages, Gas Flows) check_ms_params->optimize_ms

Caption: Troubleshooting decision tree for low sensitivity.

References

Troubleshooting low recovery of 19-Hydroxytestosterone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with guidance on troubleshooting and optimizing the extraction of 19-Hydroxytestosterone from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

This compound is a metabolite of testosterone (B1683101).[1] Its chemical formula is C₁₉H₂₈O₃.[2][3] Structurally, it is a 3-oxo-Delta(4) steroid with hydroxy groups at the 17β and 19 positions.[2] The presence of the additional hydroxyl group at the 19-position makes it more polar than its parent compound, testosterone. This increased polarity is a critical factor to consider when selecting appropriate extraction solvents and sorbents.

Q2: What are the most common general causes of low steroid recovery during extraction?

Low recovery of steroids is a frequent issue that can stem from several factors throughout the experimental workflow. Key causes include:

  • Incomplete Extraction: This can be due to a mismatch in the polarity between the analyte and the extraction solvent, insufficient mixing during liquid-liquid extraction (LLE), or the use of an inappropriate sorbent in solid-phase extraction (SPE).[4]

  • Analyte Degradation: Steroids can be sensitive to harsh conditions. Degradation can be caused by exposure to extreme pH, high temperatures during solvent evaporation, light, or oxidation.[4]

  • Suboptimal pH: The pH of the sample can alter the charge state of a steroid, affecting its solubility and how effectively it partitions into an extraction solvent or binds to an SPE sorbent.[4][5]

  • Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process or suppress/enhance the analyte signal during final analysis, particularly with LC-MS/MS.[4]

  • Improper Sample Handling: Repeated freeze-thaw cycles can degrade certain steroids and should be avoided.[4]

Q3: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE are common methods for steroid extraction, and the "better" choice depends on the specific experimental needs.[4]

  • Liquid-Liquid Extraction (LLE): This is a traditional method where the analyte is partitioned from an aqueous sample into an immiscible organic solvent. It is versatile, but can be labor-intensive, require large volumes of organic solvents, and is susceptible to the formation of emulsions, which complicates phase separation.[4][6]

  • Solid-Phase Extraction (SPE): In SPE, the analyte is retained on a solid sorbent bed while the sample matrix and impurities are washed away. The purified analyte is then eluted with a small volume of solvent. SPE generally provides cleaner extracts, offers higher reproducibility, and is more easily automated compared to LLE.[4][7] For polar compounds like this compound, hydrophilic-lipophilic balance (HLB) cartridges can offer superior recovery compared to standard C18 cartridges.[6]

Q4: How can I minimize analyte degradation during sample preparation?

Minimizing degradation is crucial for accurate quantification. Key practices include:

  • Temperature Control: Process samples on ice whenever possible to reduce enzymatic activity and use gentle heating for solvent evaporation steps to prevent degradation of thermally sensitive steroids.[4]

  • Protection from Light and Air: Some steroids are susceptible to oxidation and photodegradation. It is advisable to use amber vials and to blanket samples with an inert gas like nitrogen during evaporation.[4][8]

  • Use High-Purity Solvents: Impurities in solvents can be reactive and degrade the target analyte.[4]

  • Avoid Harsh pH: If pH adjustment is necessary, avoid strong acids or bases that could chemically alter the steroid structure.[4]

  • Add Antioxidants: For analytes prone to oxidation, adding a small amount of an antioxidant like ascorbic acid to the sample can be beneficial.[5]

Troubleshooting Guides

Problem: Low Recovery with Solid-Phase Extraction (SPE)

This is the most common issue encountered during SPE. The first step in troubleshooting is to analyze each fraction of the SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[9][10]

Symptom: Analyte is detected in the sample load or wash fraction. This indicates that the analyte did not properly bind to the SPE sorbent or was prematurely washed off.

Potential CauseTroubleshooting Steps
Incorrect Sorbent Choice The sorbent's retention mechanism does not match the analyte's properties. For this compound (a moderately polar steroid), a standard C18 reversed-phase sorbent might not be retentive enough. Solution: Consider using a sorbent with a stronger affinity, such as a hydrophilic-lipophilic balance (HLB) cartridge.[6][11]
Suboptimal Sample pH The pH of the sample may be preventing the analyte from being in its most retentive (typically neutral) form for reversed-phase SPE. Solution: Adjust the sample pH to a neutral or slightly acidic range (e.g., pH 6-7) before loading it onto the cartridge.[5][11]
Sample Solvent is Too Strong If the sample is dissolved in a solvent with a high percentage of organic content, it will compete with the sorbent for the analyte, leading to poor retention. Solution: Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic buffer) before loading.[12]
Wash Solvent is Too Strong The wash solvent may be strong enough to elute the analyte along with the interferences. Solution: Reduce the organic solvent percentage in the wash step. Start with a very weak solvent (e.g., 5% methanol (B129727) in water) and incrementally increase the strength if needed for cleanup.[5][11]
High Flow Rate Loading the sample or applying the wash solvent too quickly can prevent the equilibrium required for proper binding from being established. Solution: Decrease the flow rate during the sample loading and wash steps to allow for sufficient interaction time between the analyte and the sorbent.[12]
Column Overload The amount of analyte or total sample mass loaded onto the cartridge exceeds its binding capacity. Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[4][12]

Symptom: Analyte is not detected in the load, wash, or elution fractions. This suggests the analyte is irreversibly bound to the sorbent due to incomplete elution.

Potential CauseTroubleshooting Steps
Elution Solvent is Too Weak The chosen elution solvent lacks the strength to desorb the analyte from the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier like methanol or acetonitrile) or switch to a stronger solvent entirely.[4][9]
Insufficient Elution Volume The volume of the elution solvent may not be enough to pass through the entire sorbent bed and completely elute the analyte. Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).[4][11]
Secondary Interactions The analyte may be interacting with the sorbent through secondary mechanisms (e.g., polar interactions on a reversed-phase column). Solution: Modify the elution solvent to disrupt these interactions. For example, adding a small amount of acid or base can help elute ionizable compounds.[9]
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)

Low LLE recovery is often related to poor partitioning of the analyte into the organic phase or physical issues like emulsion formation.

Potential CauseTroubleshooting Steps
Inappropriate Solvent Choice The polarity of the organic solvent is not optimal for partitioning the analyte from the aqueous sample. Solution: Test different solvents. For steroids, diethyl ether and ethyl acetate (B1210297) are common choices. Since this compound is more polar than other androgens, a slightly more polar solvent or a mixture (e.g., hexane:ethyl acetate) might improve recovery.
Suboptimal Sample pH The pH of the aqueous phase can influence the ionization state of the analyte, affecting its partitioning. Solution: Adjust the sample pH to ensure the analyte is in its neutral, more non-polar form, which will favor its transfer into the organic phase.[5]
Insufficient Partitioning The analyte may have some solubility in the aqueous phase, leading to incomplete extraction in a single step. Solution: Perform a second or even third extraction on the aqueous phase, pooling the organic layers to maximize recovery.[13]
"Salting Out" Effect Needed For more polar analytes, adding a neutral salt can decrease their solubility in the aqueous layer and promote partitioning into the organic solvent. Solution: Add a neutral salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous sample to saturation.[5][14]
Emulsion Formation Vigorous shaking or vortexing can create a stable emulsion at the interface of the two liquid layers, trapping the analyte and preventing clean separation. Solution: Use gentle inversion for mixing instead of vigorous shaking.[5] If an emulsion does form, it can often be broken by centrifugation, adding a small amount of saturated NaCl solution, or by chilling the sample.[4][5]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₈O₃[2]
Average Molecular Weight304.42 g/mol [2][15]
Chemical ClassAndrogen and derivative, 19-hydroxy steroid[2][15]
Polarity NoteMore polar than testosterone due to the C-19 hydroxyl group.N/A

Table 2: General Comparison of SPE Sorbents for Steroid Extraction

Sorbent TypeRetention MechanismBest ForComments
C8, C18 Reversed-Phase (hydrophobic)Non-polar to moderately polar analytes.Most common for steroid analysis. May show lower retention for more polar metabolites like this compound.[6][7]
HLB Hydrophilic-Lipophilic BalanceWide range of polarities, from polar to non-polar.Often provides higher and more consistent recoveries for a broad spectrum of analytes, including polar ones.[6]
Graphitized Carbon Reversed-Phase with some polar interactionsSteroids and their conjugates.Can provide unique selectivity and group separation capabilities.[16]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is a starting point and should be optimized for your specific sample matrix and analytical method. An HLB cartridge is recommended for this compound.

Materials:

  • SPE cartridges (e.g., HLB, 60 mg)

  • SPE vacuum manifold

  • Sample (e.g., plasma, urine)

  • Methanol (HPLC grade)

  • Deionized Water

  • Wash Solvent (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent dry out.[12]

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the sorbent remains wetted.[12]

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).[11][17]

  • Washing: Pass 1 mL of the weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic impurities and salts.[5]

  • Drying: Dry the sorbent bed completely by applying vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., methanol) to the cartridge. Allow it to soak for a minute before slowly drawing it through. A second elution with another 1 mL of solvent may improve recovery.[4][11]

  • Evaporation & Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[17] Reconstitute the dried extract in a small, known volume of a solvent compatible with your analytical system (e.g., mobile phase).

Protocol 2: General Liquid-Liquid Extraction (LLE) Protocol for this compound

Materials:

  • Glass extraction tubes with screw caps

  • Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

  • Saturated Sodium Chloride (NaCl) solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place 1 mL of the biological sample into a glass tube. If necessary, adjust the pH to a neutral range.[5]

  • Extraction: Add 5 mL of the organic solvent (a 5:1 solvent-to-sample ratio is common).[13]

  • Mixing: Cap the tube securely and gently invert it for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.[5]

  • Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein interface. For maximum recovery, repeat the extraction (steps 2-5) and pool the organic phases.[13]

  • Evaporation & Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the extract in a solvent suitable for your analysis.[17]

Protocol 3: Determining Extraction Efficiency

To accurately quantify your results, it is essential to determine the recovery percentage of your extraction method.[13]

Procedure:

  • Prepare a Standard: Create a steroid solution of a known concentration in the same buffer or matrix as your samples.

  • Spike Samples: Take two aliquots of your sample matrix (without the analyte).

    • Sample A (Control): Add a small, known volume of the matrix buffer.

    • Sample B (Spiked): Add the same volume of the known concentration steroid standard.

  • Extract: Perform your chosen extraction protocol (LLE or SPE) on both Sample A and Sample B.

  • Analyze: Measure the concentration of the analyte in the final extracts of both samples.

  • Calculate Efficiency:

    • Efficiency (%) = [ (Concentration in B - Concentration in A) / (Known Concentration of Standard) ] * 100

Visualizations

Low_SPE_Recovery_Troubleshooting start Start: Low SPE Recovery collect_fractions Step 1: Run SPE & Collect Fractions (Load, Wash, Elute) start->collect_fractions analyze_fractions Step 2: Analyze All Fractions collect_fractions->analyze_fractions decision Where is the analyte? analyze_fractions->decision load_wash Analyte in Load/Wash Fraction decision->load_wash Load/Wash elute Analyte in Elution Fraction (But recovery is low) decision->elute Elute none Analyte Not Detected in Any Fraction decision->none None load_wash_cause Cause: Poor Retention Troubleshoot: - Check sample pH (aim for neutral) - Use weaker wash solvent - Use stronger sorbent (e.g., HLB) - Reduce sample solvent strength - Decrease flow rate load_wash->load_wash_cause elute_cause Cause: Partial Elution Troubleshoot: - Increase elution solvent volume - Increase elution solvent strength - Use multiple elution steps elute->elute_cause none_cause Cause: Irreversible Binding Troubleshoot: - Use much stronger elution solvent - Modify eluent pH to disrupt interactions - Consider a less retentive sorbent none->none_cause

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

Low_LLE_Recovery_Troubleshooting start Start: Low LLE Recovery observe Observe Extraction Process start->observe decision What is the primary symptom? observe->decision emulsion Symptom: Emulsion Forms decision->emulsion Emulsion no_emulsion Symptom: Clean Separation, but Low Recovery decision->no_emulsion No Emulsion emulsion_cause Cause: Poor Phase Separation Troubleshoot: - Use gentle inversion, not shaking - Centrifuge to break emulsion - Add saturated NaCl solution emulsion->emulsion_cause no_emulsion_cause Cause: Poor Partitioning Troubleshoot: - Optimize solvent polarity - Adjust sample pH to neutral - Add salt ('salting out') - Perform repeat extractions no_emulsion->no_emulsion_cause

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction (LLE).

Extraction_Factors cluster_method Method Choice cluster_parameters Key Parameters cluster_procedure Procedural Steps center Extraction Recovery of this compound lle LLE center->lle spe SPE center->spe solvent Solvent/Sorbent Polarity center->solvent ph Sample pH center->ph temp Temperature center->temp matrix Matrix Effects center->matrix mixing Mixing (LLE) center->mixing flow Flow Rate (SPE) center->flow volume Solvent Volume center->volume

Caption: Key factors influencing the extraction recovery of this compound.

References

Addressing cross-reactivity in 19-Hydroxytestosterone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 19-Hydroxytestosterone immunoassays, with a primary focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in the context of a this compound immunoassay?

A1: Antibody cross-reactivity occurs when the antibody in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules that may be present in the sample.[1] This is a common issue in steroid immunoassays due to the shared core structure of steroid hormones.[1][2] This unwanted binding can lead to inaccurate, and often overestimated, measurements of this compound concentration.

Q2: What are the primary causes of cross-reactivity in steroid immunoassays?

A2: The main cause of cross-reactivity is the high degree of structural similarity among different steroid hormones.[1] Steroids share a common four-ring core, and minor variations in side chains may not be sufficient for a highly specific antibody-antigen interaction. For this compound, structurally similar androgens, their metabolites, and synthetic steroids are potential cross-reactants.

Q3: Which molecules are likely to cross-react in a this compound immunoassay?

A3: While specific cross-reactivity data for every this compound immunoassay must be determined empirically, potential cross-reactants include:

  • Testosterone (B1683101): As the parent compound, it is highly likely to show some degree of cross-reactivity.

  • Dihydrotestosterone (DHT): A metabolite of testosterone with a similar structure. Some anti-testosterone-19 antibodies have shown low cross-reactivity (≤ 1.0%) with DHT.

  • Androstenedione: A precursor to testosterone.

  • Other endogenous steroids: Including other hydroxylated forms of testosterone and related androgens.

  • Synthetic anabolic steroids: Many synthetic steroids are structurally derived from testosterone and can interfere with immunoassays.[1][2][3]

Q4: How can I determine if my this compound immunoassay is affected by cross-reactivity?

A4: Several signs can indicate a cross-reactivity issue:

  • Unexpectedly high results: Measured concentrations of this compound are inconsistent with the expected physiological range or experimental conditions.

  • Discrepancy with other analytical methods: Significant differences in measured concentrations between the immunoassay and a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) suggest interference.[2]

  • Poor correlation between serial dilutions and expected values: If serially diluted samples do not yield proportionally decreasing concentrations, it may indicate the presence of cross-reacting substances.

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity Leading to Inaccurate Results

This guide provides a systematic approach to identifying and mitigating the effects of cross-reactivity in your this compound immunoassay.

Step 1: Initial Assessment

  • Review Assay Specificity: Carefully examine the product datasheet for your immunoassay kit or antibody. Look for any provided cross-reactivity data.

  • Literature Review: Search for published studies that have used the same immunoassay or antibody and check their validation data for specificity.

  • Sample Matrix Consideration: Be aware that complex biological matrices can contain numerous potential cross-reactants.

Step 2: Experimental Verification (See Detailed Protocols Below)

  • Cross-Reactivity Testing: Perform a cross-reactivity assessment by spiking known concentrations of suspected interfering compounds into your sample matrix and measuring the response in your assay.

  • Sample Purification: Utilize a sample preparation method, such as Solid-Phase Extraction (SPE), to remove potentially interfering substances before running the immunoassay.[4]

  • Method Comparison: If possible, analyze a subset of your samples using a reference method like LC-MS/MS to confirm the accuracy of your immunoassay results.

Step 3: Data Interpretation and Reporting

  • Quantify Cross-Reactivity: Calculate the percentage of cross-reactivity for each tested compound.

  • Acknowledge Limitations: If significant cross-reactivity is identified and cannot be eliminated, the limitations of the assay should be noted when reporting results.

Logical Flow for Troubleshooting Cross-Reactivity

G start Start: Inaccurate or Unexpectedly High This compound Results check_datasheet Review Assay Datasheet for Cross-Reactivity Data start->check_datasheet literature_review Search Literature for Assay Validation Information check_datasheet->literature_review cross_reactivity_testing Perform Experimental Cross-Reactivity Testing (Protocol 2) literature_review->cross_reactivity_testing lcms_comparison Compare with LC-MS/MS (If Available) literature_review->lcms_comparison data_analysis Analyze Results: - Quantify Cross-Reactivity - Assess Purification Efficiency cross_reactivity_testing->data_analysis sample_purification Implement Sample Purification (e.g., SPE - Protocol 1) sample_purification->cross_reactivity_testing Re-evaluate with purified samples lcms_comparison->data_analysis Provides reference values data_analysis->sample_purification Significant cross-reactivity identified resolution Results are Now Accurate and Reliable data_analysis->resolution Cross-reactivity is negligible or identified and understood report_limitations Acknowledge and Report Assay Limitations with Data data_analysis->report_limitations Cross-reactivity persists report_limitations->resolution

Caption: Troubleshooting workflow for addressing cross-reactivity.

Data Presentation

Table 1: Example Cross-Reactivity Data for a Testosterone Immunoassay

Disclaimer: This table is provided as an illustrative example. The cross-reactivity of these compounds in a specific this compound immunoassay must be determined experimentally.

Compound% Cross-Reactivity
Testosterone100%
19-NortestosteroneHigh (structurally very similar)
Boldenone5 - 10%
Methyltestosterone5 - 10%
Androstenedione0.5 - 5%[5]
Dihydrotestosterone (DHT)< 1 - 12%[5]
Progesterone< 1.1%[5]

Data adapted from studies on testosterone immunoassays for illustrative purposes.[1][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Steroid Hormones from Serum

This protocol describes a general method for extracting and concentrating steroids from a serum matrix, which can help to remove interfering substances.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dilute 100 µL of serum with 900 µL of deionized water.

    • Load the diluted serum onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 2 mL of 40% methanol in water to remove more polar interfering substances.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.[4]

  • Elution:

    • Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[4]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).

  • Assay:

    • The reconstituted sample is now ready for analysis in the this compound immunoassay.

Workflow for Solid-Phase Extraction (SPE)

G cluster_0 SPE Protocol conditioning 1. Cartridge Conditioning (Methanol & Water) loading 2. Sample Loading (Diluted Serum) conditioning->loading washing 3. Washing (Water, 40% Methanol, Hexane) loading->washing elution 4. Elution (Ethyl Acetate) washing->elution reconstitution 5. Dry & Reconstitute (Nitrogen Evaporation, Assay Buffer) elution->reconstitution assay 6. Immunoassay Analysis reconstitution->assay

Caption: Experimental workflow for sample purification using SPE.

Protocol 2: Determining Cross-Reactivity in a Competitive Immunoassay

This protocol outlines the steps to calculate the percentage of cross-reactivity of potentially interfering compounds in a competitive this compound immunoassay.

Materials:

  • Steroid-free serum or assay buffer

  • This compound standard

  • Potentially cross-reacting compounds (e.g., Testosterone, DHT)

  • Coated microplate with capture antibody

  • Enzyme-labeled this compound conjugate

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a standard curve for this compound in steroid-free serum or assay buffer.

    • Prepare separate standard curves for each potentially cross-reacting compound in the same matrix.

  • Determine 50% Binding (B/B0):

    • From the this compound standard curve, determine the concentration that causes a 50% reduction in the maximum signal (50% B/B0). Let this be Concentration (Analyte) .

    • For each cross-reacting compound's standard curve, determine the concentration that also causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .[4]

  • Calculate Percent Cross-Reactivity:

    • Use the following formula for each potential cross-reactant: % Cross-Reactivity = [Concentration (Analyte) at 50% B/B0 / Concentration (Cross-reactant) at 50% B/B0] x 100

Signaling Pathway of a Competitive Immunoassay

G cluster_0 Competitive Binding in Immunoassay Well cluster_1 Signal Generation Ab Antibody Coated on Well Wash Wash Step Removes Unbound Components Ab->Wash Analyte This compound (in sample) Analyte->Ab Binds Conjugate Enzyme-Labeled This compound Conjugate->Ab Competes for Binding CrossReactant Cross-Reacting Steroid CrossReactant->Ab Competes for Binding (Causes Interference) Substrate Add Substrate Wash->Substrate Signal Enzyme on Bound Conjugate Converts Substrate to Colored Product (Signal) Substrate->Signal

Caption: Diagram of competitive binding in an immunoassay.

References

Technical Support Center: Optimization of Chromatography for Separating 19-Hydroxyandrogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 19-hydroxyandrogens.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of 19-hydroxyandrogens, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram shows significant peak tailing for my 19-hydroxyandrogen analytes. What are the likely causes and how can I fix this?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue in steroid analysis. It can lead to inaccurate quantification and reduced resolution. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the androgens, causing tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as one with a polar-embedded group.[1] Adding a competitive base like triethylamine (B128534) to the mobile phase can also help mask these silanol groups.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can cause inconsistent ionization and lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least two units away from the pKa of your 19-hydroxyandrogens.[1] Ensure your buffer has sufficient capacity (≥20 mM) to maintain a stable pH.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Column Contamination: Accumulation of matrix components on the column can interfere with peak shape.

    • Solution: Use a guard column to protect your analytical column and regularly flush the column with a strong solvent.[1]

Question: I am observing peak fronting in my chromatogram. What could be the reason?

Answer: Peak fronting, the inverse of tailing, is often caused by:

  • Column Overload: Similar to peak tailing, overloading the column can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent/Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the head of the column.

    • Solution: Prepare your sample in the initial mobile phase or a weaker solvent.[1]

Question: My peaks are splitting into two or more smaller peaks. What is causing this and how can I resolve it?

Answer: Peak splitting can be a complex issue with several potential causes:

  • Co-elution of Isobars: 19-hydroxyandrogens can exist as closely related isomers that may not be fully resolved by the chromatographic system.

    • Solution: Optimize your method to improve resolution. This can involve adjusting the mobile phase composition, changing the column temperature, or trying a column with a different selectivity, such as a biphenyl (B1667301) phase.[2][3]

  • Blocked Frit or Column Void: A partial blockage in the column inlet frit or a void at the head of the column can disrupt the sample flow path.

    • Solution: Replace the column inlet frit or the entire column if a void has formed.

  • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: Ensure your sample solvent is compatible with the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times

Question: The retention times for my 19-hydroxyandrogen standards are shifting between runs. What should I check?

Answer: Retention time instability can compromise peak identification and quantification. Common causes include:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.

    • Solution: Inspect the pump for leaks (salt buildup is a common sign) and purge the system to remove air bubbles.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts in the subsequent run.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low Sensitivity or No Peaks

Question: I am not seeing any peaks for my 19-hydroxyandrogens, or the signal is very low. What are the possible reasons?

Answer: A lack of signal can be due to a variety of factors, from sample preparation to instrument settings:

  • Sample Degradation: Androgens can be sensitive to storage conditions.

    • Solution: Ensure samples are stored properly (typically at -80°C) and minimize freeze-thaw cycles.

  • Inefficient Ionization (LC-MS): Steroids can have poor ionization efficiency.

    • Solution: For LC-MS, consider derivatization of hydroxyl groups with reagents like picolinic acid to enhance ionization.[4] The use of mobile phase additives such as ammonium (B1175870) fluoride (B91410) can also improve signal intensity.[5]

  • Detector Issues: The detector may not be set up correctly or the lamp (in UV detectors) may need replacement.

    • Solution: Verify detector settings and perform any necessary maintenance.

  • Sample Loss During Preparation: The extraction and cleanup steps may not be optimal, leading to loss of analytes.

    • Solution: Optimize your sample preparation protocol. For example, in solid-phase extraction (SPE), ensure the choice of sorbent and elution solvent is appropriate for 19-hydroxyandrogens.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating 19-hydroxyandrogens?

A1: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of 19-hydroxyandrogens.

  • LC-MS/MS is often preferred due to its high specificity and sensitivity, and it typically requires less sample preparation as derivatization is not always necessary.[6]

  • GC-MS provides excellent separation and sensitivity but usually requires a derivatization step to make the hydroxylated androgens volatile enough for gas-phase analysis.[7]

Q2: Which stationary phase is recommended for the HPLC separation of 19-hydroxyandrogens?

A2: The choice of stationary phase is critical for resolving structurally similar androgens.

  • C18 (Octadecylsilane) columns are a common starting point and are effective for many steroid separations.

  • Biphenyl columns have shown superior performance in separating steroid isomers.[1][2][3] The biphenyl phase offers different selectivity compared to C18, which can be advantageous for resolving closely eluting 19-hydroxyandrogen isomers.[1][2][3]

Q3: What are typical mobile phase compositions for reversed-phase HPLC of 19-hydroxyandrogens?

A3: A gradient elution using a mixture of an aqueous and an organic solvent is typically employed.

  • Aqueous Phase (Solvent A): Water, often with an additive to improve peak shape and ionization in MS. Common additives include formic acid (0.1%) or ammonium fluoride (0.2-0.5 mM).[5][8]

  • Organic Phase (Solvent B): Acetonitrile (B52724) or methanol (B129727) are the most common organic modifiers. Methanol can sometimes offer different selectivity for steroids compared to acetonitrile.

Q4: Is derivatization necessary for the analysis of 19-hydroxyandrogens?

A4:

  • For GC-MS: Yes, derivatization is generally required to increase the volatility and thermal stability of the analytes. A common approach is a two-step process involving methoximation of keto groups followed by silylation of hydroxyl groups.[7]

  • For LC-MS/MS: While not always mandatory, derivatization of the hydroxyl groups with reagents like picolinic acid can significantly enhance the ionization efficiency and, therefore, the sensitivity of the analysis.[4]

Q5: How can I prepare serum or urine samples for 19-hydroxyandrogen analysis?

A5: Sample preparation is crucial to remove interferences and concentrate the analytes.

  • For Serum/Plasma:

    • Protein Precipitation: A simple and common first step is to precipitate proteins using a cold organic solvent like acetonitrile or methanol.

    • Liquid-Liquid Extraction (LLE): This technique can be used to extract the less polar androgens from the aqueous matrix into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and concentration of the analytes. Reversed-phase sorbents like C18 are commonly used.

  • For Urine:

    • Enzymatic Hydrolysis: 19-hydroxyandrogens in urine are often conjugated (as glucuronides or sulfates). An enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is necessary to cleave these conjugates before extraction.[7][9]

    • Extraction: Following hydrolysis, LLE or SPE can be used for extraction and cleanup.[7][9]

Data Presentation

Table 1: Comparison of Stationary Phases for Steroid Separation

Stationary PhasePrinciple of SeparationAdvantages for 19-Hydroxyandrogen Separation
C18 (Octadecyl) Hydrophobic interactionsGood general-purpose column for steroid analysis, widely available.
Biphenyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and structurally similar compounds, often providing better resolution of steroid isomers compared to C18.[1][2][3]

Table 2: Typical UPLC-MS/MS Parameters for 19-Hydroxyandrogen Analysis

ParameterTypical Setting
Column Biphenyl or C18, sub-2 µm particle size (e.g., 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Table 3: Troubleshooting Summary for Common Chromatographic Issues

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactions, mobile phase pH issues, column overload.Use end-capped or polar-embedded column, adjust mobile phase pH, reduce sample load.[1]
Peak Fronting Column overload, sample solvent stronger than mobile phase.Reduce sample load, dissolve sample in initial mobile phase.[1]
Split Peaks Co-elution of isomers, blocked column frit, strong sample solvent.Optimize separation (column, mobile phase), replace frit/column, match sample solvent to mobile phase.[2]
Shifting Retention Times Mobile phase inconsistency, temperature fluctuation, pump issues.Prepare fresh mobile phase, use a column oven, check pump for leaks.
Low/No Signal Sample degradation, poor ionization, detector issue, sample loss.Proper sample storage, consider derivatization, check detector, optimize sample prep.[4]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of 19-Hydroxyandrogens in Human Serum

  • Sample Preparation (Solid-Phase Extraction)

    • To 200 µL of serum, add an internal standard solution containing deuterated analogs of the target 19-hydroxyandrogens.

    • Perform protein precipitation by adding 600 µL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 5% methanol in water.

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elute the 19-hydroxyandrogens with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions

    • Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.2 mM ammonium fluoride.

    • Mobile Phase B: Methanol.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for each target analyte and internal standard.

Protocol 2: GC-MS Analysis of 19-Hydroxyandrogens in Urine

  • Sample Preparation

    • To 2 mL of urine, add an internal standard.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Incubate at 55°C for 3 hours to hydrolyze the steroid conjugates.

    • Perform liquid-liquid extraction twice with 5 mL of diethyl ether.

    • Combine the organic layers and wash with 1 mL of 0.1 M NaOH, followed by 1 mL of water.

    • Evaporate the organic layer to dryness under nitrogen.

  • Derivatization

    • Add 50 µL of methoxylamine hydrochloride in pyridine (B92270) to the dry residue and incubate at 60°C for 30 minutes to form the methoxime derivatives of keto groups.

    • Evaporate the reagent and add 50 µL of a silylating agent (e.g., MSTFA/TMCS) and incubate at 80°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

  • GC-MS Conditions

    • Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

    • Injector: Splitless injection at 280°C.

    • MS Detection: Electron ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the derivatized 19-hydroxyandrogens.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt evap1 Evaporate ppt->evap1 recon1 Reconstitute evap1->recon1 spe Solid-Phase Extraction (SPE) recon1->spe evap2 Evaporate spe->evap2 recon2 Reconstitute in Mobile Phase evap2->recon2 uplc UPLC Separation (Biphenyl Column) recon2->uplc msms Tandem MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: UPLC-MS/MS experimental workflow for 19-hydroxyandrogen analysis.

troubleshooting_logic decision decision issue issue solution solution start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_mobile_phase Check Mobile Phase & Temperature retention_time->check_mobile_phase Yes check_ionization Check Ionization & Sample Prep sensitivity->check_ionization Yes split Splitting? tailing->split No check_silanol Check for Silanol Interactions tailing->check_silanol Yes check_coelution Check for Co-elution split->check_coelution Yes sol_endcap Use End-capped Column or Adjust Mobile Phase check_silanol->sol_endcap Solution sol_optimize Optimize Separation (Column/Mobile Phase) check_coelution->sol_optimize Solution sol_prepare_fresh Prepare Fresh Mobile Phase & Use Column Oven check_mobile_phase->sol_prepare_fresh Solution sol_derivatize Consider Derivatization & Optimize Extraction check_ionization->sol_derivatize Solution

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Stability of 19-Hydroxytestosterone in different biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Hydroxytestosterone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in various biological samples.

FAQs: Stability and Handling of this compound

Q1: Is there specific stability data available for this compound in plasma, serum, or urine?

Currently, there is a lack of publicly available, specific long-term and short-term stability data for this compound in common biological matrices such as plasma, serum, and urine. The stability of steroid hormones can be influenced by their specific chemical structure. Therefore, it is crucial for researchers to perform in-house stability studies to ensure the integrity of their samples and the accuracy of their results.

Q2: What general guidance is available for the stability of steroids similar to this compound?

While specific data for this compound is limited, studies on other steroid hormones, including testosterone (B1683101) and its hydroxylated metabolites, provide valuable insights into expected stability patterns.

  • Temperature: In general, lower temperatures are better for long-term storage of steroids. Freezing at -20°C or -80°C is common practice for preserving the integrity of steroid hormones in biological samples for extended periods, potentially for months to years.[1][2][3] Refrigeration at 4°C is typically suitable for short-term storage, often up to a few days.[3][4] Room temperature storage is generally not recommended for more than a few hours, as significant degradation can occur.[4][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of some steroid hormones.[1] It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. If repeated measurements from the same sample are necessary, it is recommended to validate the stability of this compound under the specific number of freeze-thaw cycles your protocol requires.

  • Matrix Effects: The type of biological matrix (e.g., plasma, serum, urine, tissue homogenate) can influence the stability of a steroid. Endogenous enzymes and the overall chemical environment of the sample can contribute to degradation.[6] For instance, some studies have noted differences in stability between serum and plasma for certain analytes.

Q3: What are the key factors that can affect the stability of this compound in my samples?

Several factors can impact the stability of steroid hormones in biological matrices:

  • Temperature: As mentioned, temperature is a critical factor. Exposure to higher temperatures can accelerate degradation.[6]

  • Light: Exposure to light can cause photodegradation of certain analytes. It is advisable to store samples in amber tubes or in the dark.[6]

  • pH: The pH of the sample, particularly in urine, can influence the stability of steroid conjugates and the parent molecule.[6]

  • Enzymatic Degradation: Biological samples contain various enzymes that can metabolize steroids. Proper and rapid sample processing, such as centrifugation to separate plasma/serum from cells and immediate freezing, can minimize enzymatic activity.[6]

  • Oxidation: Exposure to air can lead to oxidation of the steroid molecule. Minimizing headspace in storage vials and using tightly sealed containers can help mitigate this.[6]

Q4: What are the recommended general procedures for collecting and handling biological samples for steroid analysis?

To ensure the integrity of your samples for this compound analysis, follow these general best practices:

  • Sample Collection: Use appropriate collection tubes. For plasma, use tubes containing an anticoagulant (e.g., EDTA, heparin). For serum, use tubes without anticoagulants and allow the blood to clot.

  • Processing: Process blood samples as soon as possible after collection. Centrifuge to separate plasma or serum from blood cells. This minimizes the potential for enzymatic degradation.

  • Aliquoting: Immediately after separation, aliquot the plasma, serum, or urine into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the appropriate temperature. For long-term storage, -80°C is recommended.[3] For short-term storage, -20°C or 4°C may be acceptable, but this needs to be validated for this compound.

  • Labeling: Clearly label all aliquots with a unique identifier, sample type, collection date, and any other relevant information.

Troubleshooting Guide: Establishing In-House Stability of this compound

Experimental Protocol: Stability Assessment of this compound

This protocol outlines the steps to assess the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in your biological matrix of interest.

1. Materials and Reagents:

  • Pooled biological matrix (plasma, serum, urine, etc.) from a relevant population. The matrix should be free of interfering substances.

  • This compound analytical standard.

  • Internal standard (e.g., a stable isotope-labeled version of this compound).[7]

  • Validated analytical method for the quantification of this compound (e.g., LC-MS/MS).[8][9]

  • Appropriate storage vials.

2. Preparation of Stability Samples:

  • Spike the pooled biological matrix with a known concentration of this compound. It is recommended to prepare at least two concentration levels: a low concentration (Low QC) and a high concentration (High QC).

  • Thoroughly mix the spiked matrix to ensure homogeneity.

  • Aliquot the spiked matrix into multiple small-volume storage vials for each condition to be tested.

3. Stability Study Design:

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (at least n=3 for each concentration level) to establish the baseline concentration of this compound.

  • Short-Term (Bench-Top) Stability:

    • Store aliquots at room temperature (e.g., 20-25°C) and/or refrigerated temperature (4°C).

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Long-Term Stability:

    • Store aliquots at your intended long-term storage temperature (e.g., -20°C and/or -80°C).

    • Analyze the samples at various time points (e.g., 0, 1, 3, 6, 12 months).[3]

  • Freeze-Thaw Stability:

    • Subject aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing the sample at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature.

    • Analyze the samples after a specified number of cycles (e.g., 1, 3, 5 cycles).

4. Data Analysis and Interpretation:

  • Quantify the concentration of this compound in each sample using your validated analytical method.

  • Calculate the mean concentration and standard deviation for each time point and condition.

  • Compare the mean concentration at each time point to the mean concentration at T0. The stability is often expressed as the percentage of the initial concentration remaining.

  • Acceptance Criteria: The analyte is generally considered stable if the mean concentration at a given time point is within ±15% of the T0 concentration.[4] However, your laboratory should define its own acceptance criteria based on the requirements of the assay.

Data Presentation: Stability of Related Steroid Hormones

The following tables summarize stability data for other steroid hormones to provide a general reference. Note: This data is not for this compound and should be used as a general guide only.

Table 1: General Stability of Steroids in Dried Blood Spots (DBS) [4][5]

SteroidStorage ConditionDuration of Stability
Testosterone 37°CUp to 7 weeks
Room TemperatureUp to 3 months
4°CUp to 3 months
-20°CUp to 6 months
Androstenedione (B190577) Room TemperatureUp to 7 days
4°CUp to 3 months
-20°CUp to 6 months
17-hydroxyprogesterone -20°CUp to 3 months
Cortisol Room TemperatureUp to 3 months

Table 2: General Stability of Steroids in Urine [3]

SteroidStorage ConditionDuration of Stability
Various Steroids 20-25°CUp to 7 days
4-6°CUp to 28 days
-20°CUp to 6 months
-80°CUp to 6 months

Visualizations

The following diagrams illustrate key workflows for ensuring the stability and accurate analysis of this compound.

SampleHandlingWorkflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Analysis Collect Collect Biological Sample (Plasma, Serum, Urine) Process Process Sample (e.g., Centrifuge) Collect->Process Aliquot Aliquot into Single-Use Vials Process->Aliquot ShortTerm Short-Term Storage (e.g., 4°C) Aliquot->ShortTerm If analyzing soon LongTerm Long-Term Storage (e.g., -80°C) Aliquot->LongTerm For future analysis Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Analyze Analyze for This compound Thaw->Analyze

Caption: General workflow for biological sample handling to maintain analyte stability.

StabilityTestingWorkflow cluster_prep Preparation cluster_conditions Stability Conditions cluster_analysis Analysis & Evaluation Spike Spike Pooled Matrix with This compound Aliquot Aliquot into Vials Spike->Aliquot T0 Analyze Time Zero (T0) Aliquot->T0 BenchTop Bench-Top Stability (RT, 4°C) Aliquot->BenchTop LongTerm Long-Term Stability (-20°C, -80°C) Aliquot->LongTerm FreezeThaw Freeze-Thaw Cycles Aliquot->FreezeThaw Analyze Analyze Samples at Defined Time Points BenchTop->Analyze LongTerm->Analyze FreezeThaw->Analyze Compare Compare to T0 (within ±15%) Analyze->Compare

Caption: Experimental workflow for in-house stability testing of this compound.

References

Minimizing ion suppression for 19-Hydroxytestosterone in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for 19-Hydroxytestosterone in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to underestimation of the analyte concentration or even false-negative results.[3] It occurs during the ionization process in the mass spectrometer's source when other components compete for ionization or interfere with the ionization efficiency of the analyte.[1][2]

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Common causes of ion suppression include endogenous matrix components like phospholipids (B1166683), salts, and proteins, as well as exogenous substances introduced during sample preparation.[3][4][5] For steroid analysis in biological fluids, phospholipids are a major contributor to ion suppression.[5] The use of certain sample preparation techniques, such as protein precipitation, can leave a significant amount of these interfering substances in the final extract.[3]

Q3: How can I detect ion suppression in my this compound assay?

A3: A common method to detect ion suppression is the post-column infusion experiment.[4][6] In this technique, a constant flow of a this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which ion-suppressing compounds are eluting from the column.[7]

Q4: Which ionization technique is less prone to ion suppression for steroid analysis, ESI or APCI?

A4: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[2][3][8] This is due to the different ionization mechanisms. In ESI, co-eluting compounds can affect the droplet formation and evaporation process, which is crucial for ionization.[4] APCI, on the other hand, utilizes a gas-phase ionization mechanism that is less affected by the sample matrix.[3] If significant ion suppression is observed with ESI, switching to APCI could be a viable solution, provided this compound can be efficiently ionized by this technique.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low signal intensity or poor sensitivity for this compound.

This could be a result of significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section to identify the retention time of interfering compounds.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of this compound from the regions of ion suppression. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.[1]

  • Improve Sample Preparation: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2]

Issue 2: High variability in results between samples.

Inconsistent ion suppression across different samples can lead to poor reproducibility.

Troubleshooting Steps:

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for variable matrix effects.[1][9] The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[1] This helps to normalize the matrix effects between the calibrators and the unknown samples.

Quantitative Data Summary

The choice of sample preparation is critical in minimizing ion suppression. The following table summarizes the relative effectiveness of common techniques for steroid analysis in biological fluids.

Sample Preparation TechniqueRelative Matrix EffectAnalyte RecoveryThroughput
Protein Precipitation (PPT) HighModerateHigh
Liquid-Liquid Extraction (LLE) Low to ModerateGoodModerate
Solid-Phase Extraction (SPE) LowHighLow to Moderate

This is a generalized summary. Actual performance may vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and high-intensity signal.

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer.

  • Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable signal is achieved.

  • Inject a blank matrix extract: Inject a sample of the extracted blank matrix (e.g., plasma or urine processed without the analyte).

  • Monitor the signal: Observe the signal of this compound. A drop in the signal indicates the presence of ion-suppressing components at that retention time.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
  • Pipette 200 µL of serum into a clean glass tube.

  • Add the internal standard solution.

  • Add 1 mL of a non-polar organic solvent , such as methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Urine
  • Choose an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

  • Condition the cartridge: Wash with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample: Load 500 µL of urine (pre-treated with a hydrolysis step if analyzing conjugated forms) onto the cartridge.

  • Wash the cartridge: Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

IonSuppressionWorkflow cluster_0 Troubleshooting Ion Suppression for this compound Start Poor Sensitivity or High Variability Observed CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement SIL-IS for This compound CheckIS->ImplementIS No PostColumnInfusion Perform Post-Column Infusion Experiment CheckIS->PostColumnInfusion Yes ImplementIS->PostColumnInfusion SuppressionDetected Ion Suppression Detected? PostColumnInfusion->SuppressionDetected OptimizeChroma Optimize Chromatographic Separation SuppressionDetected->OptimizeChroma Yes NoSuppression No Significant Suppression. Investigate Other Causes. SuppressionDetected->NoSuppression No ImproveSamplePrep Improve Sample Preparation (LLE or SPE) OptimizeChroma->ImproveSamplePrep Revalidate Re-evaluate and Validate Method ImproveSamplePrep->Revalidate

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

SamplePrepWorkflow cluster_1 Experimental Workflow for this compound Analysis Sample Biological Sample (Serum/Urine) AddIS Add SIL-IS Sample->AddIS LLE Liquid-Liquid Extraction (LLE) AddIS->LLE SPE Solid-Phase Extraction (SPE) AddIS->SPE Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical sample preparation and analysis workflow.

CausesOfIonSuppression cluster_2 Primary Causes of Ion Suppression Analyte This compound (Analyte) Source Ion Source (ESI) Analyte->Source Matrix Co-eluting Matrix Components Matrix->Source Suppression Ion Suppression (Reduced Analyte Signal) Source->Suppression Competition for charge & droplet surface area

Caption: A simplified diagram illustrating the mechanism of ion suppression.

References

Technical Support Center: Protocol Refinement for Reproducible 19-Hydroxytestosterone Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible measurements of 19-Hydroxytestosterone.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and reliable methods for quantifying this compound are based on mass spectrometry (MS).[1] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity, allowing for the direct analysis of the analyte with minimal sample preparation.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires a derivatization step to improve the volatility and thermal stability of the steroid before analysis.[3][4]

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. The main goals are to isolate this compound from the biological matrix (e.g., serum, plasma), remove interfering substances, and concentrate the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method uses a solvent system to partition the analyte from the aqueous sample. It is a relatively simple and effective technique for steroids.[5][6]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a solid sorbent to retain the analyte while interfering compounds are washed away. This can lead to cleaner extracts and reduced matrix effects.[4][7]

  • Protein Precipitation: This is a simpler method to remove proteins from the sample, often used as a first step before LLE or SPE.

Q3: Is derivatization necessary for this compound analysis?

A3: For GC-MS analysis , derivatization is generally required.[3][8] Steroids like this compound are not sufficiently volatile for direct GC analysis. Derivatization, typically through silylation to form trimethylsilyl (B98337) (TMS) derivatives, increases volatility and improves chromatographic performance.[4][9]

For LC-MS/MS analysis , derivatization is often not necessary as the analyte can be directly ionized in the liquid phase.[1] However, in some cases, derivatization can be used to enhance ionization efficiency and improve sensitivity, particularly for estrogens.[5][10]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS. To minimize them:

  • Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interfering substances.[7]

  • Improve Chromatographic Separation: Adjust the liquid chromatography gradient and column chemistry to separate this compound from matrix components.[11]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-19-Hydroxytestosterone) that co-elutes with the analyte can effectively compensate for matrix effects.[5]

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the samples being analyzed to mimic the matrix effect.[5]

Troubleshooting Guides

Issue 1: Poor Sensitivity / No Peak Detected

Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize the LLE or SPE protocol. Ensure the pH of the sample is appropriate for the extraction solvent and that the solvent is of high purity.
Analyte Degradation Ensure samples are stored properly (typically at -80°C) and avoid repeated freeze-thaw cycles.
Suboptimal MS Parameters Infuse a standard solution of this compound to optimize MS parameters such as precursor/product ion selection, collision energy, and source settings.[12]
Derivatization Failure (GC-MS) Verify the integrity of the derivatization reagent and optimize the reaction conditions (temperature and time).[13]
Incorrect Mobile Phase (LC-MS/MS) Ensure the mobile phase composition and pH are appropriate for the retention and ionization of this compound.[11]

Issue 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and solvent evaporation. Automation can improve reproducibility.[14]
Instrument Instability Check for fluctuations in LC pressure, MS signal, or retention time. Perform system suitability tests before each analytical run.
Internal Standard Issues Verify the concentration and stability of the internal standard solution. Ensure it is added to all samples, calibrators, and quality controls at the same concentration.[5]
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.

Issue 3: Inaccurate Results (Poor Accuracy)

Possible Cause Troubleshooting Step
Calibration Curve Issues Ensure the calibration range covers the expected sample concentrations. Use a sufficient number of calibration points and an appropriate regression model.[7]
Matrix Effects Implement strategies to minimize matrix effects as described in the FAQs.[5]
Interference from Isomeric Compounds Optimize chromatographic separation to resolve this compound from any isomeric interferences. Tandem MS can improve selectivity by fragmenting the analyte into product ions.[15]
Standard Purity Verify the purity and concentration of the this compound analytical standard.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Serum

This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of serum into a clean glass tube.

  • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-19-Hydroxytestosterone).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[5]

2. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.[16]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid.[6]

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.[1]

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Protocol 2: GC-MS Method for this compound in Human Plasma

This protocol requires a derivatization step.

1. Sample Preparation and Extraction

  • Follow the LLE or SPE procedure as described for the LC-MS/MS method to extract the steroids.

2. Derivatization

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[13]

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.[9]

  • Injector Temperature: 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Quantitative Data Summary

The following tables provide typical performance characteristics for steroid hormone analysis using mass spectrometry, which can serve as a benchmark for method development for this compound.

Table 1: Typical LC-MS/MS Method Performance for Steroid Hormones in Serum/Plasma

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.02 - 1.0 ng/mL[5][6]
Recovery 80 - 120%[5][10][17]
Intra-day Precision (%CV) < 15%[5][10][17]
Inter-day Precision (%CV) < 15%[5][10][17]

Table 2: Typical GC-MS Method Performance for Steroid Hormones

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.1 - 5 ng/mL[4][7]
Recovery 70 - 110%[3]
Precision (%CV) < 20%[7]

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Serum/Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing & Vortexing Sample_Storage->Sample_Thawing Add_IS Add Internal Standard Sample_Thawing->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition GC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Data_Review Data Review Quantification->Data_Review

Caption: Experimental workflow for this compound measurement.

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Results Check_System_Suitability Check System Suitability (Peak Shape, S/N, RT) Start->Check_System_Suitability Check_Sample_Prep Review Sample Preparation Protocol Check_System_Suitability->Check_Sample_Prep [Fail] Check_Standards Verify Standards & Internal Standard Check_System_Suitability->Check_Standards [Pass] Optimize_LC Optimize LC Method (Gradient, Column) Check_Sample_Prep->Optimize_LC [No Issue] Re_prepare_Samples Re-prepare Samples and QCs Check_Sample_Prep->Re_prepare_Samples [Issue Found] Re_prepare_Standards Prepare Fresh Standards Check_Standards->Re_prepare_Standards [Issue Found] End Problem Resolved Check_Standards->End [No Issue] Optimize_MS Optimize MS Parameters (Source, Collision Energy) Optimize_LC->Optimize_MS Optimize_MS->End Re_prepare_Samples->End Re_prepare_Standards->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Identifying and mitigating interferences in 19-Hydroxytestosterone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Hydroxytestosterone assays. The information is designed to help identify and mitigate common interferences and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound immunoassays?

A1: The most common interferences in steroid immunoassays, including those for this compound, are:

  • Cross-reactivity: Due to the high structural similarity among steroid hormones, antibodies in immunoassays can bind to molecules other than the target analyte.[1] Structurally related endogenous steroids (e.g., testosterone (B1683101), androstenedione), their metabolites, and certain synthetic steroids can cross-react, leading to inaccurate, often overestimated, results.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. Lipemia (high levels of lipids) and hemolysis (ruptured red blood cells) are known to cause interference in some immunoassays.

  • Heterophile Antibodies: The presence of human anti-animal antibodies (HAAA), such as human anti-mouse antibodies (HAMA), in patient samples can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to falsely elevated results.[3][4]

  • Hook Effect: In sandwich immunoassays, excessively high concentrations of the analyte can saturate both the capture and detection antibodies, leading to a falsely low signal.

Q2: How can I determine if my this compound immunoassay is affected by cross-reactivity?

A2: You can assess potential cross-reactivity by:

  • Consulting the Assay Kit's Product Insert: Manufacturers typically provide a list of compounds and their percentage of cross-reactivity.

  • Performing a Spike-Recovery Experiment: Add a known amount of a potentially cross-reacting steroid to your sample matrix and measure the response in your assay.

  • Comparing with a Reference Method: Analyze your samples using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid hormone analysis.[5] Discrepancies between the immunoassay and LC-MS/MS results may indicate interference.

Q3: What are the key differences between immunoassay and LC-MS/MS for this compound measurement?

A3: Immunoassays are generally faster, less expensive, and require less specialized equipment. However, they are more susceptible to interferences like cross-reactivity.[3] LC-MS/MS offers higher specificity and sensitivity and can simultaneously measure multiple steroids.[6] While it is considered the reference method, it is more expensive, has a lower throughput, and requires significant technical expertise.

Troubleshooting Guides

Issue 1: Higher-Than-Expected this compound Levels in an Immunoassay
Possible Cause Troubleshooting Steps
Cross-reactivity with other steroids 1. Review the assay kit's cross-reactivity data. 2. Analyze the sample using a more specific method like LC-MS/MS for confirmation. 3. If a specific cross-reactant is suspected, consider sample purification steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to the immunoassay.[5]
Heterophile antibody interference 1. Re-test the sample using a different immunoassay platform from another manufacturer. 2. Use blocking agents specifically designed to neutralize heterophile antibodies. 3. Perform a serial dilution of the sample; non-linear dilution may indicate interference.
Contamination of reagents or samples 1. Ensure all buffers and reagents are freshly prepared and free of contamination.[7] 2. Use new, clean pipette tips for each sample and reagent.
Issue 2: Low or No Signal in an Immunoassay
Possible Cause Troubleshooting Steps
Degraded reagents or analyte 1. Ensure proper storage of the kit reagents and samples according to the manufacturer's instructions. 2. Avoid repeated freeze-thaw cycles of samples and reagents.[8]
Incorrect assay procedure 1. Carefully review the assay protocol and ensure all steps were performed correctly, including incubation times and temperatures.[7] 2. Verify the correct volumes of all reagents were added.
High-dose "hook" effect 1. If very high concentrations of this compound are expected, dilute the sample and re-run the assay.
Inactive enzyme or substrate 1. Check the expiration dates of all reagents. 2. Prepare fresh substrate solution immediately before use.[9]
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Improper mixing of reagents 1. Ensure all reagents are thoroughly mixed before use.
Inconsistent pipetting 1. Use calibrated pipettes and ensure consistent technique. 2. When adding reagents to multiple wells, use a multichannel pipette if possible to minimize timing differences.
Inadequate washing 1. Ensure all wells are washed thoroughly and consistently between steps. 2. Check for clogged washer heads if using an automated plate washer.
Edge effects 1. Ensure the plate is sealed properly during incubations to prevent evaporation. 2. Allow the plate and reagents to come to room temperature before starting the assay.

Quantitative Data

Table 1: Potential Cross-Reactants in this compound Immunoassays

Disclaimer: The following table lists potential cross-reactants based on their structural similarity to this compound and published cross-reactivity data for general testosterone immunoassays. Actual cross-reactivity will vary depending on the specific antibody used in the assay. It is crucial to consult the manufacturer's data sheet for the specific assay being used.

CompoundStructure% Cross-Reactivity (in a Testosterone Immunoassay)Potential for Interference in this compound Assay
TestosteroneC19H28O2100% (by definition)High
AndrostenedioneC19H26O21.2%Moderate
11β-HydroxytestosteroneC19H28O3>5%High
19-NorclostebolC18H25ClO2>5%Moderate to High
MethyltestosteroneC20H30O2>5%Moderate
Dihydrotestosterone (DHT)C19H30O2Varies by assayModerate

Data for testosterone immunoassays sourced from[10]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline for enriching and purifying this compound from serum or plasma prior to analysis to reduce matrix effects and potential interferences.

  • Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Mix 1 mL of serum or plasma with an internal standard and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar impurities.

  • Elution: Elute the this compound and other steroids with 3 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the assay buffer or mobile phase for analysis.

Protocol 2: General Procedure for a Competitive ELISA
  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for this compound.

  • Standard and Sample Addition: Add standards, controls, and samples to the wells.

  • Competitive Reaction: Add a fixed amount of enzyme-conjugated this compound to each well. During incubation, the sample's this compound and the enzyme-conjugated this compound compete for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Substrate Addition: Add a chromogenic substrate that will react with the enzyme to produce a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters will need to be optimized for the instrument used.

  • Sample Preparation:

    • To 200 µL of serum or plasma, add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation by adding 600 µL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, perform liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE).

    • Evaporate the supernatant/organic layer to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 30% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion. For example, for testosterone (a structurally similar compound), transitions like m/z 289.2 -> 97.1 and 289.2 -> 109.1 are often used.

Visualizations

steroid_biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD 19-Hydroxyandrostenedione 19-Hydroxyandrostenedione Androstenedione->19-Hydroxyandrostenedione Aromatase (CYP19A1) Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) This compound This compound Testosterone->this compound Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1)

Caption: Simplified steroid biosynthesis pathway highlighting the formation of this compound.

immunoassay_troubleshooting start Inaccurate Immunoassay Result high_result Result Too High start->high_result low_result Result Too Low/No Signal start->low_result cross_reactivity Cross-Reactivity? high_result->cross_reactivity Yes matrix_effect Matrix Effect? high_result->matrix_effect No reagent_issue Reagent/Procedural Issue? low_result->reagent_issue Yes hook_effect Hook Effect? low_result->hook_effect No confirm_lcms Confirm with LC-MS/MS cross_reactivity->confirm_lcms sample_prep Implement Sample Prep (SPE/LLE) matrix_effect->sample_prep check_protocol Review Protocol & Reagent Prep reagent_issue->check_protocol dilute_sample Dilute Sample & Rerun hook_effect->dilute_sample lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation or LLE add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

References

Enhancing the signal-to-noise ratio for low-level 19-Hydroxytestosterone detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio for the detection of low-level 19-Hydroxytestosterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a key intermediate in the conversion of testosterone (B1683101) to estradiol, a process catalyzed by the enzyme aromatase (CYP19A1).[1][2][3] Its detection is challenging due to its typically low physiological concentrations and its structural similarity to other endogenous steroids, which can lead to analytical interferences.

Q2: What are the primary analytical methods for detecting low levels of this compound?

A2: The primary methods for detecting low levels of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is generally preferred for its high specificity and sensitivity, which are crucial for distinguishing this compound from other structurally similar steroids.[4][5] Immunoassays can be a higher-throughput and more cost-effective option, but they may suffer from cross-reactivity with other steroids.[6][7]

Q3: How can I improve the signal-to-noise ratio in my LC-MS/MS analysis of this compound?

A3: To improve the signal-to-noise ratio in your LC-MS/MS analysis, consider the following:

  • Optimize Sample Preparation: Employ efficient extraction techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components.[1]

  • Derivatization: Chemical derivatization of this compound can enhance its ionization efficiency and chromatographic retention, leading to a stronger signal.

  • Instrument Parameters: Fine-tune mass spectrometer parameters such as collision energy and declustering potential for the specific MRM transitions of this compound.

  • Chromatography: Utilize a high-efficiency HPLC column and optimize the mobile phase gradient to achieve good separation from isomers and other interfering compounds.

Q4: What are the common causes of poor recovery of this compound during sample preparation?

A4: Poor recovery can be attributed to several factors:

  • Inefficient Extraction: The chosen extraction solvent or SPE sorbent may not be optimal for this compound.

  • Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature).

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.

  • Improper Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method to remove phospholipids (B1166683) and other interfering substances.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound can co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the majority of the matrix components can significantly reduce ion suppression.

  • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Possible Causes Troubleshooting Steps
Low Signal Intensity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using Atmospheric Pressure Chemical Ionization (APCI).
Poor fragmentation.Optimize collision energy for the specific MRM transitions of this compound.
Analyte degradation in the source.Reduce the ion source temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix interferences.Improve sample cleanup procedures.[1]
Electronic noise.Ensure proper grounding of the mass spectrometer.
Poor Peak Shape Column overload.Dilute the sample or use a column with a higher loading capacity.
Inappropriate mobile phase.Adjust the mobile phase composition and pH.
Column degradation.Replace the analytical column.
Inconsistent Retention Time Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the LC pump for leaks and ensure it is delivering a consistent flow rate.
Immunoassay Analysis
Issue Possible Causes Troubleshooting Steps
High Background Insufficient washing.Increase the number and duration of wash steps.
Non-specific binding.Add a blocking agent (e.g., BSA) to the assay buffer.
Contaminated reagents.Use fresh, high-quality reagents.
Low Signal Inactive antibody or conjugate.Check the expiration dates and storage conditions of the reagents.
Incorrect incubation time or temperature.Optimize the incubation parameters according to the manufacturer's protocol.
Presence of interfering substances in the sample.Perform a sample dilution or use a sample cleanup method.
High Variability (Poor Precision) Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Inconsistent incubation times.Use a multichannel pipette or automated liquid handler for consistent timing.
Edge effects in the microplate.Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation.
Cross-Reactivity Structural similarity of other steroids.Evaluate the cross-reactivity of the antibody with structurally related compounds like testosterone and other metabolites.[6] If cross-reactivity is high, consider using a more specific antibody or switching to LC-MS/MS.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Supported Liquid Extraction (SLE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3 in methanol).

  • Sample Loading: Vortex the sample and load it onto a supported liquid extraction plate.

  • Elution: Allow the sample to absorb for 5 minutes. Elute the analyte with 1.5 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of steroid hormones using LC-MS/MS, which can be used as a benchmark for method development for this compound.

Table 1: Recovery of Steroid Hormones from Human Plasma using Different Extraction Methods

AnalyteLiquid-Liquid Extraction (MTBE) Recovery (%)Solid Phase Extraction (C18) Recovery (%)
Testosterone92.595.1
Progesterone95.297.3
Cortisol88.791.4
Estradiol85.189.9

Data adapted from representative steroid analysis literature.

Table 2: Limits of Quantification (LOQ) for Steroid Hormones in Human Plasma

AnalyteLOQ (ng/mL)
Testosterone0.05
Progesterone0.1
Cortisol0.5
Estradiol0.01

Data adapted from representative steroid analysis literature.

Visualizations

Signaling_Pathway Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Hydroxytestosterone This compound Aromatase->Hydroxytestosterone Aromatase2 Aromatase (CYP19A1) Hydroxytestosterone->Aromatase2 Oxotestosterone 19-Oxotestosterone Aromatase2->Oxotestosterone Aromatase3 Aromatase (CYP19A1) Oxotestosterone->Aromatase3 Estradiol Estradiol Aromatase3->Estradiol

Caption: Aromatization of Testosterone to Estradiol.

Experimental_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS SLE Supported Liquid Extraction (SLE) Add_IS->SLE Evaporate Evaporate to Dryness SLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

References

Validation & Comparative

A Comparative Analysis of 19-Hydroxytestosterone and Testosterone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of androgenic compounds is paramount for the development of novel therapeutics. This guide provides a comparative analysis of 19-Hydroxytestosterone and its parent compound, testosterone (B1683101), focusing on their performance with supporting experimental data and methodologies.

While testosterone is the primary male sex hormone and a well-characterized androgen, the bioactivity of its hydroxylated metabolite, this compound, is less extensively documented. This guide synthesizes the available data to offer a comparative overview, highlighting areas where further research is needed. Due to the limited direct comparative data for this compound, information on the closely related and well-studied compound, 19-nortestosterone (Nandrolone), is included to provide a broader context for the bioactivity of 19-nor androgens.

I. Quantitative Comparison of Bioactivity

The following tables summarize the key bioactivity parameters for testosterone and related androgens. It is important to note that direct quantitative comparisons for this compound are scarce in publicly available literature.

Table 1: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Species/TissueReference
TestosteroneLower than 19-nortestosteroneRat skeletal muscle and prostate[1][2]
19-NortestosteroneHigher than testosteroneRat skeletal muscle and prostate[1][2]
Dihydrotestosterone (DHT)Higher than testosterone and 19-nortestosteroneRat prostate[3]
This compoundData not available--

Table 2: Anabolic and Androgenic Activity (Hershberger Assay)

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic/Androgenic RatioSpeciesReference
Testosterone Propionate (B1217596)Standard ReferenceStandard Reference~1Rat[4]
19-Nortestosterone DecanoateIncreased body mass-Higher than testosterone (in some studies)Human[5][6]
This compoundData not availableData not availableData not available--

II. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Androgens

AndrogenSignaling cluster_cell Target Cell cluster_nucleus cluster_response Cellular Response T Testosterone / This compound AR_inactive Inactive Androgen Receptor (AR) + HSPs T->AR_inactive Enters cell and binds to AR AR_active Active AR Complex AR_inactive->AR_active Conformational change, dissociation of HSPs Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Bio_Effects Anabolic & Androgenic Effects Protein->Bio_Effects

Caption: Generalized signaling pathway for androgens like testosterone.

Experimental Workflow: Androgen Receptor Competitive Binding Assay

AR_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Prepare Radiolabeled Androgen (e.g., [3H]R1881) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compounds (Testosterone, this compound) Test_Compound->Incubate Separate Separate Bound from Unbound Radioligand (e.g., hydroxyapatite) Incubate->Separate Detect Quantify Bound Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Relative Binding Affinity Detect->Analyze

Caption: Workflow for a competitive androgen receptor binding assay.

III. Detailed Experimental Protocols

A. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the affinity of a compound for the AR by measuring its ability to compete with a radiolabeled androgen.

1. Materials:

  • AR Source: Cytosol prepared from the ventral prostate of castrated male rats.

  • Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

  • Test Compounds: Testosterone, this compound, and a reference standard (e.g., unlabeled R1881).

  • Buffers: Tris-EDTA-dithiothreitol-glycerol (TEDG) buffer.

  • Separating Agent: Hydroxyapatite (HAP) slurry.

  • Scintillation Cocktail.

  • Instrumentation: Refrigerated centrifuge, scintillation counter.

2. Procedure:

  • Preparation of Prostate Cytosol: Ventral prostates are excised from castrated rats, homogenized in cold TEDG buffer, and centrifuged at high speed to obtain the cytosolic fraction containing the AR.

  • Binding Assay:

    • A constant amount of prostate cytosol and [³H]R1881 are incubated with increasing concentrations of the unlabeled test compound in assay tubes.

    • Non-specific binding is determined in the presence of a large excess of unlabeled R1881.

    • Tubes are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the AR-ligand complex. The slurry is then washed to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of the reference standard.

B. Hershberger Bioassay for Anabolic and Androgenic Activity

This in vivo assay assesses the anabolic and androgenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats[4][7].

1. Animals: Peripubertal male rats, castrated at a specific age.

2. Treatment:

  • Animals are divided into groups and treated daily for 10 consecutive days with the test substance (e.g., testosterone propionate as a positive control, this compound) or a vehicle control.

  • For anti-androgenic testing, the test substance is co-administered with a reference androgen.

3. Necropsy and Tissue Collection:

  • On the day after the last dose, the animals are euthanized.

  • The following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani-bulbocavernosus muscle (anabolic indicator)

    • Cowper's glands

    • Glans penis

4. Data Analysis:

  • The weights of the androgen-dependent tissues from the treated groups are compared to the vehicle control group.

  • A statistically significant increase in the weight of the levator ani-bulbocavernosus muscle indicates anabolic activity.

  • A statistically significant increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity.

  • The anabolic/androgenic ratio can be calculated to compare the relative tissue-selective effects of different compounds.

C. Androgen Receptor (AR) Transcriptional Activation Reporter Gene Assay

This in vitro assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

1. Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) that is co-transfected with two plasmids:

  • An expression vector containing the human AR gene.

  • A reporter vector containing a luciferase or green fluorescent protein (GFP) gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).

2. Treatment:

  • The transfected cells are treated with various concentrations of the test compound (e.g., testosterone, this compound).

3. Measurement of Reporter Gene Expression:

  • Luciferase Assay: After a set incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • GFP Assay: The expression of GFP can be quantified by fluorescence microscopy or flow cytometry.

4. Data Analysis:

  • The dose-response curve for each compound is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated. This provides a measure of the compound's potency in activating the AR.

IV. Discussion and Future Directions

The available data, primarily on testosterone and its 19-nor derivative, nandrolone, demonstrate a clear structure-activity relationship concerning androgen receptor binding and subsequent bioactivity. The removal of the 19-methyl group in 19-nortestosterone appears to enhance its binding affinity to the AR compared to testosterone[8]. However, the in vivo effects are more complex and are influenced by factors such as metabolism in target tissues. For instance, testosterone is converted to the more potent DHT in tissues like the prostate, amplifying its androgenic effects, whereas 19-nortestosterone is metabolized to a less potent androgen[9][10].

A significant knowledge gap exists regarding the bioactivity of this compound. While it is a known metabolite of testosterone, its androgenic and anabolic potential remains largely uncharacterized. Future research should prioritize direct comparative studies of this compound and testosterone using the standardized assays outlined in this guide. Specifically, determining its relative binding affinity for the androgen receptor, its efficacy in activating AR-mediated gene transcription, and its in vivo anabolic and androgenic effects through the Hershberger bioassay are crucial next steps. Such data will be invaluable for the drug development community in understanding the full spectrum of androgen biology and in the potential design of novel selective androgen receptor modulators (SARMs).

References

Androgen Receptor Binding Affinity: A Comparative Analysis of 19-Hydroxytestosterone and Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the known androgen receptor binding affinity for Dihydrotestosterone (DHT). Data for 19-Hydroxytestosterone is not currently available in peer-reviewed literature and would require experimental determination.

CompoundBinding Affinity MetricValueReference Compound
Dihydrotestosterone (DHT) IC503.2 nM[3H]DHT
This compound Not AvailableNot AvailableNot Available

Note: The IC50 value represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.

Androgen Receptor Signaling Pathway

The binding of an androgen, such as DHT, to the androgen receptor initiates a signaling cascade that ultimately leads to changes in gene expression. The following diagram illustrates this canonical pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

The determination of androgen receptor binding affinity is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the AR.

Principle of the Assay

A fixed concentration of androgen receptor and a radiolabeled ligand (e.g., [³H]-DHT) are incubated with varying concentrations of the unlabeled test compound (e.g., this compound). The amount of radiolabeled ligand that remains bound to the receptor is then measured. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower measured radioactivity.

Detailed Experimental Workflow

The following diagram outlines the typical workflow for a competitive androgen receptor binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant sources) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation Separation Separate Bound from Free Radioligand (e.g., using hydroxyapatite (B223615) or filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Plot % Inhibition vs. [Test Compound] and determine IC50 Quantification->Analysis

Caption: Competitive AR Binding Assay Workflow.

Materials and Reagents
  • Androgen Receptor Source: Cytosol prepared from the ventral prostates of castrated rats or recombinant human androgen receptor.

  • Radioligand: A high-affinity radiolabeled androgen such as [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone (R1881).

  • Test Compound: this compound and Dihydrotestosterone (for standard curve).

  • Assay Buffer: Typically a Tris-based buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Separation Medium: Hydroxyapatite (HAP) slurry or glass fiber filters.

  • Wash Buffer: Tris-HCl buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the reference compound (unlabeled DHT) in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration typically at or below its dissociation constant (Kd) for the androgen receptor.

    • Prepare the androgen receptor solution in the assay buffer. The optimal concentration needs to be determined empirically.

  • Assay Setup:

    • Total Binding: Wells containing the androgen receptor and radioligand.

    • Non-specific Binding: Wells containing the androgen receptor, radioligand, and a saturating concentration of unlabeled DHT.

    • Test Compound: Wells containing the androgen receptor, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the assay plates, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

    • Wash the slurry several times with wash buffer to remove the unbound radioligand.

    • Alternatively, use a cell harvester to rapidly filter the incubation mixture through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification:

    • Add scintillation cocktail to the washed hydroxyapatite pellets or the filters.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the radioligand.[1][2]

References

Validating 19-Hydroxytestosterone as a Biomarker for Aromatase Activity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19-Hydroxytestosterone (19-OHT) as a potential biomarker for aromatase (CYP19A1) activity against established methods. We will delve into the experimental data, present detailed protocols, and offer a clear comparison to aid researchers in selecting the most appropriate assay for their needs.

Introduction to Aromatase and its Biomarkers

Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens, a key step in steroidogenesis.[1][2] Its activity is a crucial parameter in various physiological and pathological processes, including reproductive health, bone metabolism, and hormone-dependent cancers.[2][3] Consequently, the accurate measurement of aromatase activity is paramount in both basic research and clinical drug development.

Traditionally, aromatase activity has been assessed through methods such as the tritiated water release assay or by measuring the final estrogen products.[4][5] However, these methods have limitations, including the use of radioactive materials and potential confounding factors from other metabolic pathways.[4] This has led to the exploration of alternative biomarkers, such as the intermediate metabolite, this compound.

This compound is formed during the first hydroxylation step of testosterone (B1683101) in the aromatase reaction.[1][6] Notably, this intermediate can dissociate from the enzyme complex before the final conversion to estradiol (B170435), suggesting that its levels in biological fluids could reflect the initial and potentially rate-limiting step of aromatization.[7][8] This guide will explore the validity of this hypothesis by comparing 19-OHT measurement with established aromatase assays.

Comparison of Aromatase Activity Assessment Methods

The selection of an appropriate method for assessing aromatase activity depends on the specific research question, the biological matrix, and the available resources. Below is a comparative overview of measuring this compound versus two established methods: the Tritiated Water Release Assay and direct Estradiol Measurement in a cell-based model.

FeatureThis compound MeasurementTritiated Water Release AssayEstradiol Measurement (H295R Cell-Based Assay)
Principle Direct quantification of an intermediate metabolite of the aromatase reaction.[1]Measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[5]Quantification of the final estrogen product (estradiol) in cell culture media.[9][10]
Throughput High-throughput possible with LC-MS/MS.[10][11]Moderate throughput, requires handling of radioactive materials.High-throughput with ELISA or LC-MS/MS.[9]
Specificity Highly specific for the initial step of aromatization.[1]Can be confounded by other P450 enzymes that can also produce tritiated water.[4]Specific for the final product of the aromatase reaction.
Sensitivity High sensitivity achievable with modern mass spectrometry techniques.[12]High sensitivity.High sensitivity with immunoassays or mass spectrometry.[9]
Direct/Indirect Measurement Direct measurement of a product of the enzymatic reaction.Indirect measurement of enzyme activity.Direct measurement of the final product.
Advantages - Non-radioactive.- Reflects the initial, potentially rate-limiting, step.- High specificity.- Well-established method.- High sensitivity.- Non-radioactive.- Measures the physiologically relevant end-product.- H295R cells express other steroidogenic enzymes, allowing for broader endocrine disruption screening.[9]
Disadvantages - Lack of extensive validation data directly correlating levels with overall aromatase activity.- Requires sensitive and specific analytical methods (LC-MS/MS).- Use of radioactive materials.- Potential for non-specific tritium (B154650) release.[4]- Indirect effects on other pathways in the cell can influence estradiol levels.[9]

Experimental Protocols

Measurement of this compound by LC-MS/MS

This protocol is a representative method for the quantification of this compound in plasma or cell culture media, adapted from established steroid analysis procedures.[10][11][12]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma or cell culture supernatant, add an internal standard (e.g., ¹³C₃-19-Hydroxytestosterone).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. (Specific transitions would need to be optimized).

Tritiated Water Release Assay

This protocol is a standard method for measuring aromatase activity in cell cultures or microsomal preparations.[5][10]

1. Incubation:

  • In a 24-well plate, culture cells (e.g., H295R) to near confluence.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add 500 µL of serum-free medium containing [1β-³H]-androstenedione (final concentration ~50 nM).

  • Incubate for 2-4 hours at 37°C in a humidified incubator.

2. Extraction of Tritiated Water:

  • Transfer the incubation medium to a new tube.

  • Add an equal volume of a 5% charcoal suspension in 0.5% dextran (B179266) to remove unmetabolized substrate.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the tritiated water) to a scintillation vial.

3. Scintillation Counting:

  • Add 5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity using a liquid scintillation counter.

  • Aromatase activity is calculated based on the amount of tritiated water formed per unit of time and protein concentration.

H295R Cell-Based Aromatase Activity Assay (Estradiol Measurement)

This assay measures the end-product of the aromatase reaction in a cellular context.[9][10]

1. Cell Culture and Treatment:

  • Plate H295R cells in a 24-well plate and allow them to adhere and grow to near confluence.

  • Replace the medium with fresh medium containing the test compounds and/or a substrate for aromatase (e.g., 1 µM testosterone).

  • Incubate for 24-48 hours.

2. Sample Collection:

  • Collect the cell culture medium.

  • Centrifuge to remove any cellular debris.

3. Estradiol Quantification:

  • The concentration of estradiol in the medium can be determined using a commercially available ELISA kit or by LC-MS/MS analysis as described for this compound (with appropriate standard curves and MRM transitions for estradiol).

Visualizing the Pathways and Workflows

Aromatase_Signaling_Pathway Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Substrate Hydroxytestosterone This compound Aromatase->Hydroxytestosterone 1st Hydroxylation Estradiol Estradiol Aromatase->Estradiol Aromatization Hydroxytestosterone->Aromatase Further Reactions Biological Fluids Biological Fluids Hydroxytestosterone->Biological Fluids Release

Experimental_Workflow cluster_19OHT This compound Assay cluster_Tritiated Tritiated Water Release Assay cluster_Estradiol Estradiol Measurement Assay Sample_19OHT Plasma or Cell Supernatant LLE_19OHT Liquid-Liquid Extraction Sample_19OHT->LLE_19OHT LCMS_19OHT LC-MS/MS Analysis LLE_19OHT->LCMS_19OHT Data_19OHT 19-OHT Concentration LCMS_19OHT->Data_19OHT Sample_Tritiated Cells or Microsomes Incubation_Tritiated Incubation with [3H]-Substrate Sample_Tritiated->Incubation_Tritiated Extraction_Tritiated Charcoal Extraction Incubation_Tritiated->Extraction_Tritiated Counting_Tritiated Scintillation Counting Extraction_Tritiated->Counting_Tritiated Data_Tritiated Aromatase Activity Counting_Tritiated->Data_Tritiated Sample_Estradiol H295R Cells Incubation_Estradiol Incubation with Substrate Sample_Estradiol->Incubation_Estradiol Collection_Estradiol Medium Collection Incubation_Estradiol->Collection_Estradiol Analysis_Estradiol ELISA or LC-MS/MS Collection_Estradiol->Analysis_Estradiol Data_Estradiol Estradiol Concentration Analysis_Estradiol->Data_Estradiol

Conclusion and Future Directions

The measurement of this compound presents a promising, non-radioactive, and specific method for assessing the initial step of aromatase activity. Its potential as a biomarker is underscored by its direct involvement in the aromatization pathway and the ability of modern analytical techniques to quantify it with high sensitivity and specificity.

However, a critical gap in the current literature is the lack of direct, quantitative comparisons between this compound levels and aromatase activity as determined by established methods like the tritiated water release assay. While reviews suggest that 19-hydroxylated intermediates can accumulate, robust validation studies are needed to establish a clear correlation.[7][8]

For researchers considering the use of this compound as a biomarker, it is recommended to conduct parallel experiments with a well-established method to validate its performance within their specific experimental system. Future research should focus on:

  • Direct Comparative Studies: Performing studies that directly compare 19-OHT levels with the tritiated water release assay and/or estrogen production in various in vitro and in vivo models.

  • Response to Modulators: Evaluating the correlation between changes in 19-OHT levels and changes in aromatase activity in response to known inhibitors and inducers.

  • In Vivo Relevance: Investigating the relationship between circulating 19-OHT levels and physiological or pathological states associated with altered aromatase activity.

By addressing these research questions, the scientific community can fully validate this compound as a reliable and valuable biomarker for aromatase activity, offering a powerful tool for both fundamental research and the development of novel therapeutics.

References

Cross-Validation of 19-Hydroxytestosterone Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 19-Hydroxytestosterone, a critical intermediate in the aromatization of androgens to estrogens, is paramount for research in endocrinology, drug development, and clinical diagnostics. The choice of analytical platform significantly impacts the reliability and comparability of measurement results. This guide provides a comprehensive comparison of the primary analytical methodologies used for this compound quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Overview of Analytical Platforms

The measurement of steroid hormones like this compound is predominantly achieved through two main types of analytical platforms: mass spectrometry-based methods and immunoassays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the gold standard for steroid analysis, LC-MS/MS offers high sensitivity and specificity. By separating the analyte from interfering compounds before detection, it minimizes matrix effects and cross-reactivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful mass spectrometry technique, GC-MS often requires derivatization of the steroid to increase its volatility. It provides excellent specificity and sensitivity.

  • Immunoassays (e.g., ELISA): These methods rely on the specific binding of an antibody to the target analyte. While generally offering high throughput and ease of use, they can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to inaccurate results.

Performance Characteristics of Analytical Platforms

Table 1: Performance Characteristics of LC-MS/MS Methods for Steroid Quantification

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.04–0.35 ng/mL[1][2]
Limit of Quantification (LOQ)0.14–1.18 ng/mL[1][2]
Intra-day Precision (%CV)< 15%[1][2]
Inter-day Precision (%CV)< 15%[1][2]
Accuracy (Recovery %)80–120%[1][2]

Table 2: Reported Cross-Reactivity of a Commercial Testosterone (B1683101) Immunoassay

Compound% Cross-reactivity
This compound 14.6
Androstenedione7.2
Dehydroepiandrosterone0.72
Estradiol (B170435)0.4
Dihydrotestosterone< 0.001

Note: This data is for a specific testosterone immunoassay and highlights the potential for significant cross-reactivity with this compound. The performance of other immunoassays may vary.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation for LC-MS/MS Analysis (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 500 µL of serum or plasma into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3) to each sample, calibrator, and quality control.

  • Protein Precipitation: Add 1 mL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture). Vortex for 1 minute and centrifuge to separate the phases.

  • Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1][2]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column is commonly used for steroid separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used for steroids.

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample Serum/Plasma Sample is_spike Spike Internal Standard sample->is_spike precipitation Protein Precipitation is_spike->precipitation extraction Liquid-Liquid Extraction precipitation->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Acquisition & Processing lc_ms->data

Caption: General experimental workflow for steroid analysis by LC-MS/MS.

Role of this compound in the Aromatase Pathway

This compound is a key intermediate in the conversion of testosterone to estradiol, a process catalyzed by the enzyme aromatase (CYP19A1). This pathway is crucial for maintaining the balance of androgens and estrogens in the body.

aromatase_pathway Testosterone Testosterone Aromatase1 Aromatase (CYP19A1) Testosterone->Aromatase1 Hydroxytestosterone This compound Aromatase2 Aromatase (CYP19A1) Hydroxytestosterone->Aromatase2 Oxotestosterone 19-Oxotestosterone Aromatase3 Aromatase (CYP19A1) Oxotestosterone->Aromatase3 Estradiol Estradiol Aromatase1->Hydroxytestosterone Aromatase2->Oxotestosterone Aromatase3->Estradiol

Caption: The aromatization of testosterone to estradiol via this compound.

Conclusion and Recommendations

The cross-validation of this compound measurements is essential for ensuring data accuracy and comparability across different studies and laboratories.

  • LC-MS/MS stands out as the most reliable and specific method for the quantification of this compound, minimizing the risk of interferences that can plague immunoassays. The detailed performance data and protocols provided in this guide for similar steroids can be adapted for the validation of a this compound-specific LC-MS/MS assay.

  • Immunoassays , while offering convenience, should be used with caution for this compound measurement due to the high potential for cross-reactivity with other endogenous steroids. If an immunoassay is to be used, it is crucial to perform a thorough validation, including specificity testing against a panel of structurally related steroids.

  • Recommendation: For research and drug development applications requiring high accuracy and specificity, the development and validation of a dedicated LC-MS/MS method is strongly recommended for the measurement of this compound. When comparing data from different studies, it is imperative to consider the analytical platform used and its inherent performance characteristics. Further studies directly comparing different analytical platforms for this compound measurement are warranted to establish clear guidelines for cross-platform data interpretation.

References

A Comparative Analysis of the Androgenic Effects of Testosterone and its 19-Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgenic effects of testosterone (B1683101), the primary male sex hormone, and its 19-hydroxylated metabolite, 19-hydroxytestosterone (19-OHT). While both are C19 steroids, the introduction of a hydroxyl group at the C-19 position can significantly alter the molecule's interaction with the androgen receptor (AR) and its subsequent biological activity. This comparison is crucial for understanding the structure-activity relationships of androgens and for the development of novel selective androgen receptor modulators (SARMs).

It is important to note that while extensive research exists on the androgenic effects of testosterone, direct comparative studies with this compound using standardized assays are limited in the publicly available scientific literature. This guide, therefore, synthesizes the available information and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Androgenic Signaling Pathway

Androgens exert their effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This signaling cascade mediates the diverse physiological effects of androgens.

Androgen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / 19-OHT AR Androgen Receptor (AR) Testosterone->AR Binding AR_HSP AR-HSP Complex Testosterone->AR_HSP HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Initiation

Figure 1. Simplified diagram of the androgen signaling pathway.

Comparative Data on Androgenic Effects

Direct quantitative comparisons of the androgenic potency of testosterone and this compound are scarce. The following tables summarize the type of data that would be generated from key comparative assays.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)
TestosteroneData not available for direct comparison
This compoundData not available for direct comparison
Dihydrotestosterone (DHT)~100-200% (of Testosterone)
19-Nortestosterone~125% (of Testosterone)

Note: RBA is typically determined by competitive binding assays against a radiolabeled androgen, such as [³H]-DHT. The data for DHT and 19-Nortestosterone are provided for context and are not from a direct comparison with this compound.

Table 2: In Vitro Androgen Receptor Transactivation

CompoundEC50 (nM)
TestosteroneData not available for direct comparison
This compoundData not available for direct comparison

Note: EC50 represents the concentration of the compound that elicits 50% of the maximal response in a reporter gene assay. Lower EC50 values indicate higher potency.

Table 3: In Vivo Androgenic and Anabolic Effects (Hershberger Assay)

CompoundDose (mg/kg/day)Ventral Prostate Weight (% of Control)Seminal Vesicle Weight (% of Control)Levator Ani Muscle Weight (% of Control)
TestosteroneData not available for direct comparisonData not available for direct comparisonData not available for direct comparisonData not available for direct comparison
This compoundData not available for direct comparisonData not available for direct comparisonData not available for direct comparisonData not available for direct comparison

Note: The Hershberger assay in castrated male rats is the standard for assessing in vivo androgenic (prostate and seminal vesicle weight) and anabolic (levator ani muscle weight) activity.

Experimental Protocols

To facilitate direct comparison, detailed methodologies for key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the androgen receptor compared to a known high-affinity ligand.

AR_Binding_Assay_Workflow start Start prepare_reagents Prepare AR preparation, radiolabeled ligand, and test compounds start->prepare_reagents incubate Incubate AR with radiolabeled ligand and varying concentrations of test compound prepare_reagents->incubate separate Separate bound from free radioligand (e.g., charcoal adsorption, filtration) incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Analyze data to determine IC50 and RBA measure->analyze end End analyze->end

Figure 2. Workflow for an androgen receptor competitive binding assay.

Methodology:

  • Preparation of Androgen Receptor: A source of androgen receptors is required, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or from cells overexpressing the human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

  • Incubation: A fixed concentration of the AR preparation and the radioligand are incubated with a range of concentrations of the unlabeled test compounds (testosterone and this compound) and a known competitor (e.g., unlabeled DHT) in a suitable buffer.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, which binds free steroids, followed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

AR_Transactivation_Assay_Workflow start Start culture_cells Culture cells stably or transiently expressing AR and an ARE-driven reporter gene start->culture_cells treat_cells Treat cells with varying concentrations of test compounds culture_cells->treat_cells incubate Incubate for a specified period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells and measure reporter gene activity (e.g., luciferase, β-galactosidase) incubate->lyse_cells analyze Analyze data to determine EC50 and maximal activation lyse_cells->analyze end End analyze->end

Figure 3. Workflow for an androgen receptor transactivation assay.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) that is stably or transiently co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase) is used.

  • Cell Culture and Treatment: Cells are plated in multi-well plates and, after attachment, are treated with a range of concentrations of the test compounds (testosterone and this compound) and a reference androgen (e.g., DHT).

  • Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Reporter Gene Assay: Following incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter system.

  • Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine the potency of each compound.

Hershberger Bioassay

This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a compound in a whole-animal model.

Hershberger_Assay_Workflow start Start castrate_rats Castrate peripubertal male rats start->castrate_rats acclimatize Allow for a recovery and acclimatization period castrate_rats->acclimatize treat_rats Administer test compounds daily for a set period (e.g., 10 days) acclimatize->treat_rats necropsy Necropsy animals and collect androgen-sensitive tissues treat_rats->necropsy weigh_tissues Weigh ventral prostate, seminal vesicles, and levator ani muscle necropsy->weigh_tissues analyze Analyze and compare tissue weights to control groups weigh_tissues->analyze end End analyze->end

Figure 4. Workflow for the Hershberger bioassay.

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated to remove the endogenous source of androgens.

  • Acclimatization: The animals are allowed to recover from surgery and acclimatize for a period of at least 7 days.

  • Treatment: The castrated rats are then treated daily with the test compounds (testosterone and this compound) at various dose levels, a vehicle control, and a positive control (e.g., testosterone propionate) for a standardized duration, typically 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and key androgen-sensitive tissues are carefully dissected. These include the ventral prostate, seminal vesicles (including coagulating glands and their fluids), and the levator ani muscle.

  • Tissue Weighing: The wet weight of each tissue is accurately measured.

  • Data Analysis: The mean tissue weights for each treatment group are compared to the vehicle control group. A statistically significant increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity, while an increase in the levator ani muscle weight indicates anabolic activity.

Conclusion

A thorough comparison of the androgenic effects of testosterone and its 19-hydroxylated metabolite is essential for a deeper understanding of androgen biology and for the rational design of new therapeutic agents. While direct comparative data remains limited, the experimental protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to elucidate the relative potencies and activities of these two important steroids. Further research in this area will be invaluable to the fields of endocrinology, pharmacology, and drug development.

19-Hydroxytestosterone vs. 19-Nortestosterone: A Comparative Biological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 19-hydroxytestosterone and 19-nortestosterone. While extensive data is available for the well-characterized anabolic steroid 19-nortestosterone, information on the biological activities of this compound is less comprehensive, with much of the available literature focusing on its role as a metabolic intermediate. This document summarizes the current understanding of both compounds, presenting available quantitative data, outlining key experimental methodologies for their assessment, and visualizing relevant biological pathways.

Executive Summary

19-Nortestosterone, also known as nandrolone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101) through the removal of the C19 methyl group. This structural modification significantly alters its biological activity, leading to a higher ratio of anabolic to androgenic effects compared to testosterone. In contrast, this compound is a hydroxylated metabolite of testosterone, playing a role in the aromatization pathway to estrogens. Direct comparative studies on the anabolic and androgenic potency of this compound are limited. This guide collates the available data to facilitate a comparative understanding.

Data Presentation: A Comparative Overview

Table 1: Comparative Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT)Species/SystemReference
19-Nortestosterone Greater than Testosterone, Less than DHTRat Seminal Vesicle[1]
This compound Data not available--

Table 2: Comparative Anabolic and Androgenic Potency (Hershberger Assay)

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic:Androgenic RatioSpeciesReference
19-Nortestosterone HighModerateHigher than TestosteroneRat[2][3]
This compound Data not availableData not availableData not available--

Note: The anabolic:androgenic ratio is a key parameter in the development of selective androgen receptor modulators (SARMs). A higher ratio indicates a greater separation of desired muscle-building effects from unwanted androgenic side effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of steroidal compounds. Below are outlines of key experimental protocols used to characterize the biological activities of androgens like this compound and 19-nortestosterone.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Objective: To quantify the relative binding affinity (RBA) of test compounds to the androgen receptor.

Materials:

  • Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)

  • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone)

  • Test compounds (this compound, 19-nortestosterone)

  • Unlabeled competitor (e.g., dihydrotestosterone)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a solution of the AR preparation.

  • Incubate the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound or unlabeled competitor.

  • After incubation, separate the bound from the unbound radioligand (e.g., using charcoal-dextran).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the RBA relative to a standard competitor like DHT.

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the androgenic or anti-androgenic activity of a test compound by measuring its ability to induce gene expression mediated by the androgen receptor.

Materials:

  • Mammalian cell line (e.g., HEK293, PC-3)

  • Expression vector for the human androgen receptor

  • Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • Test compounds

  • Cell culture medium and reagents

  • Luminometer or spectrophotometer

Procedure:

  • Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid.

  • After transfection, treat the cells with varying concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid).

  • Determine the EC50 (concentration for 50% maximal activation) for agonists or IC50 for antagonists.

Hershberger Assay

This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a compound in a living organism.[4][5][6][7]

Objective: To determine the anabolic and androgenic properties of a test substance in castrated male rats.

Animals: Immature, castrated male rats.

Procedure:

  • Administer the test compound daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection.

  • A control group receives the vehicle only, and a positive control group receives a reference androgen (e.g., testosterone propionate).

  • At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.

  • Anabolic activity is determined by the weight increase of the levator ani muscle.

  • Androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles.

  • Calculate the anabolic:androgenic ratio by dividing the relative anabolic effect by the relative androgenic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound and 19-nortestosterone.

cluster_T Testosterone Metabolism cluster_19NT 19-Nortestosterone Metabolism cluster_19OHT This compound Pathway Testosterone Testosterone Aromatase Aromatase Testosterone->Aromatase Aromatization 5a-Reductase 5a-Reductase Testosterone->5a-Reductase 5α-Reduction Androstenedione Androstenedione Estradiol Estradiol DHT Dihydrotestosterone Nortestosterone 19-Nortestosterone Nortestosterone->5a-Reductase 5α-Reduction Norandrostenedione Norandrostenedione DHN Dihydronandrolone T_for_19OHT Testosterone T_for_19OHT->Aromatase Hydroxylation Hydroxytestosterone This compound Hydroxytestosterone->Aromatase Aromatization Estradiol_from_19OHT Estradiol Aromatase->Estradiol Aromatase->Hydroxytestosterone Aromatase->Estradiol_from_19OHT 5a-Reductase->DHT 5a-Reductase->DHN

Metabolic pathways of Testosterone, 19-Nortestosterone, and this compound.

cluster_workflow Androgen Receptor Binding Assay Workflow A Prepare AR Source (e.g., Prostate Cytosol) B Incubate with Radioligand ([³H]-DHT) & Test Compound A->B C Separate Bound from Unbound Ligand B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and RBA D->E cluster_workflow Hershberger Assay Workflow A Castrated Immature Male Rats B Daily Administration of Test Compound (7-10 days) A->B C Necropsy and Dissection of Androgen-Sensitive Tissues B->C D Weigh Levator Ani (Anabolic) & Prostate/Seminal Vesicles (Androgenic) C->D E Calculate Anabolic: Androgenic Ratio D->E

References

The Untested Potential: Evaluating 19-Hydroxytestosterone in Aromatase-Deficient Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate landscape of steroid biochemistry, the role of 19-hydroxytestosterone in aromatase-deficient states presents a compelling yet largely unexplored frontier. Aromatase deficiency, a rare autosomal recessive disorder stemming from mutations in the CYP19A1 gene, results in an inability to convert androgens to estrogens.[1][2][3] This leads to a cascade of physiological consequences, including virilization in females, tall stature due to unfused epiphyses, and osteoporosis in both sexes.[1][3][4] While current therapeutic strategies focus on estrogen replacement, the potential of intermediate metabolites like this compound remains an open question.

This guide provides a comparative framework for evaluating the hypothetical role of this compound in aromatase-deficient models, primarily focusing on the aromatase knockout (ArKO) mouse. It contrasts the known effects of established treatments with the theoretical actions of this compound, supported by available biochemical data and detailed experimental protocols.

Understanding Aromatase Deficiency and the ArKO Mouse Model

Aromatase (CYP19A1) is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone (B1683101) and androstenedione (B190577) into estradiol (B170435) and estrone, respectively.[5] Its absence leads to a dramatic hormonal imbalance characterized by elevated androgens and negligible estrogen levels.[1][4]

The ArKO mouse, developed through targeted disruption of the cyp19 gene, serves as the primary animal model for studying this condition.[5][6] These mice exhibit a phenotype that closely mirrors the human condition, including:

  • In Females: Ambiguous genitalia, underdeveloped uteri, polycystic ovaries, and virilization.[5][6]

  • In Males: Normal external genitalia but often exhibit skeletal abnormalities and metabolic disturbances.[5][6]

  • In Both Sexes: Reduced bone mineral density (BMD) and elevated gonadotropin levels (LH and FSH).[5][6][7][8]

This compound: An Intermediate with Untapped Potential

This compound is a known intermediary in the enzymatic conversion of testosterone to estradiol by aromatase.[9] While its direct physiological effects in a state of aromatase deficiency have not been experimentally determined, its biochemical properties suggest several potential roles:

  • Weak Androgenic Activity: As a derivative of testosterone, it may possess some androgenic properties, though likely weaker than testosterone itself.

  • Substrate for Residual Aromatase Activity: In cases of partial aromatase deficiency, it could serve as a more immediate precursor to estradiol.

  • Competitive Inhibition: Some studies suggest that 19-hydroxylated androgens can act as competitive inhibitors of aromatase, which could be relevant in specific experimental contexts.[10]

Comparative Analysis: this compound vs. Alternative Interventions

This section compares the known effects of estradiol, a primary treatment for aromatase deficiency, with the hypothetical effects of this compound.

Table 1: Comparison of Endocrine Parameters in Aromatase-Deficient Models
ParameterAromatase Deficient (Untreated)Estradiol TreatmentThis compound (Hypothetical)
Serum Estradiol Undetectable/Very Low[5][6]Normalized[2][11]No direct increase, potential for minor conversion if residual aromatase activity exists.
Serum Testosterone Elevated[5][6]Decreased towards normal range[11]May further increase androgen load or have minimal effect.
Serum LH Elevated[5][6]Decreased/Normalized[2][11]Unlikely to suppress LH due to lack of estrogenic feedback.
Serum FSH Elevated[5][6]Decreased/Normalized[2][11]Unlikely to suppress FSH due to lack of estrogenic feedback.
Table 2: Comparison of Phenotypic Outcomes in Aromatase-Deficient Models
OutcomeAromatase Deficient (Untreated)Estradiol TreatmentThis compound (Hypothetical)
Bone Mineral Density Decreased[7][8]Increased/Restored[2][7]Unlikely to improve BMD; may have minor effects depending on androgenic activity.
Virilization (Females) Present (e.g., clitoromegaly)[2][4]No direct reversal of established changes, but prevents progression.May exacerbate virilization due to its androgenic nature.
Uterine Development (Females) Underdeveloped[5][6]Stimulated growth.Unlikely to stimulate uterine growth.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Aromatase Activity Assay (Human Placental Microsomes)

This protocol is adapted from established methods for measuring aromatase inhibition.[12]

Objective: To determine the inhibitory potential of a test compound on aromatase activity.

Materials:

  • Human placental microsomes

  • [1β-³H]-Androstenedione (substrate)

  • NADPH

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (pH 7.4)

  • Chloroform (B151607)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [1β-³H]-Androstenedione.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding chloroform and vortexing.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer an aliquot of the aqueous phase (containing ³H₂O) to a tube with dextran-coated charcoal to remove unreacted substrate.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate the rate of aromatization and the inhibitory constant (Ki) for the test compound.

Evaluation of Bone Mineral Density in ArKO Mice

This protocol is based on studies characterizing the skeletal phenotype of ArKO mice.[7]

Objective: To assess the effect of a treatment on bone mineral density in aromatase-deficient mice.

Materials:

  • ArKO mice and wild-type littermates

  • Test compound (e.g., estradiol, this compound) dissolved in a suitable vehicle

  • Dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT) scanner

Procedure:

  • House ArKO and wild-type mice under standard conditions.

  • Administer the test compound or vehicle to different groups of ArKO mice over a specified period (e.g., 4-8 weeks).

  • At the end of the treatment period, anesthetize the mice.

  • Perform DEXA scans to measure total body and femoral BMD.

  • For more detailed analysis, excise femurs and tibias and perform micro-CT scanning to evaluate trabecular and cortical bone microarchitecture.

  • Analyze data to compare BMD and bone structure between treatment groups and controls.

Measurement of Gonadotropin Levels in ArKO Mice

This protocol is adapted from studies measuring hormone levels in ArKO mice.[5][6]

Objective: To determine the effect of a treatment on serum LH and FSH levels in aromatase-deficient mice.

Materials:

  • ArKO mice and wild-type littermates

  • Test compound and vehicle

  • Enzyme-linked immunosorbent assay (ELISA) kits for mouse LH and FSH

Procedure:

  • Treat ArKO and wild-type mice with the test compound or vehicle as described above.

  • At the end of the treatment period, collect blood samples via cardiac puncture or tail vein.

  • Separate serum by centrifugation and store at -80°C until analysis.

  • Thaw serum samples and measure LH and FSH concentrations using commercially available ELISA kits according to the manufacturer's instructions.

  • Compare hormone levels between the different treatment groups.

Visualizing the Pathways

To better understand the biochemical and experimental contexts, the following diagrams are provided.

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Main Substrate 19-Hydroxyandrostenedione 19-Hydroxyandrostenedione Aromatase->19-Hydroxyandrostenedione This compound This compound Aromatase->this compound Intermediate Estrone Estrone 19-Hydroxyandrostenedione->Estrone via Aromatase Estradiol Estradiol This compound->Estradiol via Aromatase

Caption: Steroidogenic pathway of estrogen synthesis.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Outcome Analysis ArKO_Mice Aromatase Knockout (ArKO) Mice Vehicle Vehicle Control ArKO_Mice->Vehicle Estradiol Estradiol ArKO_Mice->Estradiol 19-OHT This compound ArKO_Mice->19-OHT WT_Mice Wild-Type (WT) Mice BMD Bone Mineral Density (DEXA/micro-CT) Vehicle->BMD Hormones Serum Gonadotropins (ELISA) Vehicle->Hormones Phenotype Virilization Assessment Vehicle->Phenotype Estradiol->BMD Estradiol->Hormones Estradiol->Phenotype 19-OHT->BMD 19-OHT->Hormones 19-OHT->Phenotype

Caption: Experimental workflow for evaluating treatments.

Conclusion and Future Directions

While direct experimental evidence is lacking, a comparative analysis based on biochemical principles suggests that this compound is unlikely to be a suitable replacement for estrogen in treating the primary symptoms of aromatase deficiency. Its potential androgenic effects could exacerbate virilization in females, and its inability to provide negative feedback to the hypothalamus and pituitary would not correct the elevated gonadotropin levels. Furthermore, without conversion to estradiol, it is not expected to improve bone mineral density.

However, the study of this compound in aromatase-deficient models could still yield valuable insights into steroid metabolism and the specific roles of various androgenic compounds. Future research should focus on in vivo administration of this compound to ArKO mice to empirically determine its effects on the endocrine and skeletal systems. Such studies would definitively clarify its potential, if any, as a therapeutic agent or research tool in the context of aromatase deficiency.

References

A Comparative Guide to the Statistical Validation of 19-Hydroxytestosterone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Performance

The following table summarizes typical quantitative performance data for GC-MS and LC-MS/MS methods adapted from validated assays for structurally similar androgens. It is crucial to note that these values are representative and that method-specific validation is essential.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (Representative for Androgens)
Linearity (R²) > 0.99> 0.99> 0.98
Precision (%CV)
- Intra-day< 10%< 10%< 10%
- Inter-day< 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 20%
Limit of Detection (LOD) 0.5 - 2.5 ng/mL0.05 - 0.5 ng/mL10 - 50 pg/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL0.1 - 1.0 ng/mL40 - 100 pg/mL
Recovery 85 - 115%90 - 110%80 - 120%

Experimental Workflows and Signaling Pathways

To visualize the processes involved in method validation and the biological context of 19-Hydroxytestosterone, the following diagrams are provided.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation (Extraction, Derivatization) MD2 Instrumental Analysis (GC-MS/LC-MS/MS) MD1->MD2 V1 Linearity & Range MD2->V1 Calibration Curve V2 Precision (Intra- & Inter-day) V1->V2 V3 Accuracy V2->V3 V4 Selectivity & Specificity V3->V4 V5 LOD & LOQ V4->V5 V6 Stability V5->V6 SA1 Routine Sample Quantification V6->SA1 SA2 Data Review & Reporting SA1->SA2

Bioanalytical Method Validation Workflow

Simplified Androgen Signaling Pathway Testosterone (B1683101) Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Androgen_Receptor Androgen Receptor Testosterone->Androgen_Receptor Binds Nineteen_HT This compound Aromatase->Nineteen_HT Estradiol Estradiol Nineteen_HT->Estradiol Gene_Expression Gene Expression Androgen_Receptor->Gene_Expression Regulates

Simplified Androgen Biosynthesis Pathway

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS. These protocols are synthesized from established methods for similar analytes and should be adapted and validated for specific laboratory conditions.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Hydrolysis: To 1 mL of urine or plasma, add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 55°C for 2 hours.

  • Extraction: After cooling, add an internal standard (e.g., d3-testosterone). Extract the analytes twice with 5 mL of a mixture of n-pentane and diethyl ether (1:1, v/v).

  • Washing: Wash the combined organic phases with 1 M NaOH, followed by deionized water until neutral pH.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., d3-19-Hydroxytestosterone).

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Immunoassay Considerations

While specific validated immunoassays for this compound are not widely documented, the principles of validation remain the same. Key challenges for immunoassays include:

  • Cross-reactivity: The antibody's specificity is paramount. Cross-reactivity with other structurally related steroids, such as testosterone and its various metabolites, can lead to inaccurate results.[3] Extensive cross-reactivity studies with a panel of relevant steroids are essential.

  • Matrix Effects: Components in biological samples (e.g., lipids, proteins) can interfere with the antibody-antigen binding, leading to either suppression or enhancement of the signal.[3] Validation should include a thorough assessment of matrix effects using different lots of the biological matrix.

  • Sensitivity and Range: The assay must be sensitive enough to detect endogenous levels of this compound, and the linear range of the assay should cover the expected physiological or pharmacological concentrations.

For any immunoassay, a rigorous validation protocol assessing linearity, precision, accuracy, specificity (cross-reactivity), and sensitivity is necessary before its application in research or clinical settings. Whenever possible, results should be confirmed by a reference method like GC-MS or LC-MS/MS.

References

The Crossroads of Androgen Metabolism: A Comparative Guide to 19-Hydroxytestosterone in Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For the researcher, scientist, and drug development professional, understanding the metabolic fate of steroid hormones is paramount. 19-Hydroxytestosterone, a key intermediate in the biosynthesis of estrogens from androgens, stands at a critical metabolic juncture. Its transformation dictates the balance between androgenic and estrogenic activity, a process that exhibits significant variation across species. This guide provides a comparative overview of this compound metabolism, offering insights into species-specific pathways and the experimental frameworks used to elucidate them.

While direct comparative studies on the metabolism of this compound across multiple species are limited, a comprehensive understanding can be constructed from the wealth of research on the metabolism of its parent compound, testosterone (B1683101), and the broader principles of steroid biochemistry. This guide synthesizes that knowledge to present a likely comparative metabolic landscape.

Comparative Metabolic Pathways

The metabolism of this compound is primarily governed by a suite of enzymes, including cytochrome P450s (CYPs), hydroxysteroid dehydrogenases (HSDs), and UDP-glucuronosyltransferases (UGTs). The relative activity of these enzymes in different species leads to distinct metabolite profiles.

The principal metabolic pathways for this compound are anticipated to be:

  • Aromatization to Estrogens: The most defining metabolic route for this compound is its conversion to estrogens, a reaction catalyzed by aromatase (CYP19A1). This pathway involves the oxidative removal of the C19 methyl group, which has already been hydroxylated.

  • Further Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the steroid nucleus by other CYP enzymes, such as members of the CYP3A family. Studies on testosterone have shown species-specific patterns of hydroxylation, with 6β- and 11β-hydroxytestosterone being common metabolites in humans, dogs, and horses.[1][2] It is plausible that this compound undergoes similar species-dependent hydroxylations.

  • Oxidation of the 17-Hydroxyl Group: The 17β-hydroxyl group can be oxidized to a ketone by 17β-HSD, yielding 19-hydroxyandrostenedione.

  • Reduction of the A-Ring: The double bond in the A-ring can be reduced by 5α- or 5β-reductases, followed by reduction of the 3-keto group by 3α- or 3β-HSDs.

  • Conjugation: The hydroxyl groups of this compound and its metabolites can be conjugated with glucuronic acid or sulfate (B86663) by UGTs and sulfotransferases (SULTs), respectively, to increase their water solubility and facilitate excretion.

The following diagram illustrates the probable metabolic pathways of this compound, highlighting potential points of species-specific variation.

Probable metabolic pathways of this compound.

Quantitative Comparison of Metabolite Formation

Direct quantitative data for the comparative metabolism of this compound is scarce. However, based on testosterone metabolism studies, we can anticipate significant species differences. For instance, the formation of androstenedione (B190577) from testosterone is more prominent in dogs and horses than in humans.[1][2] This suggests that the activity of 17β-HSD towards this compound may also be higher in these species. Furthermore, the profile of hydroxylated metabolites is known to vary, indicating differential activity of various CYP isoforms across species.[1][2]

To facilitate future comparative studies, the following table structure is proposed for the presentation of quantitative data from in vitro experiments.

SpeciesMajor Metabolite(s)Minor Metabolite(s)Rate of Metabolism (pmol/min/mg protein)Key Enzymes Implicated
HumanData not availableData not availableData not availableData not available
RatData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not available
MonkeyData not availableData not availableData not availableData not available
HorseData not availableData not availableData not availableData not available

Experimental Protocols

To generate the data required for a comprehensive comparative analysis, standardized in vitro experimental protocols are essential. The following outlines a typical workflow for studying the metabolism of this compound using liver microsomes or primary hepatocytes.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to assess the phase I metabolic stability and metabolite profile of this compound.

1. Materials:

  • Pooled liver microsomes from different species (e.g., human, rat, dog, monkey)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of this compound)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in phosphate buffer.

    • Prepare a microsomal suspension in phosphate buffer on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and the this compound working solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and this compound. The final incubation volume and concentrations should be optimized for each experiment.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., 2-3 volumes of ACN) containing the internal standard. The 0-minute time point serves as a control and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis of Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the identification and quantification of this compound and its metabolites.

1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate and Temperature: Optimized to achieve good separation of metabolites.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for androgens and their metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and each potential metabolite. A full scan or product ion scan can be used for the initial identification of unknown metabolites.

The following diagram illustrates a typical experimental workflow for a comparative in vitro metabolism study.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare Liver Microsomes (Human, Rat, Dog, etc.) Incubate Incubate at 37°C Prepare_Microsomes->Incubate Prepare_Substrate Prepare this compound and Cofactors (NADPH) Prepare_Substrate->Incubate Quench_Reaction Quench Reaction (Time Points) Incubate->Quench_Reaction Sample_Cleanup Sample Cleanup (Protein Precipitation) Quench_Reaction->Sample_Cleanup LC_MS_Analysis LC-MS/MS Analysis Sample_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis (Metabolite ID & Quant) LC_MS_Analysis->Data_Analysis

Workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a complex process with significant implications for endocrine function. While direct comparative data remains an area for future research, the established principles of steroid metabolism and data from related compounds provide a strong framework for predicting species-specific differences. The experimental protocols outlined in this guide offer a robust starting point for researchers aiming to fill this knowledge gap. A deeper understanding of the comparative metabolism of this compound will undoubtedly contribute to advancements in drug development, toxicology, and endocrine research.

References

Navigating the Specificity of 19-Hydroxytestosterone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 19-Hydroxytestosterone is crucial for a variety of applications, from endocrinology research to doping control. Immunoassays offer a high-throughput and sensitive method for this purpose, but their utility is fundamentally dependent on the specificity of the antibodies employed. This guide provides a comparative assessment of antibody specificity for this compound, offering supporting data and detailed experimental protocols to aid in the selection and validation of these critical reagents.

The landscape of commercially available immunoassays specifically for this compound is notably sparse. Much of the available data on antibody specificity comes from cross-reactivity testing of assays designed for testosterone (B1683101) that also detect this compound to varying degrees. This guide will therefore focus on interpreting this cross-reactivity data and provide protocols for researchers to assess the specificity of antibodies, whether in commercially available kits or for in-house assay development.

Understanding Antibody Specificity in Steroid Immunoassays

The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reacting substance required to displace 50% of the labeled antigen from the antibody to the concentration of the target analyte required for the same displacement.

Comparative Analysis of Antibody Cross-Reactivity

While dedicated commercial ELISA kits for this compound are not readily found, data from testosterone immunoassays can provide insights into the potential for cross-reactivity. The following table summarizes the cross-reactivity of a commercially available testosterone immunoassay with this compound and other relevant steroids.

Immunoassay KitAnalyteCross-Reactant% Cross-Reactivity
R&D Systems Testosterone Immunoassay (Catalog # KGE010)TestosteroneThis compound14.6%[1][2]
Androstenedione (B190577)7.2%[1][2]
Dihydrotestosterone<0.1%
Estradiol<0.1%
Progesterone (B1679170)<0.1%

Note: This data is from a testosterone immunoassay and indicates the degree to which the anti-testosterone antibody in this specific kit cross-reacts with this compound. Researchers looking to measure this compound should be aware of this potential for significant cross-reactivity when using testosterone assays.

A study by Read et al. (1986) detailed the development of monoclonal and polyclonal antibodies raised against 19-linked conjugates of testosterone.[3][4] This research highlights the potential for producing highly specific antibodies to this region of the steroid molecule. One monoclonal antibody (3F11) derived from a testosterone 19-O-carboxymethyl ether (T19C) immunogen demonstrated low cross-reactivity with 5α-dihydrotestosterone (12%), androstenedione (3.0%), and progesterone (1.1%), indicating that highly specific immunoassays for 19-hydroxylated androgens are achievable.[3][4]

Experimental Protocols

For researchers developing their own immunoassays or validating the specificity of a commercial kit for measuring this compound, the following experimental protocols are essential.

Protocol 1: Determining Antibody Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to quantify the percentage of cross-reactivity of an antibody with various steroids.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

  • Antibody specific to this compound (or the antibody being tested)

  • This compound standard

  • Potentially cross-reacting steroid standards (e.g., testosterone, dihydrotestosterone, androstenedione, progesterone, estradiol)

  • Enzyme-conjugated this compound (tracer)

  • Assay buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Create a serial dilution of the this compound standard in assay buffer to generate a standard curve.

    • For each potentially cross-reacting steroid, prepare a separate serial dilution in assay buffer.

  • Assay Procedure:

    • Add a fixed amount of the specific antibody to all wells of the microplate.

    • Add the this compound standards and the dilutions of the potentially cross-reacting steroids to their respective wells.

    • Add a fixed amount of the enzyme-conjugated this compound (tracer) to all wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the this compound standard to generate a standard curve.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each potentially cross-reacting steroid, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key processes involved in assessing antibody specificity.

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_competition Competitive Binding cluster_detection Signal Detection Capture_Ab Capture Antibody (coated on well) Primary_Ab 19-OH-T Antibody Capture_Ab->Primary_Ab Binds Analyte 19-OH-T (Sample) Primary_Ab->Analyte Tracer Enzyme-labeled 19-OH-T Primary_Ab->Tracer Cross_Reactant Cross-Reactant Primary_Ab->Cross_Reactant Primary_Ab_Bound_Analyte Antibody-Analyte Complex Analyte->Primary_Ab_Bound_Analyte Binds Primary_Ab_Bound_Tracer Antibody-Tracer Complex Tracer->Primary_Ab_Bound_Tracer Binds Primary_Ab_Bound_CR Antibody-Cross-Reactant Complex Cross_Reactant->Primary_Ab_Bound_CR Binds Substrate Substrate Primary_Ab_Bound_Tracer->Substrate Enzyme action Product Colored Product Substrate->Product Converts to Signal Signal α 1/[19-OH-T] Product->Signal

Caption: Principle of a competitive immunoassay for this compound (19-OH-T).

Cross_Reactivity_Workflow Start Start: Prepare Reagents Prepare_Standards Prepare Serial Dilutions (19-OH-T & Cross-Reactants) Start->Prepare_Standards Add_Reagents Add Antibody, Standards/Samples, and Tracer to Wells Prepare_Standards->Add_Reagents Incubate Incubate for Competitive Binding Add_Reagents->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate & Incubate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Generate Standard Curves & Determine IC50 Values Read_Absorbance->Analyze_Data Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR End End: Specificity Assessed Calculate_CR->End

Caption: Workflow for determining antibody cross-reactivity.

Conclusion

The specificity of antibodies is paramount for the reliable quantification of this compound. While dedicated commercial immunoassays are not widely available, understanding the cross-reactivity of related steroid assays provides valuable information. For researchers requiring high specificity, the development and rigorous validation of in-house assays using carefully selected antibodies may be the most appropriate path. The protocols and principles outlined in this guide serve as a foundation for making informed decisions and ensuring the accuracy and reliability of this compound measurements.

References

Safety Operating Guide

Navigating the Safe Disposal of 19-Hydroxytestosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 19-Hydroxytestosterone must adhere to stringent disposal protocols due to its classification as a hazardous substance.[1] Proper management of this testosterone (B1683101) metabolite is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for its safe and compliant disposal.

Hazard Profile of this compound

This compound is categorized with several hazard warnings. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is suspected of causing cancer and damaging fertility or the unborn child.[1][2] These classifications necessitate its treatment as hazardous waste, prohibiting disposal via standard laboratory drains or regular trash.[3]

Hazard StatementGHS ClassificationReference
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[1]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[1]
Suspected of causing cancerCarcinogenicity (Category 2)[1][2]
Suspected of damaging fertility or the unborn childReproductive Toxicity (Category 2)[1][2]
Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)[2]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)[2]

Standard Operating Procedure for Disposal

The following protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory safety guidelines and hazardous waste regulations.

1. Waste Segregation and Collection:

  • Solid Waste: All solid forms of this compound, including residual amounts in weighing boats and contaminated personal protective equipment (PPE) such as gloves and lab coats, must be collected in a designated, properly labeled hazardous waste container.[4] This container should be made of a compatible material, typically high-density polyethylene, and kept securely closed when not in use.[5][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[4] It is crucial to avoid mixing incompatible chemicals; therefore, this waste stream should be kept separate from other liquid wastes unless their compatibility is confirmed.[5]

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[4]

2. Container Labeling:

All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").[7] The date of waste accumulation should also be clearly marked.

3. Storage:

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area should be under the control of the laboratory personnel and inspected weekly for any signs of leakage.[5] The total volume of hazardous waste in the SAA should not exceed regulatory limits.[7]

4. Disposal Request and Pickup:

Once a waste container is full or has reached its accumulation time limit, a request for disposal must be submitted to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this material through municipal waste systems.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of hazardous waste management are universal. The procedures outlined above are derived from established guidelines for handling and disposing of hazardous chemicals in a laboratory setting.[3][4][5][6][7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of 19-Hydroxytestosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 19-Hydroxytestosterone. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₉H₂₈O₃[1][2]
Molecular Weight304.4 g/mol [1][2]
CAS Number2126-37-6[1]
Hazard Identification and Safety Precautions

This compound is classified with several GHS hazard statements, indicating its potential health risks. It is crucial to handle this compound with the care required for hazardous materials.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

  • H351: Suspected of causing cancer[1][3]

  • H361: Suspected of damaging fertility or the unborn child[1][3]

Due to these potential hazards, a comprehensive operational plan for handling and disposal is mandatory.

Operational Plan for Handling this compound

The following step-by-step guide ensures the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep it locked up or in an area accessible only to qualified or authorized personnel.

2. Personal Protective Equipment (PPE):

  • A risk assessment should be conducted for each procedure to determine the appropriate level of PPE.[5]

  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[5]

  • Gown: A disposable gown resistant to hazardous drugs is required.[5]

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield, or a full face-piece respirator.[4][6]

  • Respiratory Protection: For handling powders or creating aerosols, a fit-tested N95 or higher respirator is necessary.[6] All handling of the solid compound should be done in a certified chemical fume hood or a biological safety cabinet.

3. Handling and Preparation:

  • Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

4. Emergency Procedures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Consult a physician.[4]

  • In case of eye contact: Rinse out with plenty of water for at least 15 minutes. Consult a doctor.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

  • If inhaled: Move the person into fresh air. Call a physician.

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE. Prevent further leakage if safe to do so. Collect the spillage and dispose of it as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and exposure.

  • Waste Containers: All waste contaminated with this compound, including empty containers, gloves, gowns, and spill cleanup materials, must be disposed of in a dedicated, clearly labeled hazardous waste container.[7]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to reach the sewage system or be disposed of with household garbage.[3]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Protocol: Aromatization Assay

Objective: To determine the formation of estradiol (B170435) from this compound in human ovarian tissue microsomes.

Methodology:

  • Microsome Preparation: Obtain human corpus luteum and prepare microsomes through differential centrifugation.

  • Incubation: Incubate the prepared microsomes with this compound as the substrate. A parallel incubation with testosterone (B1683101) can be run as a control.[8]

  • Analysis: Following incubation, identify and quantify the formation of estradiol.[8]

  • Inhibition Studies: To further investigate the enzymatic pathway, the experiment can be repeated in the presence of an aromatase inhibitor, such as 4-hydroxyandrostenedione (4-OHA), to observe its effect on estradiol formation.[8]

Visualizing Workflows and Pathways

The following diagrams illustrate the safe handling workflow and the metabolic pathway of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Review SDS and SOPs ppe Don Appropriate PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) prep->ppe area Prepare Handling Area (Fume Hood/BSC) ppe->area weigh Weighing and Aliquoting area->weigh dissolve Dissolving/Diluting weigh->dissolve experiment Performing Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate disposal Dispose of Waste in Hazardous Waste Container decontaminate->disposal remove_ppe Remove PPE disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end start Start: Handling This compound start->prep

Caption: Workflow for the safe handling of this compound.

G testosterone Testosterone hydroxytestosterone This compound testosterone->hydroxytestosterone Cytochrome P450 oxotestosterone 19-Oxotestosterone hydroxytestosterone->oxotestosterone estradiol Estradiol hydroxytestosterone->estradiol Aromatase

Caption: Simplified metabolic pathway of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxytestosterone
Reactant of Route 2
19-Hydroxytestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.